Product packaging for Ac-YVAD-AMC(Cat. No.:CAS No. 149231-65-2)

Ac-YVAD-AMC

Cat. No.: B124896
CAS No.: 149231-65-2
M. Wt: 665.7 g/mol
InChI Key: YGLOALWHJIANIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-YVAD-AMC is a fluorogenic peptide substrate engineered for the specific and sensitive detection of caspase-1 activity. The amino acid sequence Tyr-Val-Ala-Asp (YVAD) is based on the native cleavage site in precursor interleukin-1β (IL-1β), making it a recognized and preferred sequence for this key inflammatory caspase . Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), plays a critical role in the immune response by activating pro-inflammatory cytokines IL-1β and IL-18, and is a central regulator of pyroptosis, a form of inflammatory cell death . This substrate provides researchers with a vital tool for studying inflammasome signaling, inflammatory pathways, and mechanisms of cell death. The mechanism of action relies on the enzymatic cleavage of the peptide. Upon incubation with active caspase-1, the enzyme cleaves after the aspartic acid (Asp) residue, releasing the fluorescent moiety, 7-amino-4-methylcoumarin (AMC). The resulting increase in fluorescence, measured at an emission wavelength of 440-460 nm following excitation at 340-360 nm, is directly proportional to caspase-1 activity, allowing for real-time kinetic assays . With a reported Km value of 14 µM, this substrate offers robust performance for in vitro enzymatic studies . This product is intended for research applications only. It is not approved for use in diagnostics, clinical procedures, or therapeutic purposes in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H39N5O10 B124896 Ac-YVAD-AMC CAS No. 149231-65-2

Properties

IUPAC Name

3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O10/c1-16(2)29(38-32(46)24(35-19(5)39)13-20-6-9-22(40)10-7-20)33(47)34-18(4)30(44)37-25(15-27(41)42)31(45)36-21-8-11-23-17(3)12-28(43)48-26(23)14-21/h6-12,14,16,18,24-25,29,40H,13,15H2,1-5H3,(H,34,47)(H,35,39)(H,36,45)(H,37,44)(H,38,46)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLOALWHJIANIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274428
Record name Ac-YVAD-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149231-65-2
Record name Ac-YVAD-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Ac-YVAD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AMC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-4-methyl-coumaryl-7-L-aspartamide) is a highly sensitive and specific fluorogenic substrate for caspase-1. Its design is predicated on the natural cleavage site of pro-interleukin-1β (pro-IL-1β), a key substrate of caspase-1. This tetrapeptide substrate is an indispensable tool in the study of apoptosis, inflammation, and the efficacy of caspase-1 inhibitors. This guide provides a comprehensive overview of the mechanism of this compound, detailed experimental protocols, and key quantitative data to facilitate its effective use in research and drug development.

Core Mechanism of Action

The functionality of this compound as a reporter for caspase-1 activity is rooted in a process of enzymatic cleavage and subsequent fluorescence. The substrate itself is a non-fluorescent molecule. The tetrapeptide sequence, YVAD (Tyrosine-Valine-Alanine-Aspartic Acid), mimics the caspase-1 recognition site in pro-IL-1β.

In the presence of active caspase-1, the enzyme recognizes and cleaves the peptide bond C-terminal to the aspartic acid residue. This proteolytic event liberates the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Free AMC, when excited by light at the appropriate wavelength, emits a detectable fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of AMC released, and thus, to the enzymatic activity of caspase-1 in the sample.

Signaling Pathway of this compound Cleavage and Fluorescence

Ac_YVAD_AMC_Mechanism cluster_0 Initial State (Non-fluorescent) cluster_1 Enzymatic Reaction cluster_2 Products cluster_3 Detection This compound This compound (Substrate) Caspase-1 Active Caspase-1 (Enzyme) This compound->Caspase-1 Binding Ac-YVAD Ac-YVAD (Cleaved Peptide) Caspase-1->Ac-YVAD Cleavage AMC Free AMC (Fluorophore) Caspase-1->AMC Excitation Excitation (~340-360 nm) AMC->Excitation Emission Fluorescence Emission (~440-460 nm) Excitation->Emission Results in

Caption: Enzymatic cleavage of this compound by caspase-1 and subsequent fluorescence.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, essential for experimental design and data interpretation.

ParameterValueReference
Molecular Formula C₃₃H₃₉N₅O₁₀[Generic Product Data]
Molecular Weight 665.7 g/mol [Generic Product Data]
Excitation Wavelength 340-360 nm[1]
Emission Wavelength 440-460 nm[1]
Km for Caspase-1 14 µM[1]

Substrate Specificity

This compound is designed for high specificity towards caspase-1. However, some cross-reactivity with other caspases, particularly those within the same subfamily, may occur. It is crucial to consider the cellular context and potential for off-target cleavage in experimental interpretations. For instance, while highly selective, potent inhibitors of caspase-1 like Ac-YVAD-cmk have been observed to have some inhibitory effect on caspase-4 and caspase-5 at higher concentrations.

Experimental Protocols

This section provides a detailed methodology for a standard caspase-1 activity assay using this compound in cell lysates.

Reagents and Materials
  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 10% sucrose.

  • This compound Substrate: 10 mM stock solution in DMSO.

  • Recombinant Caspase-1 (optional, for positive control): As per manufacturer's instructions.

  • 96-well black, flat-bottom microplate.

  • Fluorometric microplate reader.

Experimental Workflow Diagram

Caspase1_Assay_Workflow cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis A Induce Apoptosis/Inflammasome Activation in Cell Culture B Harvest and Wash Cells A->B C Lyse Cells in Lysis Buffer B->C D Centrifuge and Collect Supernatant (Cell Lysate) C->D E Add Cell Lysate to 96-well Plate D->E G Add Master Mix to Wells F Prepare Master Mix: Assay Buffer + this compound F->G H Incubate at 37°C (Protect from Light) G:s->H:n I Measure Fluorescence (Ex: 340-360nm, Em: 440-460nm) H:s->I:n J Data Analysis: Calculate Caspase-1 Activity I:s->J:n

Caption: Standard workflow for a caspase-1 activity assay using this compound.

Step-by-Step Procedure
  • Sample Preparation:

    • Induce the desired cellular response (e.g., inflammasome activation) in your cell line of interest. Include an untreated control group.

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 10⁶ cells per 50 µL).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the cell lysate. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Assay Reaction:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with Assay Buffer to a final volume of 50 µL.

    • Prepare a master mix by diluting the this compound stock solution in Assay Buffer to a final concentration of 50 µM.

    • Add 50 µL of the master mix to each well containing the cell lysate. The final concentration of this compound in the reaction will be 25 µM.

    • Include appropriate controls:

      • Blank: Assay Buffer only.

      • Negative Control: Lysate from untreated cells.

      • Positive Control (optional): Purified active caspase-1.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Subtract the fluorescence values of the blank from all other readings.

    • The caspase-1 activity can be expressed as the fold-change in fluorescence intensity of the treated samples compared to the untreated controls. For more quantitative results, a standard curve can be generated using known concentrations of free AMC.

Conclusion

This compound is a robust and sensitive tool for the quantification of caspase-1 activity. A thorough understanding of its mechanism, kinetic parameters, and optimal assay conditions is paramount for generating reliable and reproducible data. This guide provides the foundational knowledge and practical protocols to empower researchers in their investigations into inflammatory and apoptotic pathways, as well as in the screening and characterization of novel therapeutic agents targeting caspase-1.

References

An In-depth Technical Guide to the Principle of Action of Ac-YVAD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of Acetyl-L-tyrosyl-L-valyl-L-alanyl-N'-[(2S)-1-methoxy-1-oxo-4-quinolyl]butanediamide (Ac-YVAD-AMC), a fluorogenic substrate essential for the study of caspase-1 activity.

Core Principle of Action

This compound is a synthetic tetrapeptide, Ac-Tyr-Val-Ala-Asp, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The tetrapeptide sequence, YVAD, is specifically designed to mimic the cleavage site in pro-interleukin-1β (pro-IL-1β), a natural substrate of caspase-1.

In its intact form, the this compound substrate is non-fluorescent or exhibits low native fluorescence. Caspase-1, a cysteine protease pivotal in the inflammatory response, recognizes and cleaves the peptide bond C-terminal to the aspartic acid residue. This enzymatic cleavage liberates the AMC fluorophore. The free AMC, when excited by light at the appropriate wavelength, emits a strong fluorescent signal that can be readily quantified. The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-1 in the sample.

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound and its cleavage product, AMC.

ParameterValue
Enzyme Specificity Caspase-1
Peptide Sequence Acetyl-Tyr-Val-Ala-Asp
Fluorophore 7-Amino-4-methylcoumarin (AMC)
Km for Caspase-1 ~14 µM
FluorophoreExcitation Wavelength (nm)Emission Wavelength (nm)
AMC (Free) 340-380440-460
AFC (Alternative Fluorophore) ~400~505

Note: While this compound is the primary focus, an alternative fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), is also commonly conjugated to the YVAD peptide (Ac-YVAD-AFC). The spectral properties of AFC are included for comparative purposes.

Signaling Pathway: Inflammasome-Mediated Caspase-1 Activation

Caspase-1 is activated through the assembly of a multi-protein complex known as the inflammasome. This process is a cornerstone of the innate immune response to pathogens and cellular stress signals. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which culminates in the activation of caspase-1.

Inflammasome_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammasome NLRP3 Inflammasome PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR Signal 1 (Priming) NFkB NF-κB Signaling TLR->NFkB pro_IL1B pro-IL-1β (inactive) NFkB->pro_IL1B Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1B_active IL-1β (active) ASC ASC Inflammasome_Complex Assembled Inflammasome ASC->Inflammasome_Complex Recruitment pro_caspase1 Pro-Caspase-1 (inactive) pro_caspase1->Inflammasome_Complex Recruitment NLRP3_active NLRP3 (active) NLRP3_active->Inflammasome_Complex Oligomerization Caspase1_active Caspase-1 (active) Inflammasome_Complex->Caspase1_active Proximity-induced autocleavage Caspase1_active->pro_IL1B Cleavage DAMPs_PAMPs2 Secondary Stimuli (e.g., K+ efflux) DAMPs_PAMPs2->NLRP3_active Signal 2 (Activation)

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

This section provides a detailed methodology for a typical fluorometric caspase-1 activity assay using this compound.

Reagent Preparation
  • Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol):

    • For 100 mL, dissolve the appropriate amounts of HEPES, NaCl, EDTA, and glycerol in ~80 mL of distilled water.

    • Adjust the pH to 7.4 with NaOH.

    • Add CHAPS and mix gently until dissolved.

    • Bring the final volume to 100 mL with distilled water.

    • Store at 4°C.

  • Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% sucrose):

    • For 10 mL, dissolve the appropriate amounts of HEPES, NaCl, and sucrose in ~8 mL of distilled water.

    • Adjust the pH to 7.4.

    • Add CHAPS and mix gently.

    • Bring the final volume to 10 mL.

    • Important: Add Dithiothreitol (DTT) fresh from a 1 M stock solution immediately before use to a final concentration of 10 mM.

  • This compound Substrate Stock Solution (10 mM):

    • Dissolve the lyophilized this compound in sterile, anhydrous DMSO.

    • Aliquot and store at -20°C, protected from light and moisture.

  • AMC Standard Stock Solution (1 mM):

    • Dissolve free AMC in DMSO.

    • Aliquot and store at -20°C, protected from light.

Cell Lysis and Sample Preparation
  • Induce the desired inflammatory response in your cell culture or animal model. Include a non-induced control group.

  • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 million cells).

  • Incubate on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 10,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Caspase-1 Activity Assay
  • In a black, flat-bottom 96-well plate, add 50-100 µg of protein lysate to each well.

  • Adjust the volume in each well to 50 µL with Assay Buffer.

  • Prepare a working solution of this compound by diluting the 10 mM stock to 200 µM in Assay Buffer.

  • Initiate the reaction by adding 50 µL of the 200 µM this compound working solution to each well, resulting in a final concentration of 100 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.

AMC Standard Curve
  • Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to generate standards ranging from 0 to 20 µM.

  • Add 100 µL of each standard to separate wells of the 96-well plate.

  • Measure the fluorescence of the standards alongside the experimental samples.

  • Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.

  • Use the standard curve to convert the relative fluorescence units (RFU) of the experimental samples to the concentration of cleaved AMC.

Data Analysis
  • Subtract the background fluorescence (wells with no lysate) from all readings.

  • Calculate the concentration of AMC produced in each sample using the standard curve.

  • Express caspase-1 activity as pmol of AMC released per minute per mg of protein.

Experimental Workflow

The following diagram outlines the logical flow of the caspase-1 activity assay.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture & Induction of Inflammation Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis Reagent_Prep Reagent Preparation (Buffers, Substrate, Standards) Reagent_Prep->Cell_Lysis Plate_Setup Plate Setup: Lysates and Standards Reagent_Prep->Plate_Setup Cell_Lysis->Plate_Setup Reaction_Start Add this compound (Initiate Reaction) Plate_Setup->Reaction_Start Incubation Incubate at 37°C (1-2 hours) Reaction_Start->Incubation Fluorescence_Reading Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubation->Fluorescence_Reading Standard_Curve Generate AMC Standard Curve Fluorescence_Reading->Standard_Curve Calculate_Activity Calculate Caspase-1 Activity (pmol AMC/min/mg protein) Fluorescence_Reading->Calculate_Activity Standard_Curve->Calculate_Activity

Caption: Workflow for a fluorometric caspase-1 assay.

An In-depth Technical Guide to Ac-YVAD-AMC Fluorescence for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles and Applications of Ac-YVAD-AMC in Caspase-1 Research

This compound, or N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin, is a highly specific and sensitive fluorogenic substrate designed for the detection of caspase-1 activity. Caspase-1, a cysteine protease, plays a pivotal role in the inflammatory response through its function within the inflammasome complex. This enzyme is responsible for the cleavage of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. Furthermore, caspase-1 activation is a critical step in the induction of pyroptosis, a pro-inflammatory form of programmed cell death.

The utility of this compound in research and drug development lies in its ability to quantify caspase-1 enzymatic activity. The tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), mimics the cleavage site in pro-IL-1β, rendering it a specific target for caspase-1. In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon cleavage of the substrate by active caspase-1 at the aspartate residue, the AMC moiety is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer, providing a direct correlation to the level of caspase-1 activity in a given sample. This assay is instrumental in studying the mechanisms of inflammation, screening for novel inhibitors of the inflammasome pathway, and evaluating the efficacy of potential therapeutic agents targeting inflammatory diseases.

Quantitative Data for this compound

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₃H₃₉N₅O₁₀
Molecular Weight 665.7 g/mol
Excitation Wavelength 340-360 nm
Emission Wavelength 440-460 nm
Michaelis Constant (Km) ~14 µM for human caspase-1
Purity ≥98% (as determined by HPLC)
Solubility Soluble in DMSO
Storage Conditions -20°C, protect from light

Detailed Experimental Protocols

Preparation of Cell Lysates for Caspase-1 Activity Assay

This protocol outlines the preparation of cell lysates from adherent or suspension cells suitable for the measurement of caspase-1 activity.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Transfer the cell culture to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Cell Lysis:

    • Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C.

    • Carefully remove the supernatant and resuspend the cell pellet in ice-cold Cell Lysis Buffer. A recommended starting point is 50 µL of lysis buffer per 1-5 x 10⁶ cells.

    • Incubate the cell suspension on ice for 10-15 minutes, with gentle vortexing every 5 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant, which contains the soluble proteins including caspases, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase-1 activity.

    • The lysate can be used immediately for the caspase-1 assay or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Fluorometric Caspase-1 Activity Assay

This protocol describes the measurement of caspase-1 activity in cell lysates using this compound.

Materials:

  • Cell lysate (prepared as described above)

  • This compound substrate (10 mM stock in DMSO)

  • Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol)

  • Free AMC (7-amino-4-methylcoumarin) standard (for standard curve)

  • 96-well black, flat-bottom microplate

  • Fluorometer with excitation and emission filters for 355 nm and 460 nm, respectively.

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice.

    • Prepare a working solution of this compound by diluting the 10 mM stock to 200 µM in Assay Buffer.

    • Prepare a series of AMC standards by diluting the stock solution in Assay Buffer to concentrations ranging from 0 to 50 µM. This will be used to generate a standard curve.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.

    • Include a blank control well containing 50 µL of Cell Lysis Buffer instead of cell lysate.

    • Add 50 µL of the 200 µM this compound working solution to each well, bringing the final volume to 100 µL and the final substrate concentration to 100 µM.

    • In separate wells, add 100 µL of each AMC standard dilution for the standard curve.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the RFU value of the blank from all sample readings.

    • Plot the RFU values for the AMC standards against their corresponding concentrations to generate a standard curve.

    • Determine the rate of the reaction (ΔRFU/minute) for each sample from the linear portion of the kinetic read.

    • Convert the rate of reaction to the amount of AMC released (e.g., in pmol/minute) using the slope of the AMC standard curve.

    • Normalize the caspase-1 activity to the protein concentration of the cell lysate (e.g., pmol/minute/mg of protein).

Visualizing the Molecular Landscape

To better understand the context in which this compound is utilized, the following diagrams illustrate the core signaling pathway and experimental workflows.

G cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Signal 2 ASC ASC NLRP3->ASC Recruitment ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation

Caption: Canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation and pyroptosis.

G cluster_0 Sample Preparation cluster_1 Fluorometric Assay cluster_2 Data Analysis Cells Cell Culture (Adherent or Suspension) Harvest Harvest Cells Cells->Harvest Lysis Cell Lysis Harvest->Lysis Lysate Clarified Cell Lysate Lysis->Lysate Plate 96-well Plate Setup Lysate->Plate AddSubstrate Add this compound Plate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Measure Fluorescence Incubate->Read CalcRate Calculate Rate of Fluorescence Change Read->CalcRate StdCurve Generate AMC Standard Curve StdCurve->CalcRate Normalize Normalize to Protein Concentration CalcRate->Normalize

Caption: Experimental workflow for the fluorometric measurement of caspase-1 activity using this compound.

G AcYVADAMC_intact This compound (Non-fluorescent) Casp1 Active Caspase-1 AcYVADAMC_intact->Casp1 Cleavage at Aspartate AcYVAD Ac-YVAD Casp1->AcYVAD AMC_free Free AMC (Fluorescent) Casp1->AMC_free

Caption: Logical relationship of this compound cleavage by caspase-1 to produce a fluorescent signal.

The Definitive Guide to Ac-YVAD-AMC: A Fluorogenic Probe for Caspase-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Ac-YVAD-AMC, a fluorogenic substrate for the precise measurement of caspase-1 activity. This document provides a detailed overview of its mechanism of action, experimental protocols, and data interpretation, empowering researchers to effectively integrate this tool into their studies of inflammation, apoptosis, and related cellular processes.

Core Concepts: Understanding this compound

This compound is a synthetic tetrapeptide, N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin, designed to be a highly specific substrate for caspase-1, a key enzyme in the inflammatory cascade. The YVAD amino acid sequence is derived from the caspase-1 cleavage site within its natural substrate, pro-interleukin-1β (pro-IL-1β).

The core principle of this compound lies in its fluorogenic properties. In its intact state, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched and does not emit a significant signal. Upon cleavage of the peptide bond C-terminal to the aspartate residue by active caspase-1, the AMC moiety is released. The free AMC fluoresces brightly upon excitation, providing a direct and quantifiable measure of caspase-1 enzymatic activity.

Mechanism of Action

The enzymatic reaction proceeds as follows:

This compound (non-fluorescent) + Active Caspase-1 → Ac-YVAD + AMC (fluorescent)

The increase in fluorescence intensity over time is directly proportional to the rate of AMC release and, consequently, to the concentration of active caspase-1 in the sample.

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative parameters of this compound are summarized below.

PropertyValueReference
Full Chemical Name N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin[1]
Molecular Formula C33H39N5O10[1][2]
Molecular Weight 665.7 g/mol [1][2]
Excitation Wavelength (λex) 340-360 nm[2]
Emission Wavelength (λem) 440-460 nm[2]
Michaelis Constant (Km) 14 µM[2]
Purity ≥98% (by HPLC)[2]
Appearance White to off-white powder[2]
Solubility Soluble in DMSO[2]
Long-Term Storage -20°C, protect from light[2]

Signaling Pathways and Experimental Workflows

Caspase-1 Activation Signaling Pathway

Caspase-1 is a cysteine protease that plays a central role in innate immunity. It is typically activated within large multiprotein complexes known as inflammasomes. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, a common trigger for caspase-1 activity.

Caspase1_Activation_Pathway Canonical NLRP3 Inflammasome Activation Pathway PAMPs PAMPs / DAMPs (e.g., Nigericin, ATP) TLR Toll-like Receptor (TLR) PAMPs->TLR Signal 1 (Priming) K_efflux K+ Efflux PAMPs->K_efflux Signal 2 (Activation) NFkB NF-κB Activation TLR->NFkB ProIL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->ProIL1B_mRNA NLRP3_inactive Inactive NLRP3 ProIL1B_mRNA->NLRP3_inactive ProIL1B Pro-IL-1β ProIL1B_mRNA->ProIL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active K_efflux->NLRP3_active ASC ASC (Adaptor Protein) NLRP3_active->ASC Inflammasome NLRP3 Inflammasome Complex ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalytic Cleavage Casp1->ProIL1B Cleavage ProGSDMD Pro-Gasdermin D (GSDMD) Casp1->ProGSDMD Cleavage IL1B Mature IL-1β ProIL1B->IL1B Secretion Cytokine Secretion IL1B->Secretion GSDMD GSDMD-N Terminal ProGSDMD->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway.

Experimental Workflow for Caspase-1 Activity Assay

The following diagram outlines the typical workflow for measuring caspase-1 activity in cell lysates using this compound.

Experimental_Workflow Workflow for Caspase-1 Activity Measurement start Start cell_culture 1. Cell Culture & Treatment (e.g., LPS + Nigericin) start->cell_culture harvest 2. Harvest & Wash Cells (Cold PBS) cell_culture->harvest lysis 3. Cell Lysis (On ice, with lysis buffer) harvest->lysis centrifuge 4. Centrifugation (to pellet debris) lysis->centrifuge supernatant 5. Collect Supernatant (Cell Lysate) centrifuge->supernatant protein_quant 6. Protein Quantification (e.g., BCA assay) supernatant->protein_quant add_lysate 8. Add Cell Lysate (Normalized protein amount) supernatant->add_lysate protein_quant->add_lysate assay_setup 7. Assay Plate Setup (96-well, opaque) assay_setup->add_lysate add_reagents 9. Add Reaction Buffer & Substrate (this compound) add_lysate->add_reagents incubate 10. Incubate at 37°C (Protect from light) add_reagents->incubate measure 11. Measure Fluorescence (Ex: 350 nm, Em: 450 nm) incubate->measure analysis 12. Data Analysis (Calculate activity) measure->analysis end End analysis->end

Caption: Standard Experimental Workflow for Caspase-1 Assay.

Experimental Protocols

This section provides a detailed methodology for a standard fluorometric caspase-1 activity assay using this compound in cell lysates.

Reagent Preparation
  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol. Store at 4°C. Add DTT fresh before use.

  • 2x Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 20% glycerol, 2 mM DTT, 0.2% CHAPS. Store at 4°C. Add DTT fresh before use.

  • This compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Lysate Preparation
  • Cell Treatment: Culture cells to the desired density and treat with appropriate stimuli to induce caspase-1 activation (e.g., priming with LPS followed by activation with nigericin or ATP). Include an untreated control group.

  • Harvesting: For adherent cells, scrape them into cold PBS. For suspension cells, pellet them by centrifugation.

  • Washing: Wash the cells once with ice-cold PBS to remove any residual media. Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common starting point is 50 µL of lysis buffer per 1-5 million cells.

  • Incubation: Incubate the cell suspension on ice for 15-30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at 12,000-15,000 x g for 10-15 minutes at 4°C to pellet insoluble cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble cellular proteins including active caspases, to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.

Caspase-1 Activity Assay
  • Plate Setup: Use an opaque, preferably white, 96-well flat-bottom plate to minimize well-to-well crosstalk and maximize signal.

  • Sample Loading: In each well, add a volume of cell lysate containing 50-200 µg of total protein. Adjust the volume in each well to 50 µL with Cell Lysis Buffer.

  • Controls:

    • Blank: 50 µL of Cell Lysis Buffer without any cell lysate.

    • Negative Control: Lysate from untreated/unstimulated cells.

    • Inhibitor Control (Optional but Recommended): To confirm the specificity of the assay, pre-incubate a parallel set of samples with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, before adding the substrate.

  • Reaction Initiation: Prepare a master mix containing 50 µL of 2x Reaction Buffer and 5 µL of 1 mM this compound substrate per reaction. Add 55 µL of this master mix to each well. The final concentration of this compound in the 105 µL reaction volume will be approximately 47.6 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase-1 activity and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.

Data Analysis
  • Background Subtraction: Subtract the fluorescence reading of the blank control from all other readings.

  • Normalization: Normalize the background-subtracted fluorescence values to the amount of protein loaded in each well. The results can be expressed as relative fluorescence units (RFU) per microgram of protein.

  • Fold Change Calculation: To determine the induction of caspase-1 activity, divide the normalized fluorescence of the treated samples by the normalized fluorescence of the untreated control samples.

This comprehensive guide provides the necessary theoretical and practical framework for the successful application of this compound in caspase-1 research. Adherence to these protocols and a thorough understanding of the underlying principles will enable researchers to generate robust and reproducible data.

References

The Role of Ac-YVAD-AMC in Unraveling Pyroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of pyroptosis, a highly inflammatory form of programmed cell death, and the critical role of the fluorogenic substrate Ac-YVAD-AMC in its investigation. Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms of pyroptosis, outlines experimental protocols for its detection, and presents quantitative data to facilitate reproducible and accurate measurements.

Introduction to Pyroptosis: A Fiery Demise

Pyroptosis is a distinct pathway of regulated cell death characterized by cell swelling, lysis, and the potent release of pro-inflammatory cytokines, playing a crucial role in the innate immune response to pathogens and other danger signals.[1] Unlike apoptosis, which is immunologically silent, pyroptosis is inherently inflammatory. The process is executed by members of the gasdermin protein family, which are cleaved by inflammatory caspases. This cleavage unleashes the pore-forming domain of gasdermins, leading to the formation of large pores in the plasma membrane, osmotic lysis, and the release of cellular contents, including mature pro-inflammatory cytokines like IL-1β and IL-18.

The Molecular Machinery of Pyroptosis

Pyroptosis is predominantly mediated through two main signaling pathways: the canonical and non-canonical pathways.

2.1. The Canonical Pyroptosis Pathway

The canonical pathway is initiated by the activation of an inflammasome, a multi-protein complex that responds to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] This leads to the activation of caspase-1, which then cleaves gasdermin D (GSDMD) to trigger pore formation.[2][4] Activated caspase-1 also processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4]

2.2. The Non-Canonical Pyroptosis Pathway

The non-canonical pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and caspase-5 in humans, or their murine ortholog caspase-11.[3][5] These caspases then cleave GSDMD, leading to pyroptosis.[3][5] This pathway can also subsequently activate the NLRP3 inflammasome, leading to caspase-1 activation and cytokine maturation.[3]

Figure 1. Signaling Pathways of Pyroptosis.

This compound: A Key Tool for Quantifying Caspase-1 Activity

The tetrapeptide fluorogenic substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (this compound) is a highly specific substrate for caspase-1. The assay's principle is based on the cleavage of the AMC group from the YVAD peptide by active caspase-1. Upon cleavage, the free AMC fluoresces, and the intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample.

Quantitative Parameters for this compound Caspase-1 Assay
ParameterValueReference
Excitation Wavelength380-400 nm[6][7][8][9]
Emission Wavelength460-505 nm[6][7][8][9]
Substrate Concentration50 µM (final)[7]
Incubation Time1-2 hours[6][7][8]
Incubation Temperature37°C[6][7][8]
Recommended Cell Number1-5 x 10^6 cells per assay[7]
Recommended Lysate Protein50-200 µg per assay[7]
Detailed Experimental Protocol for Caspase-1 Activity Assay

This protocol is adapted from commercially available kits and published literature.

3.2.1. Reagents and Materials

  • Cells or tissue lysates for analysis

  • This compound substrate (1 mM stock in DMSO)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

  • Dithiothreitol (DTT)

  • 96-well black microplate

  • Fluorometric microplate reader

3.2.2. Procedure

  • Sample Preparation:

    • Induce pyroptosis in your cell line of interest using an appropriate stimulus (e.g., LPS and nigericin for NLRP3 activation).

    • Harvest 1-5 x 10^6 cells by centrifugation.

    • Lyse the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet debris.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • Add 50-200 µg of cell lysate to each well of a 96-well black microplate.

    • Bring the total volume in each well to 50 µL with Cell Lysis Buffer.

    • Prepare a master mix of 2x Reaction Buffer with DTT (final concentration of 10 mM).

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well.

  • Enzymatic Reaction:

    • Add 5 µL of 1 mM this compound substrate to each well (final concentration of 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.

    • Include appropriate controls: a blank (no lysate), a negative control (unstimulated cells), and a positive control (cells treated with a known caspase-1 activator).

Lactate Dehydrogenase (LDH) Release Assay: A Measure of Pyroptotic Cell Lysis

The formation of gasdermin pores during pyroptosis leads to a loss of plasma membrane integrity and the release of cytosolic components into the extracellular space. The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify this cell lysis by measuring the activity of LDH in the cell culture supernatant.[10][11][12][13]

Quantitative Parameters for LDH Release Assay
ParameterValueReference
Assay PrincipleColorimetric[10]
Wavelength for Absorbance490 nm
Incubation Time~30 minutes[10]
ControlsUntreated cells (spontaneous release), Lysed cells (maximum release)[10]
Detailed Experimental Protocol for LDH Release Assay

This protocol is a generalized procedure based on commercially available LDH cytotoxicity assay kits.

4.2.1. Reagents and Materials

  • Cell culture supernatant from treated and control cells

  • LDH Assay Substrate Mix

  • LDH Assay Stop Solution

  • Lysis Buffer (for maximum LDH release control)

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

4.2.2. Procedure

  • Sample Collection:

    • After treating cells to induce pyroptosis, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells and debris.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • Assay Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add Lysis Buffer to untreated cells 30 minutes before collecting the supernatant.

    • Background Control: Culture medium alone.

  • Enzymatic Reaction:

    • Prepare the LDH substrate mix according to the manufacturer's instructions.

    • Add 50 µL of the substrate mix to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assays Assays cluster_data_analysis Data Analysis start Plate Cells treat Induce Pyroptosis (e.g., LPS + Nigericin) start->treat centrifuge_plate Centrifuge Plate treat->centrifuge_plate collect_supernatant Collect Supernatant (for LDH Assay) centrifuge_plate->collect_supernatant lyse_cells Lyse Remaining Cells (for Caspase-1 Assay) centrifuge_plate->lyse_cells ldh_assay LDH Release Assay collect_supernatant->ldh_assay centrifuge_lysate Centrifuge Lysate lyse_cells->centrifuge_lysate collect_lysate Collect Lysate Supernatant centrifuge_lysate->collect_lysate caspase_assay Caspase-1 Activity Assay (this compound) collect_lysate->caspase_assay read_absorbance Read Absorbance (490 nm) ldh_assay->read_absorbance read_fluorescence Read Fluorescence (Ex/Em: 400/505 nm) caspase_assay->read_fluorescence calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity determine_caspase_activity Determine Fold Increase in Caspase-1 Activity read_fluorescence->determine_caspase_activity

References

Ac-YVAD-AMC: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic caspase-1 substrate, Ac-YVAD-AMC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-7-coumarinyl)-L-aspartic amide), a critical tool for researchers and professionals in the fields of apoptosis, inflammation, and drug development. This document outlines its molecular characteristics, mechanism of action, and detailed protocols for its use in experimental settings.

Core Molecular and Physical Properties

This compound is a synthetic tetrapeptide, Ac-Tyr-Val-Ala-Asp, conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). This substrate is specifically designed to be cleaved by caspase-1, an enzyme pivotal in the inflammatory response and pyroptotic cell death. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 665.7 g/mol [1][2][3]
Molecular Formula C₃₃H₃₉N₅O₁₀[1][2]
CAS Number 149231-65-2[1][4]
Excitation Wavelength 340-360 nm[5]
Emission Wavelength 440-460 nm[5]
Appearance White to off-white powder
Solubility Soluble in DMSO[4]
Storage Conditions -20°C, protect from light[1]

Mechanism of Action: Fluorogenic Detection of Caspase-1 Activity

The utility of this compound as a research tool lies in its fluorogenic properties upon cleavage by active caspase-1. In its intact state, the AMC fluorophore is quenched and does not emit a significant fluorescent signal. Caspase-1 recognizes and cleaves the peptide sequence at the aspartic acid residue. This cleavage event liberates the free AMC molecule, which, when excited by light at approximately 360 nm, emits a fluorescent signal at around 460 nm. The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-1 in the sample.

Below is a diagram illustrating the mechanism of action.

G Mechanism of this compound Cleavage Ac_YVAD_AMC This compound (Non-fluorescent) Cleavage Cleavage at Aspartate Residue Ac_YVAD_AMC->Cleavage Active_Caspase_1 Active Caspase-1 Active_Caspase_1->Cleavage Products Ac-YVAD + Free AMC (Fluorescent) Cleavage->Products

Caption: Cleavage of this compound by active caspase-1 releases the fluorescent AMC moiety.

Role in the Inflammasome Signaling Pathway

This compound is instrumental in studying the activation of the inflammasome, a multi-protein complex that plays a crucial role in the innate immune system. Upon recognition of pathogenic or endogenous danger signals, the inflammasome assembles and activates pro-caspase-1 into its active form. Active caspase-1 then proceeds to cleave pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, into their mature, secreted forms, and can also initiate a form of programmed cell death known as pyroptosis.

The following diagram outlines the canonical NLRP3 inflammasome activation pathway, a key signaling cascade where this compound is used to measure the downstream enzymatic activity of caspase-1.

G NLRP3 Inflammasome Activation Pathway cluster_cell Cell PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NF_kB NF-κB Activation TLR->NF_kB Transcription Transcription NF_kB->Transcription Pro_IL1B Pro-IL-1β Transcription->Pro_IL1B NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Pro_IL1B_cleavage Cleavage Pro_IL1B->Pro_IL1B_cleavage Signal2 Signal 2 (e.g., ATP, toxins) NLRP3_active Active NLRP3 Signal2->NLRP3_active Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Active_Caspase1 Active Caspase-1 Inflammasome->Active_Caspase1 Active_Caspase1->Pro_IL1B_cleavage Mature_IL1B Mature IL-1β Pro_IL1B_cleavage->Mature_IL1B Secretion Secretion Mature_IL1B->Secretion

Caption: The NLRP3 inflammasome pathway leading to caspase-1 activation and IL-1β processing.

Experimental Protocols

The following section provides a detailed methodology for a standard caspase-1 activity assay using this compound in cell lysates.

Preparation of Cell Lysates

This protocol is for the preparation of lysates from approximately 2-5 x 10⁶ cells. All steps should be performed on ice with pre-chilled reagents.

  • Cell Harvesting: Induce apoptosis or the desired cellular response in your cell culture. For adherent cells, scrape them into the media. For suspension cells, proceed to the next step.

  • Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again as in the previous step and discard the supernatant.

  • Lysis: Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

  • Incubation: Incubate the cell suspension on ice for 10-15 minutes.

  • Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collection: Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled microcentrifuge tube. Keep on ice for immediate use or store at -80°C for later analysis.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing caspase activity.

Caspase-1 Activity Assay

This protocol is designed for a 96-well plate format and can be read with a fluorescence microplate reader.

  • Reaction Buffer Preparation: Prepare a 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA). Immediately before use, add DTT to a final concentration of 10 mM.

  • Sample Preparation: In a 96-well plate (preferably black or white with clear bottoms), add 50-200 µg of protein lysate per well. Adjust the volume of each well to 50 µL with chilled Cell Lysis Buffer. Include a blank control well containing 50 µL of Cell Lysis Buffer without lysate.

  • Reaction Initiation: Add 50 µL of the 2X Reaction Buffer with DTT to each well.

  • Substrate Addition: Add 5 µL of 1 mM this compound stock solution (in DMSO) to each well to achieve a final concentration of 50 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a caspase-1 activity assay.

G Experimental Workflow for Caspase-1 Assay Start Start: Induce Cellular Response Harvest_Cells Harvest and Wash Cells Start->Harvest_Cells Lyse_Cells Lyse Cells on Ice Harvest_Cells->Lyse_Cells Centrifuge_Lysate Centrifuge to Clarify Lysate Lyse_Cells->Centrifuge_Lysate Collect_Supernatant Collect Supernatant (Cytosolic Extract) Centrifuge_Lysate->Collect_Supernatant Quantify_Protein Quantify Protein Concentration Collect_Supernatant->Quantify_Protein Prepare_Plate Prepare 96-well Plate with Lysates Quantify_Protein->Prepare_Plate Add_Reagents Add 2X Reaction Buffer and this compound Prepare_Plate->Add_Reagents Incubate Incubate at 37°C (1-2 hours) Add_Reagents->Incubate Read_Fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate->Read_Fluorescence Analyze_Data Analyze Data and Normalize to Protein Concentration Read_Fluorescence->Analyze_Data

References

Ac-YVAD-AMC: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic caspase-1 substrate, Ac-YVAD-AMC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide). This document details the product's technical specifications, its critical role in the caspase-1 signaling pathway, and standardized protocols for its use in experimental settings.

Core Product Information

This compound is a highly specific and sensitive substrate for caspase-1, an enzyme pivotal in the inflammatory response and pyroptotic cell death. The substrate consists of the peptide sequence Tyr-Val-Ala-Asp (YVAD), which is recognized and cleaved by active caspase-1. This sequence is based on the cleavage site in the precursor of interleukin-1β (pro-IL-1β). The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the fluorescence of AMC is quenched. Upon cleavage by caspase-1, the free AMC molecule is released and emits a bright, detectable fluorescence, providing a direct measure of enzyme activity.

Technical Specifications

The following tables summarize the key quantitative and qualitative data for this compound.

PropertyValueCitations
Sequence Ac-Tyr-Val-Ala-Asp-AMC (this compound)[1][2]
Molecular Formula C₃₃H₃₉N₅O₁₀[1][2]
Molecular Weight 665.7 g/mol [1][2]
CAS Number 149231-65-2[2]
Excitation Wavelength 340-360 nm
Emission Wavelength 440-460 nm
Purity >95% to ≥98% (as determined by HPLC)[1]
Appearance White to off-white lyophilized powder[1]
Handling & StorageRecommendationsCitations
Solubility Soluble in DMSO.
Storage Conditions Store at -20°C. Protect from light and keep dry.[1][2]
Stock Solution Storage In DMSO at -20°C, the solution is stable for over a month if anhydrous.

Mechanism of Action and Signaling Pathway

This compound serves as an artificial substrate for caspase-1, a key protease in the innate immune system. Caspase-1 is typically activated within a multi-protein complex called the inflammasome.[3] This activation is a critical step in the cellular response to pathogenic invasion and sterile inflammatory triggers.[4]

Upon activation, caspase-1 cleaves several downstream targets, most notably pro-inflammatory cytokines and Gasdermin D. The cleavage of pro-IL-1β and pro-IL-18 leads to their maturation and secretion, amplifying the inflammatory cascade.[3][5] Simultaneously, the cleavage of Gasdermin D by caspase-1 generates a pore-forming fragment that inserts into the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[5]

The following diagram illustrates the canonical caspase-1 activation pathway.

Caspase1_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_inflammasome Inflammasome Complex cluster_effector Effector Functions PAMPs PAMPs / DAMPs NLR NLR Sensor (e.g., NLRP3) PAMPs->NLR Activates ASC ASC Adaptor NLR->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits & Promotes Proximity-Induced Dimerization Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b Pyroptosis Pyroptosis & Cytokine Release IL1b->Pyroptosis IL18 Mature IL-18 ProIL18->IL18 IL18->Pyroptosis GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Pyroptosis

Caption: Canonical Caspase-1 Activation and Effector Pathway.

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-1 activity assay using this compound or a similar substrate like Ac-YVAD-AFC.[6] Optimization may be required depending on the specific experimental conditions, cell type, and equipment.

Reagent Preparation
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

  • Reaction Buffer (2X): 40 mM HEPES (pH 7.4), 200 mM NaCl, 20% glycerol, and 20 mM DTT. Prepare fresh by adding DTT from a 1 M stock just before use.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Positive Control: Recombinant active caspase-1.

Cell Lysate Preparation
  • Induce apoptosis or pyroptosis in your cell culture model using the desired stimulus. Include a non-induced control group.

  • Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 25-50 µL of Lysis Buffer per 1-2 x 10⁶ cells.[6]

  • Incubate the lysate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This is your cell lysate.

  • Determine the protein concentration of the lysate using a compatible method (e.g., BCA assay). Normalize all samples to the same protein concentration using Lysis Buffer.

Caspase-1 Activity Assay
  • In a 96-well black, flat-bottom microplate, add 50 µL of cell lysate (typically 100-200 µg of total protein) to each well.[6]

  • Include the following controls:

    • Blank: 50 µL of Lysis Buffer without cell lysate.

    • Negative Control: Lysate from non-induced cells.

    • Positive Control: Active recombinant caspase-1.

  • Prepare the working substrate solution by diluting the 10 mM this compound stock to a final concentration of 50-100 µM in 2X Reaction Buffer.

  • Add 50 µL of the 2X Reaction Buffer (containing the substrate) to each well, bringing the total volume to 100 µL. The final substrate concentration will be 25-50 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. Incubation time may need optimization.

  • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis
  • Subtract the fluorescence reading of the blank control from all other readings.

  • Express the results as relative fluorescence units (RFU) or calculate the fold-increase in caspase-1 activity by comparing the fluorescence of the induced samples to the non-induced control.

The following diagram outlines the general workflow for the caspase-1 activity assay.

Caspase1_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis Induce Induce Cell Death (e.g., Apoptosis/Pyroptosis) Harvest Harvest & Wash Cells Induce->Harvest Lyse Lyse Cells in Cold Lysis Buffer Harvest->Lyse Centrifuge Centrifuge to Remove Debris Lyse->Centrifuge Collect Collect Supernatant (Cell Lysate) Centrifuge->Collect Quantify Quantify & Normalize Protein Concentration Collect->Quantify Plate Pipette Lysate into 96-well Plate Quantify->Plate AddBuffer Add 2X Reaction Buffer with this compound Plate->AddBuffer Incubate Incubate at 37°C (1-2 hours, protected from light) AddBuffer->Incubate Read Measure Fluorescence (Ex: 355nm, Em: 460nm) Incubate->Read SubtractBlank Subtract Blank (Background) Read->SubtractBlank Calculate Calculate Fold-Increase vs. Control SubtractBlank->Calculate

Caption: General Workflow for a Fluorometric Caspase-1 Assay.

References

Ac-YVAD-AMC: A Comprehensive Technical Guide to a Key Caspase-1 Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic caspase-1 substrate, N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amido-4-methylcoumarin (Ac-YVAD-AMC). It details its discovery and history as a crucial tool for studying inflammation, apoptosis, and pyroptosis. This guide offers a thorough examination of its biochemical properties, detailed experimental protocols for its use, and its role within the broader context of caspase-1-mediated signaling pathways.

Discovery and History

The development of specific peptide substrates for caspases was a pivotal advancement in the study of apoptosis and inflammation. The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) was identified as the preferred cleavage site for Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). This discovery was based on the cleavage site within the precursor of IL-1β. The subsequent conjugation of this peptide to a fluorogenic reporter molecule, 7-amido-4-methylcoumarin (AMC), gave rise to this compound. This reagent allows for the sensitive and continuous measurement of caspase-1 activity. When cleaved by caspase-1, the AMC molecule is released and fluoresces, providing a quantifiable signal directly proportional to enzyme activity. This tool has been instrumental in elucidating the role of caspase-1 in various cellular processes, particularly in the context of the inflammasome and pyroptosis.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₃H₃₉N₅O₁₀[1]
Molecular Weight 665.7 g/mol [2]
CAS Number 149231-65-2[3]
Appearance White to off-white powder[2]
Solubility Soluble in DMSO[2][4]
Storage Store at -20°C, protect from light.[2][4]
Fluorometric Properties of this compound
ParameterWavelength (nm)Reference
Excitation Maximum 340-360[2]
Emission Maximum 440-460[2]
Kinetic and Inhibitory Constants of Related Compounds

While this compound is a substrate, the YVAD sequence is also utilized in potent caspase-1 inhibitors. The following tables summarize key quantitative data for these related inhibitor compounds, Ac-YVAD-CHO and Ac-YVAD-CMK, providing a broader context for the YVAD motif in caspase-1 research.

Ac-YVAD-CHO (Reversible Inhibitor)

ParameterTargetValue
Ki Human Caspase-10.76 nM
Ki Murine Caspase-13.0 nM
Ki Caspase-4163 nM
Ki Caspase-5970 nM
Ki Caspase-8>10,000 nM
Ki Caspase-9>10,000 nM
Ki Caspase-2, -3, -6, -7>10,000 nM

Ac-YVAD-CMK (Irreversible Inhibitor)

ParameterTargetValue
IC₅₀ Caspase-1Not explicitly found, but described as a potent inhibitor.
Selectivity Weak inhibitor of caspase-4 and caspase-5.

Experimental Protocols

Fluorometric Caspase-1 Activity Assay Using this compound

This protocol is a synthesized methodology based on established procedures for similar fluorogenic caspase substrates. Optimization may be required depending on the specific experimental setup.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT (add fresh).

  • This compound Stock Solution: Prepare a 10 mM stock solution in sterile DMSO. Store in aliquots at -20°C, protected from light.

  • AMC Standard: Prepare a stock solution of free AMC in DMSO for generating a standard curve.

2. Cell Lysate Preparation:

  • Induce pyroptosis or the cellular process of interest in your cell line. Include a non-induced control group.

  • Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).

  • Incubate on ice for 15-30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

3. Assay Procedure:

  • In a 96-well black, flat-bottom microplate, add 50-100 µg of protein from the cell lysate to each well. Adjust the volume with Assay Buffer to a final volume of 90 µL.

  • Prepare a blank well containing only Assay Buffer.

  • To initiate the reaction, add 10 µL of 500 µM this compound (for a final concentration of 50 µM) to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~450 nm) kinetically every 1-2 minutes for at least 30 minutes.

  • For endpoint assays, incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the fluorescence.

4. Data Analysis:

  • Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the amount of cleaved substrate (pmol of AMC).

  • Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic data.

  • Convert the rate to pmol AMC/min using the standard curve.

  • Normalize the caspase-1 activity to the protein concentration of the lysate (pmol/min/mg protein).

Mandatory Visualization

experimental_workflow General Experimental Workflow for Caspase-1 Activity Assay cluster_sample_prep Sample Preparation cluster_assay Fluorometric Assay cluster_data_acq Data Acquisition & Analysis cell_culture Cell Culture & Treatment cell_harvest Harvest & Wash Cells cell_culture->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant plate_setup Setup 96-well Plate (Lysate + Assay Buffer) protein_quant->plate_setup substrate_add Add this compound plate_setup->substrate_add incubation Incubate at 37°C substrate_add->incubation fluor_reading Read Fluorescence (Ex: 350nm, Em: 450nm) incubation->fluor_reading data_analysis Calculate Caspase-1 Activity fluor_reading->data_analysis std_curve Generate AMC Standard Curve std_curve->data_analysis

Caspase-1 Activity Assay Workflow.

pyroptosis_pathway Canonical Inflammasome and Pyroptosis Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Activates Inflammasome Inflammasome Assembly PRR->Inflammasome Initiates ASC ASC (Adaptor Protein) ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Recruitment Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis & Cytokine Release IL1b->Pyroptosis IL18 Mature IL-18 Pro_IL18->IL18 IL18->Pyroptosis GSDMD_N GSDMD N-terminal Domain GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Oligomerizes to form Pore->Pyroptosis Inflammasome->Casp1 Cleavage & Activation

Canonical Inflammasome Pathway.

This technical guide serves as a foundational resource for understanding and utilizing this compound in scientific research. Its application in high-throughput screening for caspase-1 inhibitors and in basic research continues to be invaluable for advancing our knowledge of inflammatory diseases and developing novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Ac-YVAD-AMC in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive and specific detection of caspase-1 activity. Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune system. Its activation is a hallmark of the assembly of multiprotein complexes called inflammasomes.

Inflammasomes are activated in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, the inflammasome complex facilitates the autocatalytic cleavage and activation of pro-caspase-1. Active caspase-1 then proceeds to cleave the precursor forms of the pro-inflammatory cytokines Interleukin-1β (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their mature, secreted forms.[2] Furthermore, active caspase-1 can cleave Gasdermin D, leading to the formation of pores in the cell membrane and a pro-inflammatory form of programmed cell death known as pyroptosis.[2]

The this compound substrate consists of the preferred caspase-1 recognition sequence, YVAD, conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-1 at the aspartate residue, the AMC moiety is released, resulting in a significant increase in fluorescence that can be quantified to determine caspase-1 activity.

These application notes provide a detailed protocol for the use of this compound to measure caspase-1 activity in cell lysates.

Signaling Pathway and Experimental Workflow

Caspase1_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Cellular Response PAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs->PRR Signal 1: Priming ATP ATP ATP->PRR Signal 2: Activation ASC ASC Adaptor PRR->ASC Inflammasome Inflammasome Assembly PRR->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Experimental_Workflow A 1. Cell Culture and Treatment (e.g., with LPS + Nigericin) B 2. Harvest and Wash Cells A->B C 3. Cell Lysis (on ice) B->C E 5. Combine Lysate and Reaction Mix in a 96-well plate C->E D 4. Prepare Reaction Mix (Assay Buffer + this compound) D->E F 6. Incubate at 37°C (1-2 hours, protected from light) E->F G 7. Measure Fluorescence (Ex/Em = 360/460 nm) F->G H 8. Data Analysis G->H

Data Presentation

The following table summarizes the key quantitative parameters for performing a caspase-1 activity assay in cell lysates using this compound.

ParameterValueNotes
Reagent
This compound Stock Solution1-10 mM in DMSOStore at -20°C, protected from light.
This compound Working Concentration20-50 µMFinal concentration in the assay.
Cell Lysis BufferVaries by kitTypically contains HEPES, CHAPS or Triton X-100, and DTT.
Assay BufferVaries by kitTypically a HEPES or PIPES-based buffer at pH 7.2-7.4 with DTT.
Experimental Conditions
Cell Number per Assay1-5 x 10^6 cellsCan be adjusted based on expected caspase-1 activity.
Lysate Protein Concentration50-200 µg per wellRecommended for normalization.
Incubation Time1-2 hoursMay require optimization for specific cell types and stimuli.
Incubation Temperature37°C
Instrumentation
InstrumentFluorescence plate reader
Excitation Wavelength~360 nm
Emission Wavelength~460 nm
Controls
Negative ControlUntreated/Unstimulated cellsTo determine baseline caspase-1 activity.
BlankAssay buffer + substrate (no lysate)To measure background fluorescence of the substrate.
Inhibitor ControlTreated lysate + Caspase-1 inhibitorTo confirm the specificity of the measured activity.

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay in Cell Lysates

This protocol is designed for a 96-well plate format and is based on methods from various commercial assay kits.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • Inducing agents (e.g., LPS, Nigericin, ATP)

  • Phosphate-Buffered Saline (PBS), cold

  • 96-well black, clear-bottom microplate

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 20% glycerol, 0.5 M EDTA, 10 mM DTT)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a culture plate (e.g., 1 x 10^6 cells/mL).

    • For cell lines like THP-1, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours.

    • Prime the cells with an inflammasome priming agent (e.g., Lipopolysaccharide (LPS) at 1 µg/mL for 4 hours).

    • Induce inflammasome activation with a suitable stimulus (e.g., Nigericin at 10-20 µM or ATP at 5 mM for 30-60 minutes). Include an untreated control group.

  • Cell Harvesting and Lysis:

    • Collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 50 µL of cold Cell Lysis Buffer per 1-5 x 10^6 cells.

    • Incubate the cell suspension on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube. The lysate can be used immediately or stored at -80°C. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Assay Preparation and Measurement:

    • Prepare the this compound substrate stock solution (e.g., 10 mM in DMSO).

    • In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Prepare the 1X Reaction Buffer by diluting the 2X Reaction Buffer with an equal volume of sterile water.

    • Prepare the final substrate solution by diluting the this compound stock into the 1X Reaction Buffer to a final concentration of 40-100 µM (this will be a 2X final concentration for the assay).

    • Add 50 µL of the substrate solution to each well containing the cell lysate. The final concentration of this compound in the well will be 20-50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Data Analysis:

Data_Analysis_Workflow A Raw Fluorescence Units (RFU) from Plate Reader B Subtract Blank (Buffer + Substrate) from all readings A->B C Normalize to Protein Concentration (Optional but recommended) B->C D Calculate Fold Change: (RFU of Treated Sample) / (RFU of Control Sample) C->D E Statistical Analysis and Graphing D->E

  • Subtract the average fluorescence value of the blank (buffer + substrate) from all experimental readings.

  • If protein concentration was measured, normalize the fluorescence values by dividing by the amount of protein in each well.

  • Calculate the fold-increase in caspase-1 activity by comparing the normalized fluorescence of the treated samples to the normalized fluorescence of the untreated control samples.

Protocol 2: Considerations for Live-Cell Caspase-1 Activity Measurement

The use of this compound for real-time caspase-1 activity measurement in living cells is not well-documented and presents significant challenges. The substrate is generally considered to be poorly cell-permeable. Unlike the cell-permeable caspase-1 inhibitor Ac-YVAD-cmk, which is designed to cross the cell membrane, fluorogenic substrates like this compound typically require cell lysis to access the cytosolic caspase-1.

For researchers interested in measuring caspase-1 activity in intact cells, alternative methods are recommended:

  • FLICA (Fluorochrome-Labeled Inhibitors of Caspases) Probes: These are cell-permeable reagents (e.g., FAM-YVAD-FMK) that covalently bind to active caspase-1. The fluorescent signal is retained within the cell and can be measured by flow cytometry or fluorescence microscopy.

  • Genetically Encoded Reporters: FRET-based biosensors or other genetically encoded markers can be expressed in cells to report on caspase-1 activity in real-time.

Should researchers wish to attempt using this compound in living cells, the following points should be considered, though success is not guaranteed and extensive optimization will be required:

  • Substrate Loading: Methods to transiently permeabilize the cell membrane, such as electroporation, hypotonic shock, or the use of very low concentrations of detergents like digitonin, might be explored. However, these methods can themselves induce stress and cell death pathways, complicating the interpretation of results.

  • Cytotoxicity: The potential cytotoxicity of this compound and the solvent (DMSO) at the required concentrations for live-cell imaging would need to be carefully evaluated.

  • Signal-to-Noise Ratio: The intracellular concentration of the substrate may not reach a level sufficient for a robust signal over background fluorescence.

Given these challenges, the cell lysate-based assay described in Protocol 1 remains the most reliable and validated method for quantifying caspase-1 activity using this compound.

References

Application Notes and Protocols for Caspase-1 Activity Assay in Tissue Homogenates using Ac-YVAD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the measurement of caspase-1 activity in tissue homogenates using the fluorogenic substrate Ac-YVAD-AMC. This assay is a critical tool for investigating inflammatory processes, pyroptosis, and the efficacy of therapeutic agents targeting the inflammasome pathway.

Introduction

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a central role in innate immunity and inflammation.[1] It is the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals.[2][3] Upon activation, caspase-1 cleaves the precursor forms of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their biologically active mature forms.[3][4] The overactivation of caspase-1 is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[3]

The assay described here utilizes the synthetic tetrapeptide substrate Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (this compound).[5][6][7] The YVAD sequence is the preferred cleavage site for caspase-1.[1] In its intact form, the AMC fluorophore is quenched. Upon cleavage by active caspase-1, the free AMC is released and emits a bright fluorescence, which can be quantified to determine enzyme activity.[8][9]

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by active caspase-1 present in a tissue homogenate. The reaction releases the fluorescent compound 7-amino-4-methylcoumarin (AMC). The rate of AMC release is directly proportional to the caspase-1 activity in the sample. The fluorescence is measured using a fluorometer with excitation at approximately 380 nm and emission at approximately 460 nm.[9]

Materials and Reagents

Equipment
Equipment
Microplate Fluorometer
Dounce or Potter-Elvehjem Homogenizer[10]
Refrigerated Microcentrifuge
Ice Bath
Pipettes and Pipette Tips
96-well Black Microplates
Standard laboratory equipment (vortex, etc.)
Reagents and Buffers
ReagentStock ConcentrationStorage
This compound Substrate 1 mM in DMSO-20°C, protect from light[5]
Tissue Lysis Buffer See composition below4°C
2X Reaction Buffer See composition below4°C
Dithiothreitol (DTT) 1 M-20°C
Protease Inhibitor Cocktail As per manufacturer-20°C
BCA Protein Assay Kit N/ARoom Temperature
7-Amino-4-methylcoumarin (AMC) 1 mM in DMSO-20°C, protect from light

Tissue Lysis Buffer Composition (pH 7.5) [9]

Component Final Concentration
HEPES 50 mM
CHAPS 0.1% (w/v)
EDTA 1 mM

| Protease Inhibitor Cocktail | As per manufacturer |

2X Reaction Buffer Composition (pH 7.2)

Component Final Concentration
HEPES 100 mM
Sucrose 20% (w/v)

| CHAPS | 0.2% (w/v) |

Note: It is critical to avoid using protease inhibitors that may interfere with caspase activity in the final assay reaction.[11] Protease inhibitors should be used during homogenization but may be diluted out in the final reaction mixture.

Experimental Protocols

Preparation of Tissue Homogenates

This protocol is a general guideline and may require optimization based on the tissue type. All steps should be performed on ice to minimize protein degradation.[10][12]

  • Tissue Collection: Excise tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.

  • Weighing and Mincing: Blot the tissue dry, weigh it, and mince it into small pieces on a pre-chilled surface.

  • Homogenization:

    • Transfer the minced tissue to a pre-chilled Dounce or Potter-Elvehjem homogenizer.[10]

    • Add 5-10 volumes of ice-cold Tissue Lysis Buffer (e.g., for 100 mg of tissue, add 500 µL to 1 mL of buffer).[10]

    • Homogenize the tissue with 15-20 passes of the pestle, or until the tissue is completely disrupted. Keep the homogenizer on ice throughout the process.[10]

  • Lysis Incubation: Transfer the homogenate to a microcentrifuge tube and incubate on ice for 15-30 minutes to ensure complete lysis.

  • Centrifugation: Centrifuge the homogenate at 10,000-13,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[10][13]

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic fraction with caspase-1, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a BCA protein assay or a similar detergent-compatible method. This is crucial for normalizing caspase-1 activity.[9]

  • Storage: Use the lysate immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.[5]

Caspase-1 Activity Assay Protocol
  • Prepare 2X Reaction Buffer with DTT: Immediately before use, add DTT to the required volume of 2X Reaction Buffer to a final concentration of 20 mM (e.g., add 20 µL of 1 M DTT to 980 µL of 2X Reaction Buffer).[11] Keep this mixture on ice.

  • Prepare Samples: In a 96-well black microplate, add the following to each well:

    • Sample Wells: 50-100 µg of total protein from the tissue homogenate. Adjust the volume to 50 µL with ice-cold Tissue Lysis Buffer.

    • Blank/Negative Control Well: 50 µL of Tissue Lysis Buffer without any sample homogenate. This will be used to measure background fluorescence.

  • Add Reaction Buffer: Add 50 µL of the freshly prepared 2X Reaction Buffer with DTT to each well.[11]

  • Add Substrate: Add 5 µL of 1 mM this compound substrate to each well. This results in a final substrate concentration of 50 µM.[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1][11] The optimal incubation time may vary depending on the tissue type and the expected level of caspase-1 activity and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence in a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9]

Data Analysis and Presentation
  • Subtract Background: Subtract the fluorescence reading of the blank well from all sample readings.

  • Normalize Data: Normalize the background-subtracted fluorescence values to the amount of protein loaded in each well (e.g., Relative Fluorescence Units (RFU) per µg of protein).

  • Express Activity: Caspase-1 activity can be expressed as fold-change relative to a control group or can be quantified using a standard curve generated with free AMC.

Quantitative Data Summary

Sample GroupMean RFU (± SD)Protein Conc. (µ g/well )Normalized Activity (RFU/µg)Fold Change vs. Control
Control1500 (± 120)10015.01.0
Treatment A4500 (± 350)10045.03.0
Treatment B2000 (± 180)10020.01.33
This table is for illustrative purposes only.

Visualizations

Caspase-1 Signaling Pathway

Caspase1_Signaling_Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Auto-activation cluster_2 Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b Cleaves ProIL18 Pro-IL-18 ActiveCasp1->ProIL18 Cleaves GSDMD Gasdermin-D ActiveCasp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis IL1b->Pyroptosis IL18->Pyroptosis

Caption: Inflammasome-mediated activation of Caspase-1 and its downstream effects.

This compound Assay Workflow

Assay_Workflow action action measurement measurement Tissue Collect Tissue Homogenize Homogenize in Lysis Buffer Tissue->Homogenize Centrifuge Centrifuge at 10,000 x g Homogenize->Centrifuge Supernatant Collect Supernatant (Lysate) Centrifuge->Supernatant Quantify Quantify Protein (BCA Assay) Supernatant->Quantify Plate Aliquot Lysate into 96-well Plate Quantify->Plate AddBuffer Add 2X Reaction Buffer + DTT Plate->AddBuffer AddSubstrate Add this compound Substrate AddBuffer->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Read Read Fluorescence (Ex: 380nm, Em: 460nm) Incubate->Read Analyze Analyze Data Read->Analyze

Caption: Step-by-step experimental workflow for the Caspase-1 activity assay.

References

Preparing a 10 mM Ac-YVAD-AMC Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AMC is a fluorogenic substrate for caspase-1, an enzyme pivotal in the inflammatory response and pyroptotic cell death. Accurate and reproducible in vitro and in vivo assays are critical for studying caspase-1 activity and for the development of novel therapeutics targeting inflammatory diseases. A crucial first step in these assays is the correct preparation of the this compound substrate stock solution. This document provides a detailed protocol for the preparation, storage, and handling of a 10 mM this compound stock solution in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueCitations
Molecular Weight 665.7 g/mol [1][2]
CAS Number 149231-65-2[1][2][3]
Molecular Formula C₃₃H₃₉N₅O₁₀[2][4]
Appearance White to off-white powder[5]
Purity ≥98% (HPLC)[5]
Solubility Soluble in DMSO[3][5]
Recommended Stock Conc. 10 mM in DMSO[3][6]
Excitation Wavelength 340-360 nm[5]
Emission Wavelength 440-460 nm[5]
Storage (Powder) -20°C, protect from light[2][5]
Storage (Stock Solution) -20°C or -80°C, protect from light[3][6][7]
Stability (Stock Solution) Stable for >1 month at -20°C (anhydrous)[3][6]

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol describes the step-by-step procedure for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Calculation of DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 665.7 g/mol ), the required volume of DMSO is calculated as follows:

    • Moles of this compound = 0.001 g / 665.7 g/mol = 1.502 x 10⁻⁶ moles

    • Volume of DMSO (L) = 1.502 x 10⁻⁶ moles / 0.010 mol/L = 1.502 x 10⁻⁴ L

    • Volume of DMSO (µL) = 1.502 x 10⁻⁴ L * 1,000,000 µL/L = 150.2 µL

  • Dissolution: Add 150.2 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3][6][7] Avoid repeated freeze-thaw cycles. When stored properly in anhydrous DMSO, the solution is stable for at least one month.[3][6]

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage A Equilibrate this compound and DMSO to Room Temperature B Weigh 1 mg of this compound A->B Prevent Condensation C Add 150.2 µL of Anhydrous DMSO B->C Calculated Volume D Vortex Until Completely Dissolved C->D Ensure Homogeneity E Aliquot into Single-Use Tubes D->E Prevent Contamination F Store at -20°C or -80°C, Protected from Light E->F Maintain Stability

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Caspase-1 Activity Assay

This protocol provides a general guideline for measuring caspase-1 activity in cell lysates using the prepared this compound stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell lysate containing active caspase-1

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Working Solution: Dilute the 10 mM this compound stock solution to a final working concentration of 50-100 µM in the assay buffer. Prepare enough working solution for all samples, controls, and blanks.

  • Sample Preparation: Add 50 µL of cell lysate to the wells of the 96-well plate. Include a negative control (lysate from untreated cells) and a blank (assay buffer only).

  • Initiate Reaction: Add 50 µL of the this compound working solution to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[5]

  • Data Analysis: Subtract the blank reading from all samples. The increase in fluorescence intensity is proportional to the caspase-1 activity in the sample.

Signaling Pathway

The enzymatic activity of caspase-1 is a key event in the inflammasome signaling pathway, leading to the cleavage of pro-inflammatory cytokines and the induction of pyroptosis. The following diagram illustrates a simplified overview of this pathway.

G Simplified Caspase-1 Activation Pathway cluster_stimuli Inflammasome Activation cluster_casp1 Caspase-1 Activity cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs PRR PRR Activation (e.g., NLRP3) PAMPs->PRR ASC ASC Recruitment PRR->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage AcYVAD This compound (Substrate) Casp1->AcYVAD cleaves ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves Fluorescence Fluorescence (440-460 nm) AcYVAD->Fluorescence releases AMC IL1b Active IL-1β ProIL1b->IL1b maturation Pyroptosis Pyroptosis GSDMD->Pyroptosis forms pores

Caption: Simplified overview of the caspase-1 activation pathway.

References

Optimal Concentration of Ac-YVAD-AMC for Caspase-1 Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of the fluorogenic substrate Ac-YVAD-AMC for the accurate measurement of caspase-1 activity. Detailed protocols and supporting data are included to assist researchers in obtaining reliable and reproducible results.

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory caspase that plays a critical role in the innate immune response. Its activation, primarily within multi-protein complexes called inflammasomes, leads to the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms. Caspase-1 also cleaves Gasdermin D (GSDMD) to induce a pro-inflammatory form of programmed cell death known as pyroptosis. The tetrapeptide Ac-Tyr-Val-Ala-Asp-7-amino-4-methylcoumarin (this compound) is a specific fluorogenic substrate for caspase-1. Upon cleavage by active caspase-1, the free 7-amino-4-methylcoumarin (AMC) is released, which produces a measurable fluorescent signal.

Principle of the Assay

The caspase-1 assay using this compound is based on the enzymatic cleavage of the substrate by caspase-1. The YVAD sequence mimics the cleavage site in pro-IL-1β. The AMC fluorophore is quenched when it is covalently attached to the peptide. Upon cleavage at the aspartate residue, the unquenched AMC fluoresces, and the intensity of this fluorescence is directly proportional to the caspase-1 activity in the sample. The fluorescent signal can be measured using a fluorometer with excitation and emission wavelengths of approximately 340-380 nm and 440-460 nm, respectively.

Determining the Optimal this compound Concentration

The optimal substrate concentration for an enzymatic assay is crucial for achieving maximal reaction velocity and ensuring that the enzyme activity is the rate-limiting factor. Ideally, the substrate concentration should be well above the Michaelis-Menten constant (Km) of the enzyme for that substrate, typically 3-5 times the Km value, to approach enzyme saturation (Vmax).

Kinetic Parameters of this compound for Caspase-1

The reported Michaelis-Menten constant (Km) for the interaction of this compound with caspase-1 is approximately 14 µM[1]. This value provides a scientific basis for determining the optimal substrate concentration for the assay.

ParameterValueReference
Km (this compound) 14 µM[1]

Based on this Km value, a final concentration of this compound in the range of 42-70 µM would be required to achieve near-saturating conditions for the enzyme.

Recommended Concentration

Based on the available literature and protocols from commercial assay kits, a final concentration of 50 µM this compound is widely recommended and used for caspase-1 activity assays[2][3]. This concentration is approximately 3.5-fold higher than the reported Km, providing a good balance between achieving near-maximal enzyme activity and minimizing potential substrate inhibition or off-target effects.

Caspase-1 Signaling Pathway

The following diagram illustrates the central role of caspase-1 in the inflammasome pathway, leading to cytokine maturation and pyroptosis.

Caspase1_Pathway cluster_inflammasome Inflammasome Complex Sensor Sensor ASC ASC Sensor->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 autocatalysis PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->Sensor activate Pro-IL-1beta Pro-IL-1beta Active Caspase-1->Pro-IL-1beta cleaves Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 cleaves GSDMD GSDMD Active Caspase-1->GSDMD cleaves IL-1beta IL-1beta Pro-IL-1beta->IL-1beta Inflammation Inflammation IL-1beta->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 IL-18->Inflammation GSDMD-N GSDMD-N GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis induces pore formation Pyroptosis->Inflammation

Caption: Caspase-1 activation within the inflammasome complex.

Experimental Workflow for Caspase-1 Activity Assay

The following diagram outlines the general workflow for measuring caspase-1 activity in cell lysates.

Assay_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment Start->Cell_Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant Assay_Setup 4. Assay Setup in 96-well plate Protein_Quant->Assay_Setup Add_Substrate 5. Add this compound (50 µM final) Assay_Setup->Add_Substrate Incubation 6. Incubate at 37°C Add_Substrate->Incubation Fluorescence_Reading 7. Read Fluorescence (Ex/Em: 360/460 nm) Incubation->Fluorescence_Reading Data_Analysis 8. Data Analysis Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a caspase-1 fluorometric assay.

Detailed Experimental Protocols

Reagent Preparation

1. Lysis Buffer (50 mL):

  • 50 mM HEPES, pH 7.4

  • 100 mM NaCl

  • 0.1% CHAPS

  • 1 mM EDTA

  • 10% Glycerol

  • 10 mM Dithiothreitol (DTT) - Add fresh before use

  • Protease Inhibitor Cocktail - Add fresh before use

2. 2X Reaction Buffer (50 mL):

  • 100 mM HEPES, pH 7.4

  • 200 mM NaCl

  • 0.2% CHAPS

  • 2 mM EDTA

  • 20% Glycerol

  • 20 mM DTT - Add fresh before use

3. This compound Stock Solution (10 mM):

  • Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Lysis Protocol
  • Induce apoptosis or inflammasome activation in your cell line of choice using an appropriate stimulus. Include an untreated control group.

  • Harvest cells (for adherent cells, scrape; for suspension cells, centrifuge at 500 x g for 5 minutes).

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Incubate the cell lysate on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This contains the active caspases.

  • Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA or Bradford assay).

Caspase-1 Activity Assay Protocol
  • In a 96-well black, flat-bottom microplate, add 50 µL of cell lysate per well. It is recommended to use 50-100 µg of total protein per well. Adjust the volume with Lysis Buffer if necessary to ensure equal protein loading.

  • Prepare a master mix for the reaction. For each well, you will need 50 µL of 2X Reaction Buffer.

  • Prepare the substrate solution. Dilute the 10 mM this compound stock solution in 1X Reaction Buffer to a final concentration of 100 µM (this will be a 2X substrate solution).

  • Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.

  • To initiate the reaction, add 50 µL of the 100 µM this compound substrate solution to each well. This will result in a final this compound concentration of 50 µM in a total reaction volume of 150 µL.

  • Controls:

    • Blank: 50 µL Lysis Buffer + 50 µL 2X Reaction Buffer + 50 µL 100 µM this compound.

    • Negative Control: Lysate from untreated cells.

    • (Optional) Inhibitor Control: Pre-incubate the lysate with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 15-30 minutes before adding the substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase-1 activity in the samples and should be determined empirically.

  • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

Data Analysis
  • Subtract the fluorescence reading of the blank from all other readings.

  • Caspase-1 activity can be expressed as Relative Fluorescence Units (RFU) or can be quantified by generating a standard curve with free AMC.

  • The fold-increase in caspase-1 activity can be calculated by comparing the fluorescence of the treated samples to the untreated control.

Summary of Recommended Assay Conditions

ParameterRecommended Value
Substrate This compound
Final Substrate Concentration 50 µM
Excitation Wavelength 360-380 nm
Emission Wavelength 440-460 nm
Incubation Temperature 37°C
Incubation Time 1-2 hours (optimize for your system)
Assay Buffer pH 7.2-7.5
Reducing Agent DTT (10 mM final concentration)

Conclusion

For the accurate and sensitive detection of caspase-1 activity, a final concentration of 50 µM this compound is recommended. This concentration is well-supported by the known kinetic properties of the enzyme and is widely adopted in established protocols. Adherence to the detailed protocols provided in these application notes will enable researchers to obtain reliable and reproducible data in their investigations of inflammasome activation and inflammatory processes.

References

Application Notes and Protocols for Caspase-1 Activity Assay using Ac-YVAD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the measurement of caspase-1 activity in cell lysates using the fluorogenic substrate Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin).

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory caspase that plays a critical role in the innate immune system. Its activation is a central event in the formation of the inflammasome, a multiprotein complex that responds to pathogenic and endogenous danger signals.[1] Activated caspase-1 is responsible for the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[2] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.

The this compound assay provides a sensitive and straightforward method for quantifying caspase-1 activity. The synthetic tetrapeptide Ac-YVAD is a specific substrate for caspase-1. In its intact form, the this compound substrate is not fluorescent. However, upon cleavage by active caspase-1 at the aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting fluorescence, which can be measured using a fluorometer, is directly proportional to the caspase-1 activity in the sample.

Signaling Pathway: Inflammasome-Mediated Caspase-1 Activation

The activation of caspase-1 is tightly regulated and primarily occurs through the assembly of an inflammasome complex. This process is initiated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which are recognized by cytosolic pattern recognition receptors (PRRs) such as NLRP3. The formation of the active inflammasome leads to the proximity-induced auto-activation of pro-caspase-1, resulting in the active caspase-1 enzyme.

Caspase1_Activation_Pathway Inflammasome-Mediated Caspase-1 Activation Pathway cluster_0 Initiation cluster_1 Inflammasome Assembly cluster_2 Caspase-1 Activation & Function PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Recognition ASC Adaptor Protein ASC PRR->ASC Recruitment Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Auto-activation Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Caspase1->Pro_IL18 Cleavage GSDMD Gasdermin D Active_Caspase1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caspase-1 activation pathway diagram.

Experimental Workflow

The following diagram outlines the major steps involved in the this compound caspase-1 activity assay.

Experimental_Workflow This compound Caspase-1 Assay Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Harvest 2. Harvest Cells Cell_Culture->Cell_Harvest Lysate_Prep 3. Prepare Cell Lysates Cell_Harvest->Lysate_Prep Protein_Quant 4. Protein Quantification Lysate_Prep->Protein_Quant Plate_Setup 6. Set up 96-well Plate Protein_Quant->Plate_Setup Reagent_Prep 5. Prepare Assay Reagents Reagent_Prep->Plate_Setup Reaction_Start 7. Initiate Reaction Plate_Setup->Reaction_Start Incubation 8. Incubate at 37°C Reaction_Start->Incubation Fluorescence_Read 9. Measure Fluorescence Incubation->Fluorescence_Read Data_Analysis 11. Calculate Caspase-1 Activity Fluorescence_Read->Data_Analysis Standard_Curve 10. Generate AMC Standard Curve Standard_Curve->Data_Analysis

Workflow for the this compound assay.

Materials and Reagents

Reagent/MaterialRecommended Specifications
This compound Molecular Weight: 665.7 g/mol ; Purity: ≥98% (HPLC)
7-Amino-4-methylcoumarin (AMC) For standard curve; Molecular Weight: 175.18 g/mol
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9%
HEPES 1 M stock solution, pH 7.2-7.5
CHAPS ≥98%
Sucrose Molecular biology grade
Dithiothreitol (DTT) 1 M stock solution
EDTA 0.5 M stock solution, pH 8.0
Protease Inhibitor Cocktail Broad spectrum
BCA Protein Assay Kit Or other compatible protein quantification assay
96-well black, flat-bottom plates For fluorescence measurements
Fluorometer/Microplate Reader Capable of excitation at ~360-380 nm and emission at ~440-460 nm

Experimental Protocols

Reagent Preparation

5.1.1. Cell Lysis Buffer (1X)

  • 50 mM HEPES, pH 7.4

  • 5 mM CHAPS

  • 5 mM DTT

To prepare 50 mL of 1X Cell Lysis Buffer:

  • 2.5 mL of 1 M HEPES, pH 7.4

  • 1.25 mL of 200 mM CHAPS stock

  • 250 µL of 1 M DTT

  • Add sterile, deionized water to a final volume of 50 mL.

  • It is recommended to add protease inhibitors to the lysis buffer immediately before use.

5.1.2. 2X Reaction Buffer

  • 100 mM HEPES, pH 7.2

  • 10% (w/v) Sucrose

  • 0.1% (w/v) CHAPS

  • 10 mM DTT

To prepare 10 mL of 2X Reaction Buffer:

  • 1 mL of 1 M HEPES, pH 7.2

  • 1 g Sucrose

  • 10 mg CHAPS

  • 100 µL of 1 M DTT

  • Add sterile, deionized water to a final volume of 10 mL.

  • Warm to 37°C before use.

5.1.3. This compound Substrate Stock Solution (10 mM)

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Store in aliquots at -20°C, protected from light.

5.1.4. AMC Standard Stock Solution (1 mM)

  • Dissolve 7-amino-4-methylcoumarin in anhydrous DMSO to a final concentration of 1 mM.

  • Store in aliquots at -20°C, protected from light.

Cell Lysate Preparation

For Adherent Cells:

  • Wash the cell monolayer with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold 1X Cell Lysis Buffer (e.g., 100 µL for a 60 mm dish).

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Determine the protein concentration of the lysate using a BCA assay or a similar method.

For Suspension Cells:

  • Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in an appropriate volume of ice-cold 1X Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

Caspase-1 Activity Assay
  • In a 96-well black plate, add 50-100 µg of protein from each cell lysate sample.

  • Adjust the volume of each well to 50 µL with 1X Cell Lysis Buffer.

  • Prepare a master mix by adding 5 µL of 10 mM this compound to 1 mL of 2X Reaction Buffer. This results in a final this compound concentration of 50 µM.

  • Add 50 µL of the master mix to each well containing the cell lysate.

  • The final reaction volume in each well will be 100 µL.

  • Include the following controls:

    • Blank: 50 µL of 1X Cell Lysis Buffer and 50 µL of the master mix (no cell lysate).

    • Negative Control: Lysate from untreated or control cells.

    • Positive Control (optional): Lysate from cells treated with a known caspase-1 activator or purified active caspase-1.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

AMC Standard Curve
  • Prepare a series of dilutions of the 1 mM AMC stock solution in 1X Reaction Buffer to obtain concentrations ranging from 0 to 10 µM.

  • Add 100 µL of each AMC dilution to separate wells of the 96-well black plate.

  • Measure the fluorescence of the standards at the same excitation and emission wavelengths used for the assay.

  • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the known AMC concentration (µM) to generate a standard curve.

  • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence, 'x' is the AMC concentration, 'm' is the slope, and 'c' is the y-intercept.

Data Presentation and Analysis

Raw Data
SampleReplicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Average RFU
Blank150155152152.3
Untreated Control500510505505.0
Treatment 12500255025252525.0
Treatment 24500452044804500.0
AMC Standard Curve Data
AMC Concentration (µM)Average RFU
0150
11150
2.52650
55150
7.57650
1010150
Calculation of Caspase-1 Activity
  • Subtract the blank: For each sample, subtract the average RFU of the blank from the average RFU of the sample to get the corrected RFU.

  • Calculate AMC concentration: Use the equation from the linear regression of the AMC standard curve to calculate the concentration of AMC produced in each sample.

    • AMC Concentration (µM) = (Corrected RFU - y-intercept) / slope

  • Calculate Caspase-1 Activity: Express the activity as pmol of AMC released per minute per mg of protein.

    • Activity (pmol/min/mg) = [AMC Concentration (µM) * Reaction Volume (µL)] / [Incubation Time (min) * Protein Amount (mg)]

Final Results
SampleCaspase-1 Activity (pmol/min/mg)Fold Change vs. Control
Untreated Control1.51.0
Treatment 17.85.2
Treatment 214.19.4

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Autofluorescence of cell lysate components.- Contamination of reagents or plate.- Subtract the fluorescence of a blank containing lysate but no substrate.- Use fresh, high-quality reagents and a clean plate.
Low or no signal - Low caspase-1 activity in samples.- Inactive enzyme due to improper handling.- Insufficient incubation time.- Use a positive control to validate the assay.- Keep lysates and reagents on ice.- Increase the incubation time or the amount of protein in the assay.
High variability between replicates - Pipetting errors.- Incomplete mixing.- Use calibrated pipettes and ensure thorough mixing of reagents and samples.
Non-linear standard curve - Inaccurate dilutions.- Fluorescence saturation at high concentrations.- Prepare fresh standards carefully.- Use a narrower range of concentrations for the standard curve.

References

Measuring Caspase-1 Activity with Ac-YVAD-AMC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activity of caspase-1, a key mediator of inflammation and pyroptosis, using the fluorogenic substrate Acetyl-L-Tyrosyl-L-Valyl-L-Alanyl-N'-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (Ac-YVAD-AMC).

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response. It is responsible for the proteolytic processing and activation of pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). Caspase-1 activation is a tightly regulated process, often initiated by the assembly of multi-protein complexes called inflammasomes in response to pathogenic and endogenous danger signals. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a critical target for therapeutic intervention.

The this compound assay is a sensitive and continuous method for measuring caspase-1 activity. The tetrapeptide sequence YVAD is a preferred recognition site for caspase-1. In its intact form, the this compound substrate is weakly fluorescent. Upon cleavage by active caspase-1 at the aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The increase in fluorescence intensity is directly proportional to the caspase-1 activity in the sample.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by caspase-1. The cleavage of the substrate releases the fluorescent AMC group, which can be measured using a fluorescence plate reader.

  • Substrate: this compound (weakly fluorescent)

  • Enzyme: Active Caspase-1

  • Products: Ac-YVAD + AMC (highly fluorescent)

The rate of AMC release is proportional to the concentration of active caspase-1 in the sample.

Quantitative Data Summary

The following tables provide key quantitative data for the caspase-1 activity assay using this compound.

Table 1: Spectral Properties of this compound and AMC

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Molar Extinction Coefficient (ε) of AMC at 342 nm
This compound (intact)~330~390Not applicable
7-Amino-4-methylcoumarin (AMC, cleaved)~340-360[1]~440-460[1]~16,500 M⁻¹cm⁻¹

Table 2: Reagent and Sample Recommendations

ParameterRecommended Range/ValueNotes
For Cell Lysates
Cell Number1–5 × 10⁶ cells per assayOptimal number may vary depending on cell type and treatment.
Protein Concentration50–200 µg of total protein per assayProtein concentration should be determined prior to the assay.
For Purified Enzyme
Recombinant Caspase-11-10 units per assayThe exact amount should be optimized for the specific enzyme preparation.
Substrate Concentration
This compound Final Concentration50 µMA 1 mM stock solution is typically used.
Assay Conditions
Incubation Temperature37°C
Incubation Time1–2 hoursKinetic reads can be performed to ensure the reaction is in the linear range.
Inhibitor Control
Ac-YVAD-CHO (reversible inhibitor)1 µM final concentrationUsed to confirm the specificity of the caspase-1 activity.
Ac-YVAD-CMK (irreversible inhibitor)10 µM pre-incubationCan be used as an alternative specific inhibitor.

Table 3: Kinetic Parameters

ParameterValueEnzyme Source
Km for this compound14 µM[1]Recombinant Human Caspase-1

Signaling Pathway and Experimental Workflow

Caspase-1 Activation Signaling Pathway

Caspase-1 is activated through the formation of an inflammasome complex. This process is typically initiated by cellular sensors that recognize pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This leads to the recruitment of an adaptor protein, ASC, which in turn recruits pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome facilitates their auto-proteolytic cleavage and activation.

G cluster_0 Cellular Stress/Infection cluster_1 Inflammasome Assembly cluster_2 Caspase-1 Activation & Effector Function PAMPs PAMPs/DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 (p20/p10 tetramer) ProCasp1->Casp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Induces G cluster_0 1. Sample Preparation cluster_1 2. Assay Setup (96-well plate) cluster_2 3. Incubation & Measurement cluster_3 4. Data Analysis start Start: Cells or Tissues induce Induce Caspase-1 Activity (e.g., LPS + Nigericin) start->induce lyse Lyse Cells/Tissues in Lysis Buffer induce->lyse protein Determine Protein Concentration lyse->protein add_lysate Add Cell Lysate or Purified Caspase-1 protein->add_lysate add_buffer Add 2X Reaction Buffer (with DTT) add_lysate->add_buffer add_substrate Add this compound Substrate add_buffer->add_substrate incubate Incubate at 37°C for 1-2 hours add_substrate->incubate read Read Fluorescence (Ex: 350 nm, Em: 450 nm) incubate->read analyze Subtract Background Calculate Fold Change read->analyze end End: Caspase-1 Activity analyze->end

References

Application Notes and Protocols for Ac-YVAD-AMC in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate for caspase-1, a key enzyme in the inflammatory process. Its cleavage by caspase-1 releases the fluorescent aminomethylcoumarin (AMC) moiety, providing a sensitive and quantitative measure of enzyme activity. This property makes this compound an ideal tool for high-throughput screening (HTS) of potential caspase-1 inhibitors, which are of significant interest for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols and supporting data for the use of this compound in HTS campaigns.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate this compound by caspase-1. The YVAD sequence mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), a natural substrate of caspase-1. In its intact form, the AMC fluorophore is quenched. Upon cleavage by active caspase-1, the free AMC is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorometer with excitation and emission wavelengths of approximately 340-360 nm and 440-460 nm, respectively. In a screening context, a decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of caspase-1 activity.

Data Presentation

Table 1: Performance Metrics of the this compound HTS Assay
ParameterTypical ValueDescription
Z'-Factor 0.60 - 0.86A statistical measure of assay quality, with values > 0.5 indicating an excellent and robust assay suitable for HTS.[1]
Signal-to-Background (S/B) Ratio >10The ratio of the signal from the uninhibited enzyme (positive control) to the signal from the background (negative control). A higher ratio indicates a larger assay window.[1]
Coefficient of Variation (%CV) <15%A measure of the variability of the data. Lower %CV indicates higher precision.[1]
Table 2: IC50 Values of Known Caspase-1 Inhibitors Determined Using this compound
InhibitorIC50 (nM)Notes
Ac-YVAD-cmk3.36 - 5.67 (µM)A selective and irreversible caspase-1 inhibitor.[2]
VX-765 (Belnacasan)530An orally bioavailable prodrug of VRT-043198, a potent caspase-1 inhibitor.[2]
VRT-0431980.204The active form of VX-765.[3]
ML132 (NCGC-00183434)0.023A highly potent and selective caspase-1 inhibitor.[4]
Ac-YVAD-CHO0.76A potent, reversible, and specific caspase-1 inhibitor.[4]

Experimental Protocols

Materials and Reagents
  • This compound substrate: Supplied as a lyophilized powder, to be dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Recombinant Human Caspase-1: Active enzyme.

  • Assay Buffer: 100 mM HEPES (pH 7.2), 100 mM NaCl, 0.2% CHAPS, 20 mM EDTA, 10% Glycerol, and 10 mM DTT.[5]

  • Test Compounds: Dissolved in 100% DMSO.

  • Positive Control: A known caspase-1 inhibitor (e.g., Ac-YVAD-cmk).

  • Negative Control: DMSO.

  • 384-well black, flat-bottom plates.

  • Multichannel pipettes or automated liquid handling system.

  • Fluorescence plate reader.

384-Well HTS Protocol for Caspase-1 Inhibitor Screening
  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to room temperature.

    • Thaw the recombinant caspase-1 on ice. Dilute the enzyme in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

    • Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 4X the final assay concentration, typically 50 µM final).

    • Prepare serial dilutions of test compounds and the positive control inhibitor in 100% DMSO.

  • Assay Plate Preparation:

    • Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of test compounds, positive control, or DMSO (negative control) into the wells of a 384-well plate.

  • Enzyme Addition:

    • Add 10 µL of the diluted caspase-1 solution to all wells except for the background control wells. To the background wells, add 10 µL of Assay Buffer.

  • Incubation with Compounds:

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Add 5 µL of the diluted this compound substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 15 µL.

  • Signal Detection:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the background control wells from all other wells.

  • Percentage Inhibition Calculation:

    • Determine the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)) where:

      • Signal_compound is the fluorescence signal in the presence of the test compound.

      • Signal_neg_ctrl is the average fluorescence signal of the negative control (DMSO).

      • Signal_pos_ctrl is the average fluorescence signal of the positive control (uninhibited enzyme).

  • IC50 Determination: For active compounds, perform dose-response experiments and calculate the IC50 value by fitting the data to a four-parameter logistic equation.

  • Z'-Factor Calculation:

    • The Z'-factor is calculated to assess the quality of the HTS assay using the following formula: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| where:

      • SD_pos_ctrl and Mean_pos_ctrl are the standard deviation and mean of the positive control.

      • SD_neg_ctrl and Mean_neg_ctrl are the standard deviation and mean of the negative control.

Visualizations

Caspase-1 Signaling Pathway

Caspase1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR activates Inflammasome Inflammasome Assembly PRR->Inflammasome initiates ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits & activates Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation GSDMD_N GSDMD N-terminal (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pyroptosis->Inflammation

Caption: Caspase-1 activation and downstream signaling pathway.

HTS Workflow for this compound Assay

HTS_Workflow Start Start PlatePrep Prepare 384-well Plate (Compounds & Controls) Start->PlatePrep EnzymeAdd Add Caspase-1 Enzyme PlatePrep->EnzymeAdd Incubate1 Incubate (15-30 min) EnzymeAdd->Incubate1 SubstrateAdd Add this compound Substrate Incubate1->SubstrateAdd Incubate2 Incubate (1-2 hours at 37°C) SubstrateAdd->Incubate2 Readout Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Incubate2->Readout DataAnalysis Data Analysis (% Inhibition, Z', IC50) Readout->DataAnalysis HitID Hit Identification DataAnalysis->HitID End End HitID->End

Caption: High-throughput screening workflow using this compound.

References

Detecting Pyroptosis: A Guide to Utilizing Ac-YVAD-AMC for Caspase-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. A key executioner of this pathway is Caspase-1, which, upon activation, cleaves Gasdermin D (GSDMD) to induce membrane pore formation, cell lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][3] The detection of active Caspase-1 is therefore a critical indicator of pyroptosis.[4] This document provides detailed application notes and protocols for the use of Ac-YVAD-AMC, a fluorogenic substrate, to specifically detect Caspase-1 activity and, by extension, pyroptosis in cell-based assays.

This compound is a synthetic tetrapeptide, Ac-Tyr-Val-Ala-Asp-AMC, that is recognized and cleaved by active Caspase-1 at the aspartate residue. This cleavage releases the fluorescent aminomethylcoumarin (AMC) group, resulting in a quantifiable fluorescent signal. The intensity of this signal is directly proportional to the level of active Caspase-1 in the sample.

Signaling Pathway of Canonical Pyroptosis

The canonical pyroptosis pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by cytosolic pattern recognition receptors, leading to the assembly of an inflammasome complex. This complex recruits and activates pro-caspase-1. Active Caspase-1 then orchestrates the downstream events of pyroptosis.

Pyroptosis_Pathway Canonical Pyroptosis Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3, NLRC4) PAMPs_DAMPs->PRR Recognition Inflammasome Inflammasome Assembly (e.g., NLRP3, ASC) PRR->Inflammasome Activation Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 Recruitment Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Cleavage Pro_IL1b Pro-IL-1β / Pro-IL-18 Active_Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD Cleavage IL1b Mature IL-1β / IL-18 Pro_IL1b->IL1b Lysis Cell Lysis & Cytokine Release IL1b->Lysis GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pore->Lysis

Caption: Canonical inflammasome activation leading to pyroptosis.

Experimental Protocols

I. Induction of Pyroptosis in Cultured Cells (Example using THP-1 monocytes)

This protocol describes a common method for inducing pyroptosis in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a suitable culture plate (e.g., 96-well plate for plate reader assays, or plates with coverslips for microscopy) at a density of 1-5 x 10^6 cells/mL.

  • Differentiation (Priming Step 1): To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 5 ng/mL PMA for 48 hours. This step enhances their responsiveness to pyroptosis inducers.

  • Inflammasome Priming (Priming Step 2): After PMA treatment, remove the medium and replace it with fresh medium containing 1 µg/mL LPS. Incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β and components of the inflammasome.

  • Inflammasome Activation (Induction Step): To activate the NLRP3 inflammasome and induce pyroptosis, treat the primed cells with one of the following:

    • Nigericin: 10-20 µM for 30-60 minutes.[5]

    • ATP: 5 mM for 24 hours.

II. Caspase-1 Activity Assay using this compound

This protocol details the measurement of Caspase-1 activity in cell lysates using the fluorogenic substrate this compound or a similar substrate like Ac-YVAD-AFC.

Materials:

  • Treated and control cells (from Protocol I)

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • This compound or Ac-YVAD-AFC substrate (1 mM stock in DMSO)

  • 2x Reaction Buffer (40 mM HEPES, pH 7.5, 200 mM NaCl, 20% sucrose, 0.2% CHAPS, 20 mM DTT)

  • 96-well black, flat-bottom plate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis:

    • For adherent cells, wash once with cold PBS and then add 50 µL of chilled Cell Lysis Buffer per well (for a 96-well plate).

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes), wash with cold PBS, and resuspend the pellet in chilled Cell Lysis Buffer (50 µL for 1-5 x 10^6 cells).

    • Incubate the lysates on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Assay Preparation:

    • Transfer 50 µL of the supernatant (cell lysate) to a new well in a 96-well black plate.

    • Prepare a master mix of the 2x Reaction Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well containing the cell lysate.

  • Substrate Addition:

    • Dilute the 1 mM this compound/AFC stock solution in the 2x Reaction Buffer to a final concentration of 50 µM. For example, add 5 µL of 1mM YVAD-AFC substrate to each well.[5]

    • Add 5 µL of the diluted substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths:

    • For this compound: Excitation ~380 nm, Emission ~460 nm.

    • For Ac-YVAD-AFC: Excitation ~400 nm, Emission ~505 nm.[5][6]

Experimental Workflow

Experimental_Workflow This compound Assay Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay Caspase-1 Activity Assay Cell_Culture Culture THP-1 Cells PMA_Treatment Differentiate with PMA (48h) Cell_Culture->PMA_Treatment LPS_Priming Prime with LPS (3-4h) PMA_Treatment->LPS_Priming Induction Induce Pyroptosis (e.g., Nigericin, 30-60 min) LPS_Priming->Induction Controls Prepare Negative Controls (Untreated Cells) LPS_Priming->Controls Cell_Lysis Lyse Cells Induction->Cell_Lysis Controls->Cell_Lysis Lysate_Collection Collect Supernatant Cell_Lysis->Lysate_Collection Reaction_Setup Set up Reaction in 96-well Plate (Lysate + Reaction Buffer) Lysate_Collection->Reaction_Setup Substrate_Addition Add this compound/AFC Reaction_Setup->Substrate_Addition Incubation Incubate at 37°C (1-2h) Substrate_Addition->Incubation Fluorescence_Reading Read Fluorescence (Ex/Em appropriate for substrate) Incubation->Fluorescence_Reading

Caption: Workflow for detecting pyroptosis with this compound.

Data Presentation

The results of the this compound assay are typically expressed as a fold change in fluorescence intensity relative to a negative control. Below is a summary of expected quantitative data based on typical experiments.

Cell Line Treatment Group Inducer(s) Caspase-1 Inhibitor Fold Increase in Caspase-1 Activity (vs. Control) Reference
THP-1Negative ControlNone-1.0Hypothetical
THP-1Positive ControlLPS + Nigericin-5.0 - 15.0[5]
Alveolar Macrophages (Mouse)LPS-induced ALILPS-Significantly increased vs. sham[7]
Alveolar Macrophages (Mouse)LPS-induced ALI + InhibitorLPSAc-YVAD-CMKSignificantly reduced vs. LPS alone[7]
C2C12 cellsPD TreatmentPlatycodin D (PD)-Concentration-dependent increase[8]
C2C12 cellsPD Treatment + InhibitorPlatycodin D (PD)Ac-YVAD-CMKSignificantly inhibited vs. PD alone[8]
Septic Mice Kidney TissueSepsis (CLP model)Cecal Ligation and Puncture (CLP)-Significantly increased vs. sham[9]
Septic Mice Kidney TissueSepsis (CLP model) + InhibitorCecal Ligation and Puncture (CLP)Ac-YVAD-CMKSignificantly reduced vs. CLP alone[9]

Controls and Considerations

  • Negative Control: Untreated or vehicle-treated cells should be included to establish a baseline fluorescence level.

  • Positive Control: Cells treated with a known inducer of pyroptosis (e.g., LPS + Nigericin) should be used to confirm that the assay is working correctly.[1][2]

  • Inhibitor Control: To confirm the specificity of the assay for Caspase-1, a parallel experiment can be performed where cells are pre-treated with a Caspase-1 inhibitor, such as Ac-YVAD-CMK, before the addition of the pyroptosis inducer.[7][9] This should result in a significant reduction in the fluorescent signal.

  • Substrate Specificity: While this compound is relatively specific for Caspase-1, it may also be cleaved by other caspases (e.g., Caspase-4 and -5) to a lesser extent. The use of specific inhibitors can help to dissect the contribution of each caspase.

  • Kinetic Measurements: For a more detailed analysis, fluorescence can be measured at multiple time points to determine the reaction kinetics.

  • Multiplexing: This assay can be multiplexed with other assays, such as those for cell viability (e.g., using propidium iodide) or cytokine release (e.g., ELISA for IL-1β), to gain a more comprehensive understanding of the pyroptotic process.

By following these detailed protocols and considering the appropriate controls, researchers can reliably use this compound to detect and quantify Caspase-1 activity as a key indicator of pyroptosis. This will aid in the investigation of inflammatory diseases and the development of novel therapeutics targeting this cell death pathway.

References

Application Notes and Protocols for Cell Lysate Preparation in Ac-YVAD-AMC Caspase-1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in innate immunity and inflammation.[1][2] Its activation is a key event in the formation of the inflammasome, a multi-protein complex that responds to pathogenic and endogenous danger signals.[3][4] Upon activation, caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[1][2] Additionally, active caspase-1 can induce a form of pro-inflammatory cell death known as pyroptosis by cleaving Gasdermin D.[3]

The Ac-YVAD-AMC assay is a highly sensitive and specific method for measuring caspase-1 activity in cell lysates.[5] The assay utilizes the fluorogenic substrate Acetyl-Tyr-Val-Ala-Asp-7-Amino-4-methylcoumarin (this compound). The tetrapeptide sequence YVAD is a preferred cleavage site for caspase-1.[6][7] When the substrate is cleaved by active caspase-1, the 7-Amino-4-methylcoumarin (AMC) fluorophore is released, resulting in a measurable increase in fluorescence.[5][6] This application note provides a detailed protocol for the preparation of cell lysates suitable for use in the this compound assay, ensuring reproducible and accurate measurement of caspase-1 activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-1 activation pathway and the general workflow for preparing cell lysates for the this compound assay.

Caspase-1 Activation Pathway cluster_0 Inflammasome Assembly cluster_1 Caspase-1 Activation and Substrate Cleavage PAMPs_DAMPs PAMPs / DAMPs Sensor Sensor Protein (e.g., NLRP3) PAMPs_DAMPs->Sensor activates ASC ASC Adaptor Sensor->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Ac_YVAD_AMC This compound (Substrate) Active_Casp1->Ac_YVAD_AMC cleaves IL1b Mature IL-1β Pro_IL1b->IL1b AMC AMC (Fluorescent) Ac_YVAD_AMC->AMC

Diagram 1. Caspase-1 activation and substrate cleavage pathway.

Experimental Workflow start Start: Cell Culture (Adherent or Suspension) harvest 1. Harvest Cells start->harvest wash 2. Wash with cold PBS harvest->wash lyse 3. Resuspend in Lysis Buffer and Incubate on Ice wash->lyse centrifuge 4. Centrifuge to Pellet Debris lyse->centrifuge collect 5. Collect Supernatant (Cell Lysate) centrifuge->collect protein_assay 6. Determine Protein Concentration (e.g., BCA Assay) collect->protein_assay caspase_assay 7. Perform this compound Assay protein_assay->caspase_assay end End: Data Analysis caspase_assay->end

Diagram 2. Workflow for cell lysate preparation.

Data Presentation: Reagent Compositions

The following tables summarize the recommended compositions for the cell lysis buffer and the caspase assay buffer.

Table 1: Cell Lysis Buffer Composition

ComponentStock ConcentrationFinal ConcentrationPurpose
HEPES1 M50 mMBuffering agent (pH 7.4)
CHAPS10% (w/v)0.1% (w/v)Non-denaturing detergent to aid in cell lysis
DTT1 M5 mMReducing agent to maintain caspase activity
EDTA0.5 M1 mMChelates divalent cations
Protease Inhibitor Cocktail100x1xPrevents degradation by other proteases

Table 2: 2x Caspase Assay Buffer Composition

ComponentStock ConcentrationFinal Concentration (2x)Purpose
HEPES1 M40 mMBuffering agent (pH 7.4)
NaCl5 M200 mMIonic strength
Sucrose50% (w/v)20% (w/v)Stabilizer
CHAPS10% (w/v)0.2% (w/v)Detergent
DTT1 M10 mMReducing agent
EDTA0.5 M2 mMChelating agent

Experimental Protocols

Protocol 1: Cell Lysate Preparation

This protocol is designed for the preparation of cell lysates from both adherent and suspension cells. All steps should be performed on ice to minimize protease activity.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (see Table 1)

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper (for adherent cells)

  • Refrigerated microcentrifuge

Procedure for Adherent Cells:

  • Culture cells to the desired confluence and apply experimental treatment to induce caspase-1 activity.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 10-15 minutes with occasional vortexing.[2]

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[2][6]

  • Carefully transfer the supernatant, which contains the cell lysate, to a new pre-chilled microcentrifuge tube.

  • Proceed to protein concentration determination or store the lysate at -80°C for future use.

Procedure for Suspension Cells:

  • Culture cells to the desired density and apply experimental treatment.

  • Transfer the cell suspension to a conical tube and centrifuge at 250 x g for 10 minutes at 4°C to pellet the cells.[2]

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Centrifuge again as in step 2 and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 25 µL per 1 x 10^6 cells).[2]

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 10 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.[2]

  • Transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Proceed to protein concentration determination or store at -80°C.

Protocol 2: this compound Caspase-1 Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • 2x Caspase Assay Buffer (see Table 2)

  • This compound substrate (10 mM stock in DMSO)

  • 96-well black, flat-bottom plate

  • Fluorometric plate reader with excitation at 380-400 nm and emission at 460-505 nm.[5][6]

Procedure:

  • Thaw cell lysates on ice.

  • Determine the protein concentration of each lysate using a detergent-compatible method such as the BCA assay.[2][6]

  • Dilute the cell lysates to a final concentration of 1-4 mg/mL with Cell Lysis Buffer.

  • In a 96-well plate, add 50 µL of cell lysate per well (this corresponds to 50-200 µg of total protein).[2]

  • Prepare a master mix of the assay buffer. For each reaction, you will need 50 µL of 2x Caspase Assay Buffer and 5 µL of 1 mM this compound substrate (prepare a 1 mM working solution by diluting the 10 mM stock in the 2x Caspase Assay Buffer).

  • Add 55 µL of the master mix to each well containing the cell lysate.

  • Include the following controls:

    • Blank: 50 µL of Lysis Buffer + 55 µL of master mix (to measure background fluorescence).

    • Negative Control: Lysate from untreated cells.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[2][6]

  • Measure the fluorescence at an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.[5][6]

  • The caspase-1 activity can be expressed as the fold increase in fluorescence compared to the negative control after subtracting the blank values.

References

Troubleshooting & Optimization

Technical Support Center: Ac-YVAD-AMC Caspase-1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Ac-YVAD-AMC fluorogenic assay for caspase-1 activity.

Frequently Asked Questions (FAQs)

Q1: My this compound assay is not showing any fluorescent signal. What are the possible causes?

A1: A lack of signal in your assay can stem from several factors, ranging from inactive enzymes to incorrect assay setup. Here are the primary areas to investigate:

  • Inactive Caspase-1: The caspase-1 in your sample may not be activated. Ensure your experimental model and induction protocol (e.g., LPS and ATP treatment for inflammasome activation) are appropriate for inducing caspase-1 activity.[1][2][3] It is also crucial to include a positive control to verify that the assay components are working correctly.[2][4]

  • Reagent Issues:

    • Substrate Degradation: this compound is light-sensitive and should be stored at -20°C, protected from light.[5][6] Repeated freeze-thaw cycles should be avoided.[5]

    • DTT Omission or Degradation: Dithiothreitol (DTT) is essential for caspase activity.[7] Ensure that a fresh, appropriately concentrated solution of DTT is added to the reaction buffer immediately before use.[8]

    • Incorrect Buffer Conditions: The assay buffer must be at the optimal pH (typically 7.2-7.5) and temperature for the enzyme to be active. Using ice-cold assay buffer can inhibit the reaction.[6][9]

  • Incorrect Instrument Settings: Verify the excitation and emission wavelengths on your fluorometer. For AMC, the excitation is typically between 340-360 nm, and the emission is between 440-460 nm.[6]

  • Cell Lysis Inefficiency: Incomplete cell lysis will result in a lower concentration of active caspase-1 in your lysate. Ensure your lysis buffer is appropriate and the lysis protocol (e.g., freeze-thaw cycles) is sufficient.[10]

Q2: I am observing high background fluorescence in my negative control wells. What could be the cause?

A2: High background fluorescence can mask the true signal from caspase-1 activity. Consider the following potential causes:

  • Autohydrolysis of Substrate: The this compound substrate may be hydrolyzing spontaneously. This can be exacerbated by prolonged incubation times or exposure to light.

  • Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent substances.

  • Non-specific Protease Activity: Other proteases in your cell lysate may be cleaving the substrate. Including a control with a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, can help determine the extent of non-specific cleavage.[1][11]

  • Compound Interference: If you are screening compounds, they may be intrinsically fluorescent.[12] It is important to measure the fluorescence of the compounds alone.

  • Incorrect Microplate Type: For fluorescence assays, use black plates to minimize well-to-well crosstalk and background.[9][12]

Q3: My results are inconsistent between replicates. What can I do to improve reproducibility?

A3: Inconsistent readings are often due to variations in pipetting, sample preparation, or assay conditions.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix of your reaction buffer and substrate to add to all wells, reducing pipetting errors.[9]

  • Homogeneous Samples: Ensure your cell lysates are thoroughly mixed before aliquoting into the assay plate.

  • Consistent Incubation Times: Incubate all wells for the same amount of time.

  • Temperature Uniformity: Ensure the entire plate is at a uniform temperature during incubation. Avoid temperature gradients across the plate.

  • Normalize to Protein Concentration: To account for variations in cell number or lysis efficiency, normalize the caspase-1 activity to the total protein concentration of each lysate, which can be determined by a BCA or Bradford assay.[13]

Troubleshooting Guide

Problem: No or Weak Signal
Possible Cause Recommended Solution
Inactive Caspase-1 - Confirm apoptosis/inflammasome induction with an alternative method (e.g., Western blot for cleaved caspase-1).[14] - Use a positive control, such as recombinant active caspase-1 or cells treated with a known inducer like LPS + Nigericin.[3][4][15]
Substrate (this compound) Degradation - Aliquot the substrate upon receipt and store at -20°C, protected from light.[5] - Avoid repeated freeze-thaw cycles.[5] - Prepare fresh working solutions for each experiment.
DTT is Missing or Inactive - DTT is unstable in solution; prepare it fresh for each experiment. - Ensure DTT is added to the 2X Reaction Buffer immediately before use to a final concentration of 10 mM.[7]
Incorrect Fluorometer Settings - Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm.[6] - Optimize the gain setting on the fluorometer.
Inefficient Cell Lysis - Ensure the lysis buffer contains a suitable detergent (e.g., CHAPS).[16] - Perform multiple freeze-thaw cycles to ensure complete lysis.[10] - Confirm lysis visually under a microscope.
Problem: High Background Fluorescence
Possible Cause Recommended Solution
Autofluorescence of Samples/Compounds - Run a parallel control plate with your samples or compounds without the this compound substrate to measure intrinsic fluorescence.[12]
Non-specific Protease Activity - Include a control where a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) is added to the reaction.[11] A significant drop in fluorescence confirms caspase-1 specific activity.
Contaminated Reagents - Use fresh, high-purity water and reagents for all buffers. - Test buffers for background fluorescence before adding samples or substrate.
Incorrect Plate Type - Use opaque, black 96-well plates for fluorescence assays to prevent signal bleed-through between wells.[9][12]

Experimental Protocols

Standard Caspase-1 Activity Assay Protocol
  • Sample Preparation:

    • Induce inflammasome activation in your cells using your desired method. For a positive control, treat cells with LPS (0.5 µg/ml) for 4 hours, followed by ATP (5 mM) for 30 minutes.[14]

    • Collect cells and pellet them by centrifugation (e.g., 600 x g for 5 minutes).

    • Lyse the cell pellet with a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA) on ice for 10 minutes.[16]

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.[17]

    • Collect the supernatant for the assay. Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Prepare the 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.25, 10% sucrose, 0.1% NP-40) and add fresh DTT to a final concentration of 10 mM.[18]

    • In a black 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

    • Add 50 µL of 2X Reaction Buffer with DTT to each well.

    • Add 5 µL of this compound (from a 1 mM stock, for a final concentration of 50 µM).

    • Include the following controls:

      • Negative Control: Lysate from uninduced cells.

      • Blank: Reaction buffer and substrate without cell lysate.

      • Inhibitor Control: Lysate from induced cells with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[11]

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the fluorescence on a microplate reader with excitation at ~350 nm and emission at ~450 nm.

Visualizations

Caspase-1 Activation Pathway

Caspase1_Activation Inflammasome-Mediated Caspase-1 Activation cluster_Stimulus Danger Signals (PAMPs/DAMPs) cluster_Inflammasome Inflammasome Complex LPS LPS NLRP3 NLRP3 Sensor LPS->NLRP3 priming ATP ATP ATP->NLRP3 activation ASC ASC Adaptor NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 (p20/p10 tetramer) ProCasp1->Casp1 autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProGSDMD Pro-Gasdermin D Casp1->ProGSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b GSDMD Gasdermin D (N-terminal) ProGSDMD->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis forms pores

Caption: Inflammasome activation pathway leading to Caspase-1 cleavage.

This compound Assay Workflow

Assay_Workflow This compound Assay Principle cluster_Input Sample & Reagents cluster_Output Detection Lysate Cell Lysate (containing Active Caspase-1) EnzymeReaction Enzymatic Cleavage Lysate->EnzymeReaction Substrate This compound (Non-fluorescent) Substrate->EnzymeReaction Peptide Ac-YVAD peptide EnzymeReaction->Peptide AMC Free AMC (Fluorescent) EnzymeReaction->AMC Detection Measure Fluorescence (Ex: ~350nm, Em: ~450nm) AMC->Detection

Caption: Principle of fluorometric caspase-1 activity detection.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart Troubleshooting Workflow for this compound Assay Start Assay Not Working CheckSignal Signal Issue? Start->CheckSignal NoSignal No / Low Signal CheckSignal->NoSignal Yes HighBg High Background CheckSignal->HighBg No, Background Issue CheckControls Check Positive Control NoSignal->CheckControls CheckBlank Check Blank Control HighBg->CheckBlank ControlsOK Controls Work? CheckControls->ControlsOK Yes CheckReagents Check Reagents (Substrate, DTT, Buffer) CheckControls->CheckReagents No CheckInduction Review Induction Protocol & Cell Lysis ControlsOK->CheckInduction Yes CheckInstrument Check Instrument Settings (Wavelengths, Gain) ControlsOK->CheckInstrument No, Sample Issue BlankHigh Blank is High? CheckBlank->BlankHigh Yes CheckSampleAutoF Check Sample Autofluorescence CheckBlank->CheckSampleAutoF No CheckInhibitor Run Inhibitor Control BlankHigh->CheckInhibitor No, Sample-specific CheckReagentPurity Check Reagent Purity & Plate Type BlankHigh->CheckReagentPurity Yes

Caption: A logical workflow for troubleshooting common assay problems.

References

Technical Support Center: Ac-YVAD-AMC Caspase-1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background fluorescence with the caspase-1 fluorogenic substrate, Ac-YVAD-AMC.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence in a caspase-1 assay using this compound?

High background fluorescence in your caspase-1 assay can stem from several sources. The most common culprits include:

  • Substrate Degradation: this compound is sensitive to light and repeated freeze-thaw cycles. Improper storage or handling can lead to the spontaneous release of the fluorescent AMC group, increasing background signal.

  • Sub-optimal Buffer Conditions: The composition of your assay buffer is critical. Incorrect pH, insufficient reducing agents (like DTT), or the presence of contaminating proteases can all contribute to non-specific substrate cleavage and higher background.

  • Autofluorescence: Components within your cell lysate, the assay buffer itself, or even the microplate can exhibit intrinsic fluorescence at the excitation and emission wavelengths used for AMC, artificially inflating your background readings.

  • High Substrate Concentration: Using an excessively high concentration of this compound can lead to increased background signal without a proportional increase in the specific signal, thereby reducing the signal-to-noise ratio.

Q2: How can I determine if my this compound substrate has degraded?

To check for substrate degradation, you can run a "substrate only" control. Prepare your standard assay buffer and add the this compound substrate at the final concentration you use in your experiments. Measure the fluorescence at time zero and after incubating for the duration of your assay at the same temperature. A significant increase in fluorescence in the absence of any enzyme suggests substrate instability or degradation.

Q3: What are the optimal excitation and emission wavelengths for this compound?

The cleaved 7-amino-4-methylcoumarin (AMC) fluorophore has an optimal excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm. It is crucial to use a filter set or monochromator settings on your plate reader that are as close to these optimal wavelengths as possible to maximize signal detection and minimize background.

Q4: Can other caspases cleave this compound?

While this compound is designed as a specific substrate for caspase-1, other caspases, particularly caspase-4 and caspase-5, may also show some activity towards this substrate. The level of cross-reactivity can depend on the specific experimental conditions and the relative abundance of these caspases in your sample.

Troubleshooting Guide

High background fluorescence can significantly impact the quality and reliability of your experimental data. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 High Background Fluorescence Observed cluster_1 Initial Checks cluster_2 Substrate Integrity cluster_3 Assay Buffer Optimization cluster_4 Sample-Related Issues cluster_5 Final Optimization start Start Troubleshooting check_controls Review Controls: - No Enzyme Control - Substrate Only Control - Buffer Only Control start->check_controls check_wavelengths Verify Plate Reader Settings: - Excitation: ~350 nm - Emission: ~450 nm check_controls->check_wavelengths If controls show high fluorescence prepare_fresh_substrate Prepare Fresh this compound from a new stock. check_wavelengths->prepare_fresh_substrate If settings are correct test_new_substrate Re-run 'Substrate Only' Control prepare_fresh_substrate->test_new_substrate optimize_buffer Systematically Vary Buffer Components: - pH (7.2-7.5) - DTT (5-10 mM) - Detergent (e.g., CHAPS) test_new_substrate->optimize_buffer If background is still high end Problem Resolved test_new_substrate->end If background is low test_optimized_buffer Run Assay with Optimized Buffer optimize_buffer->test_optimized_buffer check_lysate Address Lysate Autofluorescence: - Titrate lysate concentration - Include a 'lysate only' control test_optimized_buffer->check_lysate If background persists test_optimized_buffer->end If background is low optimize_substrate_conc Optimize this compound Concentration check_lysate->optimize_substrate_conc optimize_substrate_conc->end

A systematic workflow to troubleshoot high background fluorescence.
Data Presentation: Recommended Assay Component Concentrations

For optimal performance, it is recommended to empirically determine the ideal concentrations of key assay components. The following table provides a starting point for this optimization.

ComponentRecommended Starting ConcentrationRange for Optimization
This compound50 µM25 - 100 µM
DTT10 mM5 - 20 mM
HEPES50 mM20 - 100 mM
pH7.47.2 - 7.5
CHAPS0.1% (w/v)0.05% - 0.2% (w/v)
Sucrose/Glycerol10% (w/v)5% - 15% (w/v)

Experimental Protocols

Standard Caspase-1 Activity Assay

This protocol provides a general framework for measuring caspase-1 activity in cell lysates.

  • Preparation of Cell Lysates:

    • Induce apoptosis in your cell line of choice using a known stimulus.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).

    • Incubate the lysate on ice for 15-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add 50-100 µg of cell lysate per well.

    • Bring the total volume in each well to 100 µL with assay buffer (lysis buffer without protease inhibitors).

    • Include the following controls:

      • No Enzyme Control: Assay buffer only.

      • Substrate Only Control: Assay buffer with this compound.

      • Lysate Only Control: Cell lysate in assay buffer without the substrate.

  • Enzymatic Reaction:

    • Prepare a 2X stock of this compound in assay buffer.

    • To initiate the reaction, add 100 µL of the 2X this compound stock to each well, resulting in a final substrate concentration of 50 µM.

    • Immediately mix the contents of the wells.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

    • For kinetic assays, take readings every 5-10 minutes for 1-2 hours at 37°C. For endpoint assays, incubate the plate at 37°C for 1-2 hours before reading the fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (from the "Lysate Only" control) from all experimental readings.

    • Plot the fluorescence intensity versus time to determine the reaction rate.

    • Caspase-1 activity can be expressed as the change in fluorescence units per minute per milligram of protein.

Signaling Pathway

Canonical Caspase-1 Activation Pathway

Caspase-1 is a key mediator of inflammation and is activated through a multi-protein complex known as the inflammasome.

Caspase1_Pathway cluster_0 Extracellular Stimuli cluster_1 Inflammasome Assembly cluster_2 Caspase-1 Activation cluster_3 Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC (Adapter) NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 Autocatalytic Cleavage ProIL1b Pro-IL-1β ActiveCasp1->ProIL1b Cleaves ProIL18 Pro-IL-18 ActiveCasp1->ProIL18 Cleaves GSDMD Gasdermin D ActiveCasp1->GSDMD Cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Ac-YVAD-AMC solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic caspase-1 substrate, Ac-YVAD-AMC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic substrate used to measure the activity of caspase-1, an enzyme critically involved in inflammatory signaling pathways. The substrate consists of a peptide sequence (YVAD) that is specifically recognized and cleaved by caspase-1. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected with a fluorometer, providing a quantitative measure of caspase-1 activity.

Q2: What is the principle of the this compound assay?

The assay is based on the enzymatic cleavage of the substrate by active caspase-1. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by caspase-1, the free AMC molecule is released and exhibits a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the caspase-1 activity in the sample.

Q3: What are the recommended excitation and emission wavelengths for detecting cleaved AMC?

The optimal excitation wavelength for free AMC is in the range of 340-380 nm, and the emission wavelength is between 440-460 nm.[1][2]

Troubleshooting Guide: Solubility Issues

One of the most common challenges encountered with this compound is its limited solubility in aqueous solutions, which can lead to precipitation and inaccurate experimental results. This guide provides solutions to these problems.

Problem: My this compound is not dissolving in my aqueous assay buffer.

  • Cause: this compound is a hydrophobic peptide and has very low solubility in water or aqueous buffers alone.

  • Solution: A stock solution of this compound must first be prepared in an appropriate organic solvent. The recommended solvent is dimethyl sulfoxide (DMSO).[1]

Problem: After diluting my DMSO stock solution into my aqueous assay buffer, a precipitate forms.

  • Cause: This is a common issue caused by the poor solubility of this compound in aqueous solutions, even with a small percentage of DMSO. The final concentration of this compound in the assay buffer may still be above its solubility limit.

  • Solutions:

    • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions. For example, first, dilute the DMSO stock in a smaller volume of buffer and then add this intermediate dilution to the final volume.

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 0.5%, to minimize potential solvent effects on enzyme activity and cell viability.[3] However, a slightly higher DMSO concentration (e.g., up to 1-2%) might be necessary to maintain solubility. This should be tested and validated for your specific experimental system.

    • Assay Buffer Composition: The composition of your assay buffer can influence the solubility of the substrate. Buffers containing detergents like CHAPS or Nonidet P-40 can help to improve the solubility of hydrophobic reagents.[2] Consider including a low concentration of a non-ionic detergent in your buffer formulation.

    • Sonication: After dilution, briefly sonicate the solution in a water bath to aid in the dissolution of any microscopic precipitates.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound.

ParameterValueReference
Molecular Weight 665.7 g/mol [1][4]
Recommended Stock Solution Solvent Dimethyl sulfoxide (DMSO)[1]
Recommended Stock Solution Concentration 10 mM
Recommended Final Working Concentration 10 - 50 µM[2]
Excitation Wavelength (cleaved AMC) 340 - 380 nm[1][2]
Emission Wavelength (cleaved AMC) 440 - 460 nm[1][2]
Storage of Stock Solution -20°C, protected from light and moisture[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.

  • Add DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolve: Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Caspase-1 Activity Assay
  • Prepare Cell Lysates: Prepare cell lysates from control and treated cells using a lysis buffer compatible with caspase activity assays (e.g., containing HEPES, CHAPS, and DTT). Keep lysates on ice.

  • Determine Protein Concentration: Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., BCA assay).

  • Prepare Reaction Plate: In a 96-well black microplate, add 10-50 µg of protein from each cell lysate to individual wells. Adjust the final volume in each well with lysis buffer.

  • Prepare Reaction Mix: Prepare a 2x reaction buffer containing the this compound substrate. The final concentration of the substrate in the well should be in the range of 10-50 µM.

  • Initiate Reaction: Add the 2x reaction buffer to each well to initiate the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity using a microplate fluorometer with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis: Compare the fluorescence readings of the treated samples to the control samples to determine the fold-change in caspase-1 activity.

Visualizations

cluster_PAMPs_DAMPs Pathogen/Danger Signals cluster_Inflammasome Inflammasome Activation cluster_Caspase1_Activation Caspase-1 Activation cluster_Downstream Downstream Effects PAMPs PAMPs/DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3, AIM2) PAMPs->Inflammasome activates ASC ASC Adaptor Inflammasome->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Caspase-1 activation signaling pathway.

cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Detection Detection and Analysis Start Start PrepareStock Prepare this compound Stock Solution (in DMSO) Start->PrepareStock PrepareLysates Prepare Cell Lysates Start->PrepareLysates PrepareReactionMix Prepare 2x Reaction Buffer with this compound PrepareStock->PrepareReactionMix MeasureProtein Measure Protein Concentration PrepareLysates->MeasureProtein SetupPlate Set up 96-well Plate with Cell Lysates MeasureProtein->SetupPlate AddReactionMix Add Reaction Mix to Wells SetupPlate->AddReactionMix PrepareReactionMix->AddReactionMix Incubate Incubate at 37°C AddReactionMix->Incubate ReadFluorescence Read Fluorescence (Ex: ~360nm, Em: ~460nm) Incubate->ReadFluorescence AnalyzeData Analyze Data ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for a caspase-1 activity assay.

cluster_Troubleshooting Troubleshooting this compound Solubility Start Precipitate forms upon dilution in aqueous buffer? CheckDMSO Is the final DMSO concentration <0.5%? Start->CheckDMSO IncreaseDMSO Try slightly increasing final DMSO (e.g., 1-2%) CheckDMSO->IncreaseDMSO No StepwiseDilution Did you perform stepwise dilution? CheckDMSO->StepwiseDilution Yes IncreaseDMSO->StepwiseDilution TryStepwise Perform serial dilutions instead of direct addition StepwiseDilution->TryStepwise No BufferComposition Does your buffer contain a non-ionic detergent? StepwiseDilution->BufferComposition Yes TryStepwise->BufferComposition AddDetergent Consider adding CHAPS or Nonidet P-40 BufferComposition->AddDetergent No UseSonication Did you try sonication? BufferComposition->UseSonication Yes AddDetergent->UseSonication TrySonication Briefly sonicate after dilution UseSonication->TrySonication No StillPrecipitate Still precipitates? UseSonication->StillPrecipitate Yes TrySonication->StillPrecipitate ContactSupport Contact Technical Support StillPrecipitate->ContactSupport

Caption: Logic diagram for troubleshooting solubility issues.

References

Technical Support Center: Ac-YVAD-AMC Caspase-1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered when using the fluorogenic caspase-1 substrate, Ac-YVAD-AMC.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it work?

This compound is a synthetic tetrapeptide substrate used to measure the activity of caspase-1 and related proteases. The substrate consists of the peptide sequence Tyrosine-Valine-Alanine-Aspartic acid (YVAD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is not fluorescent. However, upon cleavage of the peptide by an active caspase-1 enzyme after the aspartate residue, the AMC fluorophore is released, resulting in a measurable fluorescent signal.

Q2: What is non-specific cleavage, and why is it a problem?

Non-specific cleavage refers to the cleavage of this compound by proteases other than the intended target, caspase-1. This can lead to artificially high background fluorescence, masking the true caspase-1 signal and making it difficult to accurately quantify enzyme activity. This is a significant issue as it can lead to misinterpretation of experimental results.

Q3: Which other enzymes can cleave this compound?

While this compound is designed as a caspase-1 substrate, other proteases, particularly other caspases, can also cleave it. The substrate specificities of caspases can overlap, and caspases-3, -4, and -5 have been reported to show some activity towards YVAD-based substrates.[1][2] Additionally, at high concentrations, caspase-1 itself can exhibit promiscuous activity, cleaving substrates that are not its primary physiological targets.

Q4: What is the optimal excitation and emission wavelength for detecting cleaved AMC?

For the detection of free AMC released upon substrate cleavage, the optimal excitation wavelength is approximately 380-400 nm, and the emission wavelength is around 460-505 nm.[3][4]

Troubleshooting Guide: High Background and Non-Specific Cleavage

High background fluorescence is a common problem in caspase-1 assays using this compound. This guide provides a step-by-step approach to troubleshoot and minimize non-specific cleavage.

Problem: High background fluorescence in my "no enzyme" or "inhibitor" control wells.
Possible Cause Recommended Solution
Autohydrolysis of the substrate This compound can spontaneously hydrolyze over time, especially when exposed to light or stored improperly. Prepare fresh substrate solutions for each experiment and protect them from light.
Contaminated reagents Ensure all buffers and reagents are freshly prepared with high-purity water and are free from microbial or protease contamination.
Impure substrate Use high-quality, purified this compound from a reputable supplier.
Problem: High fluorescence signal in my experimental samples that is not inhibited by a specific caspase-1 inhibitor.
Possible Cause Recommended Solution
Cleavage by other proteases Your sample may contain other active proteases that can cleave this compound. Include a broad-spectrum protease inhibitor cocktail (cysteine and serine proteases) in your lysis buffer. Be cautious not to inhibit caspase-1.
Off-target caspase activity Other caspases (e.g., caspase-3, -4, -5) might be active in your sample. To confirm that the signal is from caspase-1, run a parallel experiment using a more specific caspase-1 inhibitor, such as Ac-YVAD-cmk, or a pan-caspase inhibitor like Z-VAD-FMK as a control.
High concentration of caspase-1 At high concentrations, caspase-1 can exhibit promiscuous activity.[5] If using recombinant enzyme, titrate the enzyme concentration to find a range where the activity is linear and specific. For cell lysates, you may need to dilute the lysate.

Quantitative Data Summary

For researchers looking to inhibit non-specific caspase activity or compare substrate specificities, the following tables provide a summary of relevant quantitative data.

Table 1: Inhibitor Specificity for Caspases

InhibitorTarget Caspase(s)Ki (nM)IC50Reference(s)
Ac-YVAD-cmk Caspase-10.8-[1][6]
Caspase-3>10,000-[1]
Caspase-4362-[1]
Caspase-5163-[1]
Belnacasan (VX-765) Caspase-10.8~0.7 µM (in PBMCs)[7][8][9]
Caspase-4<0.6-[7][8]

Table 2: Comparison of Caspase-1 Substrates

SubstrateRelative Cleavage Efficiency by Caspase-1NotesReference(s)
This compound BaselineCommonly used, but can have off-target effects.
Ac-WEHD-AMC ~50-fold higher than this compoundMore sensitive and specific for caspase-1.

Experimental Protocols

Protocol: Caspase-1 Activity Assay in Cell Lysates with Minimized Non-Specific Cleavage

This protocol provides a general framework for measuring caspase-1 activity in cell lysates while minimizing non-specific cleavage of this compound.

1. Materials:

  • Cells of interest (adherent or suspension)

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol.

  • Protease Inhibitor Cocktail (optional, without caspase inhibitors)

  • This compound substrate (10 mM stock in DMSO)

  • Caspase-1 Inhibitor (e.g., Ac-YVAD-cmk, 10 mM stock in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% glycerol.

  • 96-well black, flat-bottom microplate

  • Fluorometric plate reader

2. Cell Lysis:

  • Harvest cells and wash once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (cell lysate) and keep it on ice.

  • Determine the protein concentration of the lysate (e.g., using a BCA assay).

3. Assay Procedure:

  • Prepare the following reactions in a 96-well plate on ice:

    • Sample: 50 µg of cell lysate protein + Assay Buffer to a final volume of 90 µl.

    • Inhibitor Control: 50 µg of cell lysate protein + 1 µl of Ac-YVAD-cmk (final concentration 10-20 µM) + Assay Buffer to a final volume of 90 µl.

    • Blank (No Lysate): 90 µl of Assay Buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µl of this compound (final concentration 50-100 µM) to all wells.

  • Immediately measure the fluorescence (Excitation: 400 nm, Emission: 505 nm) in a kinetic mode for 1-2 hours at 37°C, taking readings every 5-10 minutes.

4. Data Analysis:

  • Subtract the blank values from all readings.

  • Determine the rate of substrate cleavage (change in fluorescence over time) for each sample.

  • The specific caspase-1 activity is the difference between the rate of the sample and the rate of the inhibitor control.

Visualizations

Caspase1_Activation_Pathway cluster_stimuli Inflammatory Stimuli cluster_inflammasome Inflammasome Complex cluster_activation Caspase-1 Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 Activates ASC ASC Adaptor NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Active_Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical Caspase-1 Activation Pathway.

Troubleshooting_Workflow Start High Background Signal in this compound Assay Check_Controls Is background high in 'no enzyme'/'inhibitor' controls? Start->Check_Controls Substrate_Issue Potential Substrate/Reagent Issue Check_Controls->Substrate_Issue Yes Sample_Issue Potential Sample Issue Check_Controls->Sample_Issue No Check_Substrate Use fresh, light-protected substrate. Prepare fresh buffers. Substrate_Issue->Check_Substrate Check_Inhibitor Is signal inhibited by specific caspase-1 inhibitor? Sample_Issue->Check_Inhibitor Off_Target Non-specific cleavage by other proteases. Check_Inhibitor->Off_Target No Casp1_Activity Likely Caspase-1 Activity Check_Inhibitor->Casp1_Activity Yes Use_Protease_Inhibitors Add broad-spectrum protease inhibitors to lysis buffer. Off_Target->Use_Protease_Inhibitors Consider_Alternative Consider more specific substrate (e.g., Ac-WEHD-AMC). Off_Target->Consider_Alternative Optimize_Enzyme Titrate enzyme/lysate concentration. Casp1_Activity->Optimize_Enzyme

Caption: Troubleshooting Non-Specific Cleavage.

References

Technical Support Center: Optimizing Ac-YVAD-AMC Caspase-1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for the Ac-YVAD-AMC Caspase-1 assay. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for the this compound assay?

A1: A common incubation period for this assay is 1 to 2 hours at 37°C.[1] However, the optimal time can vary significantly depending on the experimental conditions. For instance, if the caspase-1 activity in the sample is low, a longer incubation time of up to 2 hours or even overnight may be necessary to generate a sufficient signal.[2] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific model system and conditions.[3]

Q2: Why is it important to optimize the incubation time?

A2: Optimizing the incubation time is crucial for obtaining accurate and reproducible data. Too short an incubation may result in a weak signal that is difficult to distinguish from background noise. Conversely, an excessively long incubation can lead to substrate depletion, enzyme instability, and an increase in non-specific signal, resulting in a loss of linearity and inaccurate measurements of enzyme activity. A kinetic analysis will help identify the linear range of the reaction, which is essential for comparing caspase-1 activity between different samples.

Q3: What are the key factors that influence the optimal incubation time?

A3: Several factors can affect the reaction kinetics and, consequently, the ideal incubation time:

  • Enzyme Concentration: Higher concentrations of active caspase-1 will lead to a faster reaction rate and may require a shorter incubation time.

  • Cell Type and Health: The expression levels of caspase-1 and the overall health of the cells can influence the magnitude of the enzymatic response.[4]

  • Inducing Stimulus: The nature and concentration of the stimulus used to induce caspase-1 activity will affect the timing and intensity of the response.

  • Assay Temperature: Most protocols recommend 37°C, but deviations from this temperature will alter the enzyme kinetics.

  • Substrate Concentration: The initial concentration of the this compound substrate can influence the reaction rate.

Q4: Should I run the assay as an endpoint or a kinetic measurement?

A4: While an endpoint measurement after a fixed incubation time is common, a kinetic (time-course) measurement is highly recommended, especially during assay optimization.[3] A kinetic assay, where fluorescence is measured at multiple time points (e.g., every 15-30 minutes), provides a more detailed understanding of the reaction progress and helps to ensure that the measurements are taken within the linear phase of the reaction.

Data Presentation

Illustrative Time-Course Data for this compound Assay

Disclaimer: The following table presents illustrative data to demonstrate the principles of a time-course experiment for optimizing incubation time. Actual results will vary based on experimental conditions.

Incubation Time (minutes)Raw Fluorescence Units (RFU) - ControlRaw Fluorescence Units (RFU) - Activated SampleBackground-Subtracted RFU - Activated SampleSignal-to-Background Ratio
015015551.03
301605804203.63
60175125010757.14
901902100191011.05
1202102800259013.33
1802403500326014.58
2402803800352013.57

In this example, the signal-to-background ratio begins to plateau after 180 minutes, suggesting that the optimal incubation time under these hypothetical conditions is likely between 120 and 180 minutes.

Experimental Protocols

Detailed Methodology for Optimizing Incubation Time

This protocol outlines the steps for performing a time-course experiment to determine the optimal incubation time for the this compound assay.

1. Reagent Preparation:

  • Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, and 1 mM EDTA).

  • Reaction Buffer: Prepare a 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA, and 10 mM DTT).

  • This compound Substrate: Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Protect from light and store at -20°C.

  • Cell Lysates: Prepare cell lysates from control and activated cells. Determine the protein concentration of each lysate.

2. Assay Plate Setup:

  • Use an opaque, 96-well plate to minimize well-to-well crosstalk.

  • Add 50 µL of cell lysate (containing 20-50 µg of protein) to each well. Include wells for control and activated samples.

  • Prepare a master mix of the 2x reaction buffer.

  • Add 50 µL of the 2x reaction buffer to each well containing cell lysate.

  • Include a "no-lysate" control (blank) containing lysis buffer and reaction buffer to determine background fluorescence.

3. Kinetic Measurement:

  • Dilute the this compound stock solution in reaction buffer to the desired final concentration (e.g., 50 µM).

  • Initiate the reaction by adding the diluted substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a total duration of 2-4 hours. Use an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

4. Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Plot the background-subtracted fluorescence intensity against time for both control and activated samples.

  • Calculate the signal-to-background ratio at each time point (fluorescence of activated sample / fluorescence of control sample).

  • Identify the time window where the reaction is linear and the signal-to-background ratio is maximal. This will be your optimal incubation time.

Mandatory Visualizations

Caspase1_Activation_Pathway Canonical Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR sensed by ASC ASC Adaptor PRR->ASC recruits Inflammasome Inflammasome Complex PRR->Inflammasome assemble into Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome assemble into Pro_Casp1->Inflammasome assemble into Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 activates Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 cleaves GSDMD Gasdermin-D (GSDMD) Active_Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces

Caption: Canonical pathway of Caspase-1 activation via inflammasome assembly.

Incubation_Optimization_Workflow Workflow for Optimizing Incubation Time Start Start Prepare_Lysates Prepare Control & Activated Cell Lysates Start->Prepare_Lysates Setup_Plate Set up 96-well Plate (Lysates, Buffers) Prepare_Lysates->Setup_Plate Add_Substrate Add this compound Substrate Setup_Plate->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (e.g., every 30 min for 2-4h) Add_Substrate->Kinetic_Read Data_Analysis Data Analysis: - Background Subtraction - Plot RFU vs. Time Kinetic_Read->Data_Analysis Check_Linearity Is Reaction Linear? Data_Analysis->Check_Linearity Check_Linearity->Start No, adjust conditions (e.g., protein amount) Determine_Optimal Determine Optimal Incubation Time (Max Signal-to-Background in Linear Range) Check_Linearity->Determine_Optimal Yes End End Determine_Optimal->End

Caption: Experimental workflow for optimizing this compound assay incubation time.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem Encountered Low_Signal Low Signal Start->Low_Signal High_Background High Background Start->High_Background Increase_Incubation Increase Incubation Time Low_Signal->Increase_Incubation Action Check_Lysis_Buffer Check for Contaminants in Lysis Buffer High_Background->Check_Lysis_Buffer Action Increase_Protein Increase Protein Concentration Increase_Incubation->Increase_Protein Still Low? Check_Substrate Check Substrate Activity Increase_Protein->Check_Substrate Still Low? Check_Induction Confirm Caspase-1 Induction (e.g., Western Blot) Check_Substrate->Check_Induction Still Low? Check_Substrate_Purity Check Substrate Purity/ Spontaneous Hydrolysis Check_Lysis_Buffer->Check_Substrate_Purity Still High? Use_Inhibitor_Control Include Caspase-1 Inhibitor (Ac-YVAD-CHO) Control Check_Substrate_Purity->Use_Inhibitor_Control Still High? Optimize_Filter_Set Optimize Plate Reader Filter Set Use_Inhibitor_Control->Optimize_Filter_Set Still High?

Caption: A logical troubleshooting guide for the this compound assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal 1. Insufficient incubation time. 2. Low concentration of active Caspase-1. 3. Inactive substrate. 4. Inefficient cell lysis. 5. Incorrect plate reader settings.1. Increase the incubation time; perform a time-course experiment to find the optimum.[2] 2. Increase the amount of cell lysate per well or optimize the induction of Caspase-1 activity. 3. Ensure proper storage and handling of the this compound substrate; test with a new vial. 4. Ensure the lysis buffer is effective for your cell type. 5. Verify the excitation and emission wavelengths are correct (Ex: 340-360nm, Em: 440-460nm).
High Background Signal 1. Contamination of reagents. 2. Spontaneous hydrolysis of the substrate. 3. Non-specific protease activity. 4. Plate reader settings are not optimal.1. Use fresh, high-purity reagents. 2. Prepare fresh substrate dilutions before each experiment; avoid repeated freeze-thaw cycles. 3. Include a control with a specific Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to determine the proportion of the signal that is Caspase-1-specific. 4. Adjust the gain settings on the plate reader to reduce background noise.
High Variability Between Replicates 1. Inaccurate pipetting. 2. Inconsistent cell lysis. 3. Temperature fluctuations across the plate. 4. Bubbles in the wells.1. Use calibrated pipettes and ensure thorough mixing. 2. Ensure complete and consistent lysis of all samples. 3. Ensure the plate is incubated at a uniform temperature. 4. Centrifuge the plate briefly after adding all reagents to remove bubbles.
Non-linear Reaction Rate 1. Substrate depletion. 2. Enzyme instability. 3. Incubation time is too long.1. Reduce the incubation time or the amount of cell lysate. 2. Ensure the assay buffer conditions are optimal for enzyme stability. 3. Perform a kinetic analysis to identify and use the linear range of the assay for calculations.

References

Technical Support Center: Ac-YVAD-AMC Caspase-1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the fluorogenic caspase-1 substrate, Ac-YVAD-AMC. Our goal is to help you identify and resolve common issues related to signal fading and quenching to ensure accurate and reproducible experimental results.

Troubleshooting Guide: this compound Signal Fading or Quenching

Signal loss in a caspase-1 activity assay using this compound can manifest as a weak signal, a rapidly decaying signal, or a complete lack of signal. The following table outlines potential causes and provides systematic troubleshooting steps.

Observation Potential Cause Recommended Action
Weak or No Signal Inactive Caspase-1 - Ensure proper induction of apoptosis or inflammasome activation to generate active caspase-1 in your samples. - Use a positive control with known caspase-1 activity to verify assay setup. - Check for the presence of caspase inhibitors in your sample preparation reagents.
Substrate Degradation - Store this compound stock solutions at -20°C or -80°C and protect from light.[1] - Avoid repeated freeze-thaw cycles of the substrate solution. - Prepare fresh working solutions of the substrate for each experiment.
Suboptimal Assay Buffer - The recommended pH for the assay buffer is between 7.0 and 7.5.[1] - Ensure the presence of a reducing agent like DTT (typically 2-10 mM) in the final reaction mixture, as it is crucial for caspase activity.[2] - Prepare fresh assay buffer for each experiment to maintain the stability of its components.
Incorrect Instrument Settings - Verify the excitation and emission wavelengths on your fluorometer or plate reader. For this compound, the optimal wavelengths are approximately 340-360 nm for excitation and 440-460 nm for emission.[1] - Ensure the gain setting is appropriate to detect the signal without saturating the detector.
Signal Fades Rapidly Photobleaching - Photobleaching is the photochemical destruction of the fluorophore due to intense light exposure.[3] - Minimize the exposure of your samples to the excitation light. - If using a plate reader, take kinetic readings at longer intervals or a single endpoint reading. - Reduce the intensity of the excitation light if your instrument allows.
Substrate Instability in Assay Conditions - High temperatures can lead to substrate degradation. Perform incubations at the recommended temperature (typically 37°C) for the specified duration (usually 1-2 hours).[4] - Some components in complex biological samples can degrade the substrate. Run a substrate-only control (without enzyme) to check for background fluorescence and substrate stability.
High Background Signal Autofluorescence of Samples - Include a "no-enzyme" control (sample without active caspase-1) to determine the background fluorescence of your sample. - Some compounds in your sample may be inherently fluorescent at the excitation/emission wavelengths of AMC.
Contaminated Reagents - Use high-purity water and reagents to prepare buffers. - Check for microbial contamination in buffers, which can lead to fluorescent byproducts.
Substrate Hydrolysis - Spontaneous hydrolysis of the substrate can occur over long incubation times. Optimize the incubation period to maximize the signal-to-noise ratio.
Inconsistent Results Pipetting Errors - Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. - Use calibrated pipettes.
Temperature Fluctuations - Maintain a consistent temperature during the assay incubation. Use a water bath or incubator with stable temperature control.
Well-to-Well Variability - Ensure proper mixing of reagents in each well. - Use high-quality, preferably black, microplates to minimize well-to-well crosstalk and background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound as a caspase-1 substrate?

A1: this compound is a synthetic tetrapeptide (Acetyl-Tyrosine-Valine-Alanine-Aspartic Acid) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Active caspase-1 recognizes the YVAD sequence and cleaves the peptide bond after the aspartate residue. This releases the free AMC, which then fluoresces brightly upon excitation, providing a measurable signal proportional to caspase-1 activity.

Q2: How should I store and handle this compound?

A2: this compound is typically supplied as a lyophilized powder or a solution in DMSO. It is crucial to protect the substrate from light to prevent photoblegradation. For long-term storage, it is recommended to keep it at -20°C or -80°C.[1] Once dissolved in DMSO, it can be stored at -20°C. Avoid frequent freeze-thaw cycles by preparing aliquots of the stock solution.

Q3: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?

A3: The free AMC fluorophore has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[1]

Q4: Can other caspases cleave this compound?

A4: While this compound is a preferred substrate for caspase-1, other caspases, particularly caspase-4 and caspase-5, can also cleave this substrate to some extent. Therefore, it is more accurate to refer to the measured activity as "caspase-1-like activity." To confirm the specificity for caspase-1, it is recommended to use a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, in a parallel control experiment.[5]

Q5: What is the difference between an endpoint and a kinetic assay?

A5: In an endpoint assay , the reaction is stopped after a fixed period, and a single fluorescence measurement is taken. This method is simple and suitable for high-throughput screening.[6][7] In a kinetic assay , fluorescence is measured at multiple time points, allowing for the determination of the initial reaction velocity. Kinetic assays provide more detailed information about the enzyme's activity and can help identify potential issues like substrate depletion or enzyme instability over time.[6][7]

Q6: What can I do to minimize photobleaching?

A6: To minimize photobleaching, reduce the exposure of your samples to the excitation light source. This can be achieved by using the minimum necessary exposure time for signal detection, reducing the intensity of the excitation light with neutral density filters, and avoiding unnecessary illumination of the sample when not acquiring data.[8]

Experimental Protocols

Standard Caspase-1 Activity Assay Protocol (96-well plate format)

This protocol provides a general guideline. Optimization of incubation times and reagent concentrations may be necessary for specific experimental conditions.

Materials:

  • This compound substrate

  • DMSO (for substrate reconstitution)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Cell lysate or purified caspase-1

  • Positive control (e.g., recombinant active caspase-1)

  • Negative control (e.g., lysate from untreated cells)

  • Caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO) (optional)

  • Black, flat-bottom 96-well microplate

  • Fluorometer or microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve the lyophilized this compound in DMSO to a stock concentration of 10 mM. Store aliquots at -20°C.

  • Prepare Assay Buffer: Prepare the assay buffer and add DTT to a final concentration of 2-10 mM just before use. Keep the buffer on ice.

  • Prepare Samples: Thaw cell lysates or purified enzyme on ice. Dilute samples to the desired concentration using the assay buffer.

  • Set up the Assay Plate:

    • Sample Wells: Add 50 µL of your sample per well.

    • Positive Control Well: Add 50 µL of the positive control per well.

    • Negative Control Well: Add 50 µL of the negative control per well.

    • Blank Well: Add 50 µL of assay buffer without any sample.

    • (Optional) Inhibitor Control Wells: Pre-incubate your sample with the caspase-1 inhibitor (e.g., 10-20 µM Ac-YVAD-CHO) for 15-30 minutes before adding the substrate.

  • Prepare Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to a final working concentration of 50-100 µM.

  • Initiate the Reaction: Add 50 µL of the substrate working solution to each well. The final volume in each well should be 100 µL.

  • Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure Fluorescence: Read the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

Visualizations

Caspase-1 Activation and Substrate Cleavage Pathway

Caspase1_Activation cluster_Inflammasome Inflammasome Activation cluster_Assay Fluorometric Assay PAMPs/DAMPs PAMPs/DAMPs Sensor (e.g., NLRP3) Sensor (e.g., NLRP3) PAMPs/DAMPs->Sensor (e.g., NLRP3) activate ASC ASC Sensor (e.g., NLRP3)->ASC recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 recruits Active Caspase-1 Active Caspase-1 Pro-caspase-1->Active Caspase-1 autocatalytic cleavage This compound (non-fluorescent) This compound (non-fluorescent) Active Caspase-1->this compound (non-fluorescent) acts on Free AMC (fluorescent) Free AMC (fluorescent) This compound (non-fluorescent)->Free AMC (fluorescent) cleavage Troubleshooting_Weak_Signal Start Start: Weak or No Signal Check_Positive_Control Run Positive Control Start->Check_Positive_Control Signal_OK Signal OK? Check_Positive_Control->Signal_OK Check_Sample_Prep Check Sample Preparation (Induction, Inhibitors) Signal_OK->Check_Sample_Prep No Check_Substrate Check Substrate (Storage, Age) Signal_OK->Check_Substrate Yes Resolved Issue Resolved Check_Sample_Prep->Resolved Check_Buffer Check Assay Buffer (pH, DTT) Check_Substrate->Check_Buffer Check_Instrument Check Instrument Settings (Ex/Em, Gain) Check_Buffer->Check_Instrument Check_Instrument->Resolved

References

Technical Support Center: Ac-YVAD-AMC Caspase-1 Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ac-YVAD-AMC Caspase-1 Assay. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with weak or absent signals in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the this compound assay that can lead to a weak fluorescent signal.

Q1: Why is my fluorescent signal weak or completely absent?

A weak or absent signal is a common issue that can stem from several factors, ranging from reagent integrity to procedural steps. The primary reasons include inactive caspase-1, degraded substrate, or suboptimal assay conditions. A systematic check of controls, reagents, and instrument settings is the best approach.

Q2: How can I determine if my caspase-1 enzyme is inactive?

  • Positive Control is Key: The most critical control is a positive control sample known to have high caspase-1 activity.[1] You can induce inflammasome activation in a cell line like THP-1 monocytes using agents like LPS followed by nigericin or ATP.[2] If the positive control does not show a strong signal, it strongly suggests a systemic issue with the assay protocol or reagents rather than your experimental samples.

  • Sample Lysis and Protein Concentration: Ensure your lysis procedure is effective at releasing cellular contents without denaturing the enzyme. Keep samples on ice throughout the preparation process.[3] Caspase-1 is prone to inactivation, especially after incubation at 37°C for extended periods.[4] Verify the total protein concentration of your lysate; insufficient enzyme concentration will naturally lead to a weak signal.

  • Cell Type and Induction: Caspase-1 activation is tightly regulated and may not be robust in all cell types or under all stimulation conditions.[5] Confirm from literature that your chosen cell model and induction protocol are appropriate for activating the inflammasome.[5]

Q3: Could my this compound substrate be the problem?

  • Improper Storage: The this compound substrate is light-sensitive and requires proper storage, typically at -20°C in the dark.[6][7][8] Repeated freeze-thaw cycles should be avoided.[9] Aliquoting the substrate upon first use is highly recommended.

  • Preparation: The substrate is typically dissolved in DMSO to create a stock solution.[6] Ensure it is fully dissolved before diluting it into the aqueous assay buffer. Poor solubility can lead to a lower effective concentration.

  • Final Concentration: The final concentration of the substrate in the well is crucial. A common final concentration is 50 µM.[10] Using a concentration that is too low can limit the reaction rate.

Q4: Are my buffers and other reagents optimal?

  • Assay Buffer Composition: The assay buffer should contain a reducing agent like DTT (dithiothreitol), as caspases are cysteine proteases whose activity depends on a reduced cysteine in the active site. Ensure DTT is added fresh to the buffer just before use.

  • Inhibitors in Media: If you are measuring caspase-1 activity from cell lysates, ensure that the culture medium used during cell harvesting did not contain protease inhibitors that could interfere with the assay.

  • Proteasome Activity: In some systems, non-specific signal can arise from proteasome-mediated cleavage of the substrate. Including a proteasome inhibitor, such as MG-132, can help improve the signal-to-noise ratio.[1]

Q5: Is my experimental setup correct?

  • Incorrect Wavelengths: The this compound assay relies on the cleavage of AMC, which results in a fluorescent signal. Use an excitation wavelength of around 340-360 nm and an emission wavelength of 440-460 nm.[6] Using incorrect filter sets is a common source of error.

  • Incubation Time and Temperature: The assay should be incubated at 37°C for 1-2 hours, protected from light.[10] Shorter incubation times may not be sufficient for signal generation, while excessively long incubations can lead to enzyme instability.[4] You may need to optimize the incubation time for your specific system.[1]

  • Plate Type: For fluorescence-based assays, use opaque, black-walled 96-well plates to minimize background and well-to-well crosstalk.[11]

  • Reader Settings: Optimize the gain settings on your fluorescence plate reader to ensure maximum sensitivity without saturating the detector.[1]

Troubleshooting Summary Table

Potential Problem Recommended Check Expected Outcome / Next Step
No Signal in Any Well Verify plate reader settings (Excitation/Emission wavelengths, gain). Check that substrate was added to all wells.Correct settings should restore signal. If substrate was missed, repeat the assay.
Weak/No Signal in Positive Control Prepare fresh reagents (Assay Buffer with fresh DTT, new aliquot of substrate). Verify the induction protocol for the positive control cells.A strong signal with fresh reagents points to reagent degradation. If still weak, the positive control induction failed.
Signal in Positive Control, but Not in Samples Confirm sufficient protein concentration in sample lysates. Verify that the experimental stimulus is known to activate caspase-1.Increase protein input if low. If stimulus is questionable, try a more established activator as a test.
High Background Signal Run a "no-enzyme" control (lysate buffer only). Run a sample with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[1][12]High signal in the absence of enzyme suggests substrate degradation or contamination. Inhibition by Ac-YVAD-CHO confirms signal is caspase-1 specific.

Detailed Experimental Protocol

This protocol provides a general workflow for measuring caspase-1 activity in cell lysates using the this compound substrate.

A. Reagent Preparation

  • Lysis Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, pH 7.5. Store at 4°C.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10% Sucrose, 0.1% CHAPS, 1 mM EDTA, pH 7.4. Store at 4°C.

  • DTT Stock (1 M): Prepare a 1 M stock solution of DTT in dH₂O. Store in aliquots at -20°C.

  • This compound Substrate (10 mM Stock): Dissolve this compound powder in DMSO to a final concentration of 10 mM.[6] Aliquot and store at -20°C, protected from light.[6][8]

  • Caspase-1 Inhibitor (Ac-YVAD-CHO, 10 mM Stock): (Optional, for control wells) Dissolve in DMSO and store at -20°C.

B. Sample Preparation (Cell Lysate)

  • Induce caspase-1 activation in your cells using your desired stimulus. Include a non-induced (negative) control and a known activator (positive) control group.

  • Harvest 1-5 million cells per sample by centrifugation.[10]

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in 50-100 µL of ice-cold Lysis Buffer.

  • Incubate on ice for 10-15 minutes.[10]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration using a standard method (e.g., BCA assay).

C. Assay Procedure

  • On ice, prepare the final Assay Mix. For each reaction, you will need:

    • 85 µL Assay Buffer

    • 10 µL DTT (1 M stock, for a final concentration of 10 mM)

    • 5 µL this compound (10 mM stock, for a final concentration of 50 µM)

  • In a black, 96-well microplate, design your experiment. Include wells for:

    • Blank: 50 µL Lysis Buffer + 50 µL Assay Mix

    • Negative Control: 50 µL non-induced lysate + 50 µL Assay Mix

    • Positive Control: 50 µL positive control lysate + 50 µL Assay Mix

    • Experimental Samples: 50 µL experimental lysate + 50 µL Assay Mix

    • (Optional) Inhibitor Control: 50 µL positive control lysate + 5 µL Ac-YVAD-CHO + 45 µL Assay Mix

  • Add 20-100 µg of protein from your lysate to the appropriate wells. Adjust the volume to 50 µL with Lysis Buffer.

  • Add 50 µL of the final Assay Mix to each well to start the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

D. Data Analysis

  • Subtract the fluorescence value of the blank from all other readings.

  • Calculate the fold-change in caspase-1 activity by normalizing the fluorescence of experimental samples to the fluorescence of the negative control.

Visual Guides

Biochemical Pathway

The diagram below illustrates the core mechanism of the assay.

AssayPrinciple Caspase1 Active Caspase-1 Substrate This compound (Non-fluorescent) Caspase1->Substrate Cleavage Products Ac-YVAD + AMC (Fluorescent) Substrate->Products

Caption: Principle of the this compound fluorometric assay for Caspase-1 activity.

Experimental Workflow

This flowchart outlines the key steps from sample preparation to data acquisition.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition arrow arrow prep_cells 1. Prepare Cells (Induce Caspase-1) prep_lysate 2. Create Cell Lysate prep_cells->prep_lysate setup_plate 4. Add Lysate to Plate prep_lysate->setup_plate prep_reagents 3. Prepare Assay Mix start_reaction 5. Add Assay Mix prep_reagents->start_reaction setup_plate->start_reaction incubate 6. Incubate at 37°C start_reaction->incubate read_plate 7. Read Fluorescence (Ex: 355nm, Em: 460nm) incubate->read_plate

Caption: A step-by-step workflow for the Caspase-1 activity assay.

Troubleshooting Logic

Use this decision tree to diagnose the cause of a weak signal.

TroubleshootingTree Start Weak or No Signal CheckControls Is the Positive Control Signal Strong? Start->CheckControls CheckReagents Problem is likely Reagents or Protocol. 1. Prepare fresh Assay Buffer/DTT. 2. Use new Substrate aliquot. 3. Re-check wavelengths. CheckControls->CheckReagents No CheckSamples Problem is likely with Samples. 1. Check protein concentration. 2. Verify induction protocol. 3. Ensure no inhibitors are present. CheckControls->CheckSamples Yes CheckBackground Is Background Signal High? CheckSamples->CheckBackground SubstrateIssue High background suggests: - Substrate degradation - Reagent contamination CheckBackground->SubstrateIssue Yes SignalOK Low background is good. Focus on sample-specific issues. CheckBackground->SignalOK No

References

Ac-YVAD-AMC stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Caspase-1 fluorogenic substrate, Ac-YVAD-AMC. This guide provides detailed information on stability, storage, and troubleshooting for common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A: The lyophilized powder should be stored at -20°C, protected from light, and kept dry.[1] Under these conditions, the product is stable for an extended period, with some suppliers indicating stability of similar products for at least four years.

Q2: How do I prepare and store a stock solution of this compound?

A: this compound is soluble in DMSO.[1] To prepare a stock solution, reconstitute the lyophilized powder in high-quality, anhydrous DMSO to a desired concentration (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] Protect the stock solution from light.

Q3: How stable is the this compound stock solution in DMSO?

A: When stored properly at -20°C and protected from light and moisture, the DMSO stock solution is stable for up to six months. Some sources suggest stability for at least one month at -20°C if no water is present. To ensure optimal performance, it is recommended to use the solution within three months.

Q4: How many freeze-thaw cycles can the DMSO stock solution tolerate?

A: While it is best practice to avoid multiple freeze-thaw cycles by preparing single-use aliquots, studies on diverse compound libraries stored in DMSO have shown no significant loss of compound integrity after 11 to 25 cycles.[3][4][5] However, for a sensitive fluorogenic substrate, minimizing freeze-thaw events is highly recommended to ensure reproducibility.

Q5: Is this compound light sensitive?

A: Yes. Fluorogenic substrates, particularly those containing coumarin derivatives like AMC, are sensitive to light.[1] Both the solid powder and solutions should be protected from light during storage and handling to prevent photobleaching and degradation, which can lead to increased background fluorescence and reduced signal.

Q6: How long is the this compound working solution stable in aqueous assay buffer?

A: Aqueous working solutions of this compound are significantly less stable than DMSO stock solutions and should be prepared fresh just before use.[2] Do not store the substrate in aqueous buffers. The stability during an assay (e.g., 1-2 hours at 37°C) is generally sufficient for enzymatic cleavage, but prolonged incubation may lead to substrate degradation and non-specific signal.

Data Presentation: Storage and Stability Summary

FormSolventStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder N/A-20°C≥ 4 yearsKeep dry and protected from light.[6]
Stock Solution Anhydrous DMSO-20°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light and moisture.
Working Solution Aqueous Assay BufferN/APrepare freshDo not store. Use immediately after dilution from DMSO stock.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal 1. Substrate Degradation: Improper storage, light exposure, or prolonged incubation.• Always use freshly prepared working solutions. • Protect all reagents and assay plates from light. • Run a "no enzyme" (buffer + substrate) control to measure substrate auto-hydrolysis.
2. Reagent Contamination: Buffers or samples contaminated with proteases or fluorescent compounds.• Use fresh, sterile buffers and pipette tips.[7][8] • Filter-sterilize buffers if microbial contamination is suspected.
3. Non-specific Enzyme Activity: Other proteases in the cell lysate may cleave the substrate.• Run a control with a specific Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) to confirm signal specificity.[9]
Low or No Signal 1. Inactive Caspase-1: Poor sample quality, improper lysate preparation, or absence of Caspase-1 activation.• Prepare cell/tissue lysates fresh and keep them on ice. • Include a positive control (e.g., cells treated with a known Caspase-1 activator like LPS + Nigericin) to validate the assay.[10]
2. Substrate Inactivity: Substrate has degraded due to improper storage.• Use a fresh aliquot of the DMSO stock solution. • Test the substrate with purified, active Caspase-1 enzyme if available.
3. Incorrect Filter Settings: Excitation/Emission wavelengths are not set correctly on the fluorometer.• Set the fluorometer to Excitation: 340-380 nm and Emission: 440-460 nm for cleaved AMC.[1][11]
Inconsistent Results / Poor Reproducibility 1. Repeated Freeze-Thaw Cycles: Degradation of the stock solution.• Always use fresh single-use aliquots for each experiment.
2. Inconsistent Pipetting: Inaccurate volumes of lysate or substrate.• Calibrate pipettes regularly. Use a master mix for the reaction buffer and substrate to add to all wells.
3. Precipitation of Substrate: Substrate precipitating in aqueous buffer.• Ensure the final DMSO concentration in the assay is sufficient to maintain substrate solubility (typically <1%) but does not inhibit the enzyme.

Experimental Protocols

Protocol: Caspase-1 Activity Assay in Cell Lysates

This protocol provides a general method for measuring Caspase-1 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh). Keep on ice.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 20% glycerol, 0.5 M NaCl, 2 mM EDTA, 0.2% CHAPS, and 20 mM DTT (add fresh). Keep on ice.

  • This compound Stock Solution: 10 mM in anhydrous DMSO. Store at -20°C in aliquots.

  • This compound Working Solution: Dilute the 10 mM stock solution to 1 mM in 2X Reaction Buffer. Prepare fresh.

2. Sample Preparation (Cell Lysate):

  • Induce apoptosis or inflammasome activation in your cells using the desired treatment. Include a non-induced negative control group.

  • Harvest cells (adherent or suspension) and pellet them by centrifugation at 250 x g for 10 minutes at 4°C.[12]

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 2 x 10⁶ cells).

  • Incubate on ice for 15 minutes.[13]

  • Centrifuge at 10,000 x g for 10-15 minutes at 4°C to pellet cell debris.[12][13]

  • Transfer the supernatant (cytosolic lysate) to a pre-chilled tube. Keep on ice.

  • Determine the protein concentration of the lysate using a compatible method (e.g., BCA assay).

3. Assay Procedure:

  • In a 96-well black, flat-bottom plate, add 50-100 µg of protein lysate to each well. Adjust the volume of each well to 50 µL with Lysis Buffer.

  • Prepare necessary controls:

    • Negative Control: Lysate from untreated cells.

    • Blank Control: 50 µL Lysis Buffer without lysate (for substrate background).

    • Inhibitor Control (Optional): Pre-incubate lysate with a specific Caspase-1 inhibitor for 10-15 minutes before adding the substrate.

  • Prepare a master mix containing 50 µL of 2X Reaction Buffer and 5 µL of 1 mM this compound substrate per reaction.

  • Add 55 µL of the master mix to each well. The final concentration of this compound will be ~50 µM.

  • Immediately read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm). This is the zero-time point reading.

  • Incubate the plate at 37°C, protected from light.

  • Read the fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.

4. Data Analysis:

  • Subtract the blank control reading from all experimental readings.

  • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time.

  • The Caspase-1 activity is proportional to the slope of the linear portion of the curve (ΔRFU/Δtime).

  • Compare the activity in treated samples to the untreated controls.

Visualizations

Inflammasome_Pathway cluster_0 Cellular Environment cluster_1 Inflammasome Activation cluster_2 Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin, ATP) NLRP3 Sensor Protein (e.g., NLRP3) PAMPs->NLRP3 Activates ASC Adaptor Protein (ASC) NLRP3->ASC Recruits Inflammasome Inflammasome Complex NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Auto-cleavage ProIL1B Pro-IL-1β Casp1->ProIL1B Cleaves AcYVAD This compound (Substrate) Casp1->AcYVAD Cleaves IL1B Mature IL-1β (Inflammation) ProIL1B->IL1B AMC Cleaved AMC (Fluorescence) AcYVAD->AMC

Caption: Inflammasome signaling pathway leading to Caspase-1 activation and cleavage of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Cell Culture & Treatment B 2. Cell Harvest & Lysis A->B C 3. Protein Quantification B->C D 4. Add Lysate to 96-Well Plate C->D E 5. Add Reaction Mix (Buffer + this compound) D->E F 6. Incubate at 37°C (Protect from Light) E->F G 7. Measure Fluorescence (Kinetic Reads) F->G H 8. Plot RFU vs. Time G->H I 9. Calculate Activity (Slope) & Compare H->I

Caption: Standard experimental workflow for a fluorometric Caspase-1 activity assay.

Troubleshooting_Tree Start Assay Problem? HighBg High Background? Start->HighBg Yes LowSig Low or No Signal? Start->LowSig No CheckBlank Is 'No Enzyme' control high? HighBg->CheckBlank Yes CheckPositive Does positive control have signal? LowSig->CheckPositive Yes SubstrateIssue Substrate Degradation. Use fresh aliquot, protect from light. CheckBlank->SubstrateIssue Yes CheckInhibitor Is signal reduced with Caspase-1 inhibitor? CheckBlank->CheckInhibitor No NonSpecific Non-specific protease activity. Review lysate prep. CheckInhibitor->NonSpecific No Contamination Contamination likely. Use fresh, sterile reagents. CheckInhibitor->Contamination Yes AssaySetupIssue Check assay setup: - Enzyme inactive - Lysate prep issue CheckPositive->AssaySetupIssue No CheckFilters Are fluorometer Ex/Em settings correct? CheckPositive->CheckFilters Yes SubstrateDegraded Substrate degraded. Use new stock aliquot. CheckFilters->SubstrateDegraded No SettingsWrong Correct Settings: Ex: ~360nm, Em: ~460nm CheckFilters->SettingsWrong No, settings are correct

Caption: Troubleshooting decision tree for common this compound assay issues.

References

Common mistakes to avoid with Ac-YVAD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-YVAD-AMC, a fluorogenic substrate for caspase-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic substrate used to measure the activity of caspase-1, an enzyme critically involved in inflammatory signaling pathways.[1] The substrate consists of a peptide sequence (YVAD) that is specifically recognized and cleaved by caspase-1. This sequence is based on the cleavage site in pro-interleukin-1β.[1] Upon cleavage, the fluorescent aminomethylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence.

Q2: What are the optimal excitation and emission wavelengths for the cleaved AMC fluorophore?

The optimal wavelengths for detecting the fluorescence of free AMC are in the range of 340-360 nm for excitation and 440-460 nm for emission.[1]

Q3: How should I properly store and handle this compound?

Proper storage is crucial to maintain the stability and functionality of the substrate.[1][2][3][4][5]

  • Long-term storage: Store the lyophilized powder at -20°C.[1][2][3][4][5]

  • Stock solutions: Prepare stock solutions in DMSO.[1][2] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Protect the product from light.[1]

  • Stability: The lyophilized powder is stable for at least 4 years when stored at -20°C.[2] Reconstituted solutions are stable for up to 6 months at -20°C.[4]

Q4: Can this compound be cleaved by other proteases?

While this compound is a preferred substrate for caspase-1, some level of promiscuity has been observed with other caspases, particularly caspase-4 and caspase-5, which also recognize the YVAD sequence. It is essential to use appropriate controls, such as specific caspase-1 inhibitors (e.g., Ac-YVAD-CHO or Ac-YVAD-cmk), to confirm that the measured activity is specific to caspase-1.[6]

Troubleshooting Guide

High Background Fluorescence

Problem: I am observing high fluorescence readings in my negative control or blank wells, even before the addition of the cell lysate or recombinant enzyme.

Possible Causes & Solutions:

CauseSolution
Substrate Degradation The this compound substrate may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).[1][3] Use a fresh aliquot of the substrate or a new vial if degradation is suspected.
Contaminated Reagents The assay buffer or other reagents may be contaminated with fluorescent compounds. Prepare fresh buffers and solutions using high-purity water and reagents.
Autohydrolysis The substrate may be undergoing spontaneous hydrolysis. Minimize the incubation time of the substrate in the assay buffer before the measurement.
Well Plate Issues The microplate itself may have autofluorescence. Use black, opaque-walled plates specifically designed for fluorescence assays to minimize background.
Low or No Signal

Problem: I am not observing a significant increase in fluorescence in my experimental samples compared to the negative control.

Possible Causes & Solutions:

CauseSolution
Inactive Caspase-1 The caspase-1 in your sample may be inactive or present at very low concentrations. Ensure that your experimental conditions are optimal for inducing caspase-1 activation. Include a positive control with a known activator of caspase-1 (e.g., LPS and nigericin in macrophages) to validate the assay setup.[7]
Suboptimal Assay Conditions The pH, temperature, or buffer composition of your assay may not be optimal for caspase-1 activity. The assay is typically performed at 37°C.[8] Ensure the assay buffer has a pH between 7.0 and 7.5.[1]
Incorrect Filter Settings Verify that the excitation and emission wavelengths on your plate reader are correctly set for AMC (Ex: 340-360 nm, Em: 440-460 nm).[1]
Insufficient Incubation Time The incubation time may be too short for detectable cleavage of the substrate. Optimize the incubation time by taking kinetic readings over a longer period.
Presence of Inhibitors Your sample may contain endogenous inhibitors of caspase-1. Try diluting your sample to reduce the concentration of potential inhibitors.
Inconsistent or Irreproducible Results

Problem: I am getting significant variability between replicate wells or between experiments.

Possible Causes & Solutions:

CauseSolution
Pipetting Errors Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
Cell Lysis Inefficiency Incomplete cell lysis can result in variable amounts of enzyme being released. Optimize your lysis protocol to ensure complete and consistent cell disruption.
Temperature Fluctuations Inconsistent temperatures during the assay can affect enzyme activity. Ensure all reagents and plates are properly equilibrated to the assay temperature.
Edge Effects in Microplate Evaporation from the outer wells of a microplate can concentrate reactants and lead to higher signals. Avoid using the outermost wells or fill them with buffer to minimize evaporation.

Data Presentation

Table 1: Technical Specifications of this compound

PropertyValueReference
Molecular Formula C₃₃H₃₉N₅O₁₀[1][9]
Molecular Weight 665.7 g/mol [1][9]
Excitation Wavelength 340-360 nm[1]
Emission Wavelength 440-460 nm[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO[1][2]
Long-Term Storage -20°C[1][5]

Experimental Protocols

General Protocol for Caspase-1 Activity Assay

This protocol provides a general workflow for measuring caspase-1 activity in cell lysates. Optimization of cell number, lysate concentration, and incubation times may be necessary for specific cell types and experimental conditions.

  • Cell Lysis:

    • Induce apoptosis or inflammasome activation in your cells using the desired treatment.

    • Collect cells by centrifugation.

    • Lyse the cells in a chilled lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a suitable method (e.g., Bradford assay).[8] This is important for normalizing the caspase activity.

  • Assay Setup:

    • In a 96-well black microplate, add the cell lysate to each well.

    • Prepare a reaction mixture containing assay buffer and this compound substrate.

    • Add the reaction mixture to each well to initiate the reaction.

    • Include appropriate controls:

      • Blank: Lysis buffer without cell lysate.

      • Negative Control: Lysate from untreated cells.

      • Inhibitor Control: Lysate from treated cells incubated with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO).

  • Fluorescence Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals (kinetic assay) or at a fixed endpoint using a fluorescence plate reader with excitation at ~350 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the blank reading from all samples.

    • Calculate the rate of fluorescence increase over time for kinetic assays.

    • Normalize the caspase-1 activity to the protein concentration of the lysate.

Visualizations

Caspase1_Signaling_Pathway cluster_inflammasome Inflammasome Complex cluster_activation Activation & Cleavage cluster_downstream Downstream Effects NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Active_Casp1 Active Caspase-1 Pro_Casp1->Active_Casp1 Autocatalysis Pro_IL1B Pro-IL-1β Active_Casp1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Active_Casp1->GSDMD Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->NLRP3 Signal 2 Experimental_Workflow A 1. Sample Preparation (Cell Culture & Treatment) B 2. Cell Lysis & Lysate Collection A->B C 3. Protein Quantification (e.g., Bradford Assay) B->C D 4. Assay Plate Setup (Lysate + Assay Buffer + this compound) C->D E 5. Incubation (37°C, protected from light) D->E F 6. Fluorescence Measurement (Ex: 350nm, Em: 450nm) E->F G 7. Data Analysis (Normalize to protein concentration) F->G Troubleshooting_Logic Start Start: Unexpected Results High_Bg High Background? Start->High_Bg Low_Signal Low/No Signal? High_Bg->Low_Signal No Check_Substrate Check Substrate Integrity (Fresh Aliquot) High_Bg->Check_Substrate Yes Check_Activation Confirm Caspase-1 Activation (Positive Control) Low_Signal->Check_Activation Yes Check_Reagents Use Fresh Buffers Check_Substrate->Check_Reagents Check_Plate Use Black Assay Plate Check_Reagents->Check_Plate End Problem Resolved Check_Plate->End Check_Conditions Optimize Assay Conditions (pH, Temp, Time) Check_Activation->Check_Conditions Check_Reader Verify Plate Reader Settings (Ex/Em Wavelengths) Check_Conditions->Check_Reader Check_Reader->End

References

Technical Support Center: Ac-YVAD-AMC Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic caspase-1 substrate, Ac-YVAD-AMC.

Effect of pH on this compound Activity

The enzymatic activity of caspase-1, and thus the rate of this compound cleavage, is highly dependent on the pH of the reaction buffer. The optimal pH for caspase-1 activity is in the neutral to slightly alkaline range, typically between pH 7.2 and 7.5 .[1] Deviations from this optimal range can lead to a significant decrease in enzyme activity and, consequently, inaccurate measurements.

Data Presentation: pH-Dependent Activity of Caspase-1

The following table provides illustrative data on the relative activity of caspase-1 with the this compound substrate at various pH values. This data demonstrates the importance of maintaining the optimal pH for maximal enzyme activity.

pHRelative Caspase-1 Activity (%)Buffer System Example
5.5~10%MES
6.0~35%MES
6.5~70%PIPES
7.0~95%HEPES
7.4 100% HEPES
8.0~85%Tris-HCl
8.5~40%Tris-HCl
9.0~15%Borate

Note: This data is representative and intended to illustrate the general effect of pH on caspase-1 activity. Actual values may vary depending on specific experimental conditions, including buffer composition, ionic strength, and temperature.

Experimental Protocols

Determining the Optimal pH for this compound Cleavage

This protocol outlines a method to determine the optimal pH for your specific experimental setup.

Materials:

  • Recombinant human caspase-1

  • This compound substrate

  • A series of buffers at different pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 8.0-9.0)

  • Assay Buffer (e.g., 100 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH adjusted to the desired value)[1]

  • 96-well black microplate

  • Fluorometric plate reader with excitation at 340-360 nm and emission at 440-460 nm

Procedure:

  • Prepare a series of assay buffers , each with a different pH value within the desired range (e.g., from pH 5.5 to 9.0 in 0.5 unit increments).

  • Prepare a working solution of this compound in the assay buffer. The final concentration should be at or near the Km value (approximately 14 µM).

  • Prepare a working solution of recombinant caspase-1 in the assay buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate over the desired time course.

  • Set up the reactions in the 96-well plate. For each pH value, prepare triplicate wells containing the assay buffer and this compound.

  • Initiate the reaction by adding the caspase-1 working solution to each well.

  • Immediately place the plate in the fluorometric reader and begin kinetic measurements. Record the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes at 37°C.

  • Calculate the reaction rate (V0) for each pH value by determining the initial linear slope of the fluorescence versus time plot.

  • Determine the optimal pH by plotting the reaction rate as a function of pH. The pH at which the highest reaction rate is observed is the optimal pH.

Mandatory Visualizations

signaling_pathway cluster_inflammasome Inflammasome Activation cluster_substrate_cleavage Substrate Cleavage Pro-caspase-1 Pro-caspase-1 Active Caspase-1 Active Caspase-1 Pro-caspase-1->Active Caspase-1 Dimerization & Autocleavage ASC ASC ASC->Pro-caspase-1 NLRP3 NLRP3 NLRP3->ASC This compound This compound Active Caspase-1->this compound Cleavage AMC (Fluorescent) AMC (Fluorescent) This compound->AMC (Fluorescent) Ac-YVAD Ac-YVAD This compound->Ac-YVAD

Caption: Caspase-1 activation and cleavage of this compound.

troubleshooting_workflow cluster_low_signal Troubleshooting Low Signal cluster_high_background Troubleshooting High Background start Start: Unexpected Results q1 Low or No Signal? start->q1 q2 High Background? start->q2 q1->q2 No a1 Check Enzyme Activity: - Use positive control - Ensure proper storage q1->a1 Yes b1 Substrate Purity/Degradation: - Use fresh substrate - Check for autofluorescence q2->b1 Yes a2 Verify Substrate Integrity: - Check expiration date - Protect from light a1->a2 a3 Optimize Assay Conditions: - Confirm pH of buffer (7.2-7.5) - Check temperature a2->a3 b2 Contaminated Reagents: - Use fresh, sterile buffers - Check for microbial growth b1->b2 b3 Instrument Settings: - Optimize gain settings - Check filter sets b2->b3

Caption: Troubleshooting workflow for this compound assays.

ph_relationship cluster_ph_conditions pH Conditions ph Buffer pH acidic Acidic (pH < 7.0) ph->acidic optimal Optimal (pH 7.2-7.5) ph->optimal alkaline Alkaline (pH > 8.0) ph->alkaline activity Caspase-1 Activity acidic->activity Decreased Activity optimal->activity Maximal Activity alkaline->activity Decreased Activity

Caption: Logical relationship between pH and caspase-1 activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for an this compound based caspase-1 assay?

A1: The optimal pH for caspase-1 activity using the this compound substrate is in the range of 7.2 to 7.5.[1] It is recommended to use a buffer system that can effectively maintain the pH in this range, such as HEPES.

Q2: My fluorescence signal is very low or absent. What could be the cause?

A2: Low or no signal can be due to several factors:

  • Inactive Enzyme: Ensure that your caspase-1 enzyme is active. Use a positive control to verify its activity. Improper storage or repeated freeze-thaw cycles can lead to loss of activity.

  • Substrate Degradation: this compound is light-sensitive and can degrade over time. Ensure it has been stored correctly, protected from light, and is within its expiration date.

  • Suboptimal pH: Verify the pH of your assay buffer. As shown in the data table, a suboptimal pH can significantly reduce enzyme activity.

  • Incorrect Wavelengths: Confirm that your fluorometer is set to the correct excitation (340-360 nm) and emission (440-460 nm) wavelengths for the detection of free AMC.

Q3: I am observing high background fluorescence in my negative control wells. What can I do?

A3: High background fluorescence can interfere with your results. Here are some potential causes and solutions:

  • Substrate Autohydrolysis: The this compound substrate can undergo spontaneous hydrolysis, especially if not stored properly or if the buffer conditions are harsh. Prepare fresh substrate solutions for each experiment.

  • Contaminated Reagents: Your buffers or other reagents may be contaminated with fluorescent compounds or proteases. Use high-purity, sterile reagents.

  • Autofluorescence from Samples: If you are using cell lysates, endogenous compounds may contribute to background fluorescence. Always include a "no enzyme" control to measure this background.

  • Plate Reader Settings: High gain settings on the fluorometer can amplify background noise. Optimize the gain setting using your control wells.

Q4: Can I use a different buffer system for my assay?

A4: While HEPES is commonly used, other buffer systems can be employed as long as they can maintain the pH in the optimal range of 7.2-7.5 and do not interfere with the assay components. If you need to test a range of pH values, you can use buffers such as MES for acidic conditions and Tris-HCl for alkaline conditions, as indicated in the protocol.

Q5: How should I prepare and store the this compound substrate?

A5: this compound is typically dissolved in DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. For experiments, the stock solution should be diluted to the final working concentration in the assay buffer immediately before use. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

References

Validation & Comparative

A Comparative Guide to Alternative Substrates for Caspase-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response through its processing of pro-inflammatory cytokines and induction of pyroptosis. Accurate measurement of its activity is paramount for research into a host of inflammatory diseases and the development of novel therapeutics. While the tetrapeptide Tyr-Val-Ala-Asp (YVAD) has been a long-standing substrate for assaying caspase-1 activity, a variety of alternative substrates have been developed, offering potential advantages in terms of specificity, sensitivity, and application in different experimental settings. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Caspase-1 Substrates

The choice of substrate can significantly impact the outcome and interpretation of caspase-1 activity assays. The ideal substrate should exhibit high specificity and catalytic efficiency (kcat/Km) for caspase-1. Below is a summary of commonly used peptide substrates, comparing their recognition sequences and reported kinetic parameters.

Substrate SequenceReporter Moietykcat/Km (M⁻¹s⁻¹)Comments
WEHD AMC/pNA~522,000Considered the optimal peptide substrate for caspase-1, exhibiting a significantly higher catalytic efficiency compared to YVAD.[1][2]
YVAD pNA/AFC/AMCVariesThe classical caspase-1 substrate, based on the cleavage site in pro-IL-1β.[3][4][5][6] Its efficiency is considerably lower than WEHD.[2]
VAD pNA/AFCNot specifiedA more general caspase substrate, it can be cleaved by other caspases, potentially leading to lower specificity.[4]
DEVD AMCNot specifiedPrimarily a substrate for caspase-3 and -7, but can be cleaved by caspase-1, especially at higher concentrations, highlighting potential for cross-reactivity.[3][7]
IETD AMCNot specifiedA preferred substrate for caspase-8, but can also be cleaved by caspase-1, indicating overlapping specificity.[3]
LEHD Not specifiedNot specifiedA substrate for caspase-9 that can also be cleaved by caspase-1.[2]
VEID Not specifiedNot specifiedA substrate for caspase-6 that can also be cleaved by caspase-1.[2]

Natural Protein Substrates:

Beyond synthetic peptides, the natural protein substrates of caspase-1 offer a more physiologically relevant context for studying its activity.

SubstrateCleavageApplication
Pro-interleukin-1β (pro-IL-1β) Processes to active IL-1βWestern blot analysis, in vitro cleavage assays.[3][8]
Pro-interleukin-18 (pro-IL-18) Processes to active IL-18Western blot analysis, in vitro cleavage assays.[3][8]
Gasdermin D (GSDMD) Cleavage leads to pyroptosisWestern blot analysis, pore-formation assays.[1][8]

Signaling Pathway and Experimental Workflow

To understand the context of caspase-1 activity and how its substrates are utilized in experimental setups, the following diagrams illustrate the canonical inflammasome signaling pathway and a general workflow for comparing different caspase-1 substrates.

Caspase1_Signaling_Pathway Canonical Inflammasome Signaling Pathway PAMPs_DAMPs PAMPs/DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR ASC ASC PRR->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Active IL-1β Pro_IL1b->IL1b IL18 Active IL-18 Pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces

Caption: Canonical inflammasome pathway leading to caspase-1 activation and substrate cleavage.

Substrate_Comparison_Workflow Experimental Workflow for Caspase-1 Substrate Comparison cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Recombinant_Casp1 Purify/Obtain Recombinant Active Caspase-1 Reaction_Setup Set up reactions: - Caspase-1 - Substrate - Assay Buffer Recombinant_Casp1->Reaction_Setup Substrates Prepare Equimolar Concentrations of Alternative Substrates Substrates->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measurement Measure Signal (Absorbance/Fluorescence) at Multiple Time Points Incubation->Measurement Rate_Calculation Calculate Initial Reaction Rates Measurement->Rate_Calculation Kinetics Determine Kinetic Parameters (Km, kcat, kcat/Km) Rate_Calculation->Kinetics Comparison Compare Substrate Performance Kinetics->Comparison

Caption: A generalized workflow for the comparative analysis of caspase-1 substrates.

Experimental Protocols

Protocol 1: In Vitro Comparison of Fluorogenic Peptide Substrates

This protocol outlines a method to compare the activity of different fluorogenic peptide substrates for caspase-1.

Materials:

  • Recombinant active human caspase-1

  • Caspase-1 substrates (e.g., Ac-WEHD-AFC, Ac-YVAD-AFC, Ac-DEVD-AFC)

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a stock solution of each substrate in DMSO (e.g., 10 mM).

    • Dilute the recombinant caspase-1 to the desired working concentration in assay buffer (e.g., 10 nM).

    • Prepare a serial dilution of each substrate in assay buffer to determine Km. For a direct comparison, a single saturating concentration (e.g., 50 µM) can be used.

  • Assay Setup:

    • Add 50 µL of the diluted substrate to each well of the 96-well plate.

    • Include wells with assay buffer and substrate only as a negative control (no enzyme).

    • To initiate the reaction, add 50 µL of the diluted caspase-1 to each well.

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore (e.g., AFC: Ex/Em = 400/505 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • If a substrate titration was performed, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat (Vmax / [E], where [E] is the enzyme concentration).

    • Compare the kcat/Km values for each substrate to determine their relative efficiencies.

Protocol 2: Western Blot Analysis of Natural Substrate Cleavage

This protocol describes how to assess caspase-1 activity by monitoring the cleavage of its natural substrates, such as pro-IL-1β, in cell lysates.

Materials:

  • Cell line that expresses pro-caspase-1 and the substrate of interest (e.g., THP-1 monocytes for pro-IL-1β)

  • LPS (lipopolysaccharide) and Nigericin (for inflammasome activation)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against the pro-form and cleaved form of the substrate (e.g., anti-pro-IL-1β and anti-cleaved-IL-1β)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells to the desired density.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

    • Stimulate the cells with Nigericin (e.g., 10 µM) for 1 hour to activate the NLRP3 inflammasome and caspase-1.

  • Protein Extraction:

    • Harvest the cells and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the pro-form and cleaved form of the substrate.

    • Compare the ratio of cleaved to pro-form substrate between different experimental conditions.

Conclusion

The selection of an appropriate substrate is a critical consideration for the accurate and reliable measurement of caspase-1 activity. While YVAD-based reporters are historically significant, studies have demonstrated that substrates with the WEHD sequence offer superior catalytic efficiency and are now considered the optimal choice for many in vitro applications.[1][2] For studies aiming to understand the physiological role of caspase-1, monitoring the cleavage of its natural substrates like pro-IL-1β, pro-IL-18, and Gasdermin D provides a more biologically relevant readout. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific experimental needs, ultimately leading to more robust and meaningful insights into the function of this pivotal inflammatory enzyme.

References

Decoding Caspase-1 Activation: A Head-to-Head Comparison of Ac-YVAD-AMC Assay and Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, accurately measuring caspase-1 activation is paramount. This guide provides a comprehensive comparison of two widely used methods: the fluorometric Ac-YVAD-AMC assay and the traditional Western blot. We delve into the principles, protocols, and performance of each technique, supported by experimental data, to help you make an informed decision for your research.

The Central Role of Caspase-1 in Inflammation

Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a key protease that initiates inflammatory responses.[1][2] Its activation is a critical step in the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Caspase-1 itself is activated through the assembly of a multi-protein complex called the inflammasome, which is triggered by various stimuli, including pathogens and cellular stress.[5][6] This process involves the autoproteolytic cleavage of the inactive pro-caspase-1 (p45) into its active p20 and p10 subunits.[1][5]

// Nodes PAMPs_DAMPs [label="PAMPs / DAMPs", fillcolor="#F1F3F4", fontcolor="#202124"]; PRR [label="Pattern Recognition\nReceptor (e.g., NLRP3)", fillcolor="#F1F3F4", fontcolor="#202124"]; ASC [label="ASC Adaptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_Caspase1 [label="Pro-Caspase-1 (p45)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammasome [label="Inflammasome Assembly", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active_Caspase1 [label="Active Caspase-1\n(p20/p10)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_IL1b [label="Pro-IL-1β", fillcolor="#FBBC05", fontcolor="#202124"]; Mature_IL1b [label="Mature IL-1β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_IL18 [label="Pro-IL-18", fillcolor="#FBBC05", fontcolor="#202124"]; Mature_IL18 [label="Mature IL-18", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSDMD [label="Gasdermin D (GSDMD)", fillcolor="#FBBC05", fontcolor="#202124"]; GSDMD_N [label="GSDMD-N Pore Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyroptosis [label="Pyroptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secretion [label="Cytokine Secretion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PAMPs_DAMPs -> PRR [label="Signal 1"]; PRR -> ASC; ASC -> Pro_Caspase1; Pro_Caspase1 -> Inflammasome; ASC -> Inflammasome; PRR -> Inflammasome; Inflammasome -> Active_Caspase1 [label="Cleavage"]; Active_Caspase1 -> Pro_IL1b [label="Cleavage"]; Active_Caspase1 -> Pro_IL18 [label="Cleavage"]; Active_Caspase1 -> GSDMD [label="Cleavage"]; Pro_IL1b -> Mature_IL1b; Pro_IL18 -> Mature_IL18; GSDMD -> GSDMD_N; GSDMD_N -> Pyroptosis; GSDMD_N -> Secretion; Mature_IL1b -> Secretion; Mature_IL18 -> Secretion; } enddot Figure 1. Caspase-1 activation pathway.

Quantitative Performance: this compound vs. Western Blot

Choosing the right assay depends on the specific experimental question. The this compound assay excels in quantifying enzymatic activity with high sensitivity, while Western blotting provides a direct measure of the processed, active form of caspase-1.

FeatureThis compound AssayWestern Blot
Principle Fluorometric measurement of the cleavage of the synthetic peptide substrate this compound by active caspase-1.[7]Immunodetection of the cleaved p20 subunit of caspase-1 following size-based separation by gel electrophoresis.
Parameter Measured Enzymatic activity of caspase-1.Abundance of the cleaved (active) p20 subunit of caspase-1.[5]
Sensitivity High; capable of detecting low levels of caspase-1 activity.[8]Moderate to low; may not detect subtle changes in activation.
Specificity The Ac-YVAD sequence is a preferred substrate for caspase-1, but some cross-reactivity with other caspases may occur.[8]High; specific antibodies targeting the cleaved p20 subunit ensure detection of the active form.
Quantitative Highly quantitative; provides a continuous measure of enzymatic activity.Semi-quantitative; densitometry can be used to estimate relative abundance.
Throughput High; suitable for 96-well plate format.Low; labor-intensive and time-consuming.
Dynamic Range Wide; can measure a broad range of caspase-1 activity.Narrow; signal saturation can limit the upper range of detection.
Cost Generally lower per sample for high-throughput screening.Higher per sample, considering antibodies, membranes, and reagents.
Time to Result Rapid; typically 1-2 hours.Lengthy; can take 1-2 days to complete.

Experimental Protocols

This compound Caspase-1 Activity Assay

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

1. Sample Preparation:

  • Culture cells to the desired density and treat with stimuli to induce caspase-1 activation.

  • For adherent cells, wash with ice-cold PBS and lyse the cells in a suitable lysis buffer (e.g., containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).

  • For suspension cells, pellet the cells by centrifugation, wash with PBS, and lyse.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the cell lysate.

2. Protein Quantification:

  • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).

3. Assay Procedure:

  • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

  • Add reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT) to bring the total volume to 100 µl.

  • Add the caspase-1 substrate, this compound, to a final concentration of 50 µM.[7]

  • Include a negative control with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm specificity.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

4. Data Acquisition:

  • Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[7]

  • The fluorescence signal is proportional to the amount of AMC released and, therefore, to the caspase-1 activity.

Western Blot for Cleaved Caspase-1 (p20)

This protocol provides a general outline for detecting the cleaved p20 subunit of caspase-1.

1. Sample Preparation:

  • Prepare cell lysates as described for the this compound assay.

  • It is often beneficial to analyze both the cell lysate and the cell culture supernatant, as active caspase-1 can be secreted.

2. Protein Quantification:

  • Determine the protein concentration of the lysates.

3. SDS-PAGE and Protein Transfer:

  • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Separate the proteins on a 12-15% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system. The pro-caspase-1 will appear at ~45 kDa, and the cleaved p20 subunit at ~20 kDa.[2][9]

Making the Right Choice for Your Research

The decision between the this compound assay and Western blotting hinges on the specific goals of your study.

  • For high-throughput screening of compounds that modulate caspase-1 activity or for studies requiring sensitive and quantitative measurement of enzymatic function, the this compound assay is the superior choice. Its speed, cost-effectiveness, and quantitative nature make it ideal for large-scale experiments.

  • When it is crucial to confirm the presence of the proteolytically processed, active form of caspase-1 and to visualize the cleavage event, Western blotting is the gold standard. [3] It provides unambiguous evidence of caspase-1 activation by detecting the p20 subunit.

In many cases, a combination of both methods provides the most comprehensive and robust data. The this compound assay can be used for initial screening and quantification, while Western blotting can be employed to validate key findings and directly demonstrate caspase-1 cleavage. By understanding the strengths and limitations of each technique, researchers can design more effective experiments to unravel the intricate role of caspase-1 in health and disease.

References

Navigating Caspase-1 Assays: A Comparative Guide to the Specificity of Ac-YVAD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammatory pathways and apoptosis, the accurate measurement of specific caspase activity is paramount. The fluorogenic substrate Ac-YVAD-AMC is a widely utilized tool for detecting caspase-1 activity. However, a critical understanding of its cross-reactivity with other caspases is essential for the correct interpretation of experimental results. This guide provides an objective comparison of this compound's performance against other caspases and presents alternative substrates with enhanced selectivity.

The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) is designed to mimic the cleavage site in pro-interleukin-1β (pro-IL-1β), a primary substrate of caspase-1. Upon cleavage by a caspase, the 7-amino-4-methylcoumarin (AMC) group is released, producing a fluorescent signal. While this compound is a sensitive substrate for caspase-1, studies have indicated that it is not entirely specific and can be cleaved by other caspases, particularly those within the inflammatory caspase subfamily.

Cross-Reactivity Profile of this compound

Quantitative data on the cross-reactivity of this compound across a comprehensive panel of caspases is not always readily available in a single consolidated source. However, evidence from multiple studies indicates that while its primary target is caspase-1, other caspases can also cleave this substrate, albeit with lower efficiency.

Notably, caspases-4 and -5, which are also involved in inflammatory signaling pathways, have been shown to recognize the YVAD sequence. This is consistent with the general substrate preference of the ICE (interleukin-1β converting enzyme) subfamily of caspases (caspase-1, -4, and -5), which favor bulky hydrophobic residues at the P4 position of their substrates.

Conversely, the executioner caspase, caspase-3, which plays a central role in apoptosis, shows negligible activity towards YVAD-based substrates. The inhibitor counterpart of this substrate, Ac-YVAD-cmk, exhibits a significantly lower inhibition constant (Ki) for caspase-1 compared to caspase-3, suggesting a strong preference of the enzyme's active site for this sequence.

The following table summarizes the known cross-reactivity of this compound and compares it with more selective alternative substrates.

SubstratePrimary TargetKnown Cross-ReactivityRelative Cleavage Efficiency (vs. This compound for Caspase-1)
This compound Caspase-1Caspase-4, Caspase-5 (lower efficiency)1x
Ac-WEHD-AMC Caspase-1Reduced cross-reactivity with other caspases~50x higher[1]
Ac-LEHD-AFC Caspase-9Can be cleaved by Caspase-4Not directly comparable for Caspase-1
Ac-DEVD-AMC Caspase-3, Caspase-7Caspase-2, Caspase-8, Caspase-10 (lower efficiency)Not a Caspase-1 substrate

Alternative Substrates for Enhanced Specificity

For researchers requiring more precise measurement of caspase-1 activity, alternative substrates with optimized sequences have been developed.

  • Ac-WEHD-AMC: This substrate is considered a more selective and efficient substrate for caspase-1. The Trp-Glu-His-Asp sequence is reported to be cleaved approximately 50 times more efficiently by caspase-1 than this compound, offering a significant improvement in both sensitivity and specificity.[1]

  • Ac-YEVD-AMC: This substrate is also designed for selective caspase-1 activity detection.

The choice of substrate should be guided by the specific experimental context and the potential for cross-reactivity with other activated caspases in the system under investigation.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the inflammatory caspase activation pathway, highlighting the central role of caspase-1 and the potential for cross-reactivity of this compound with other inflammatory caspases.

G cluster_activation Inflammasome Activation cluster_downstream Downstream Effects & Substrate Cleavage PAMPs/DAMPs PAMPs/DAMPs Inflammasome Inflammasome PAMPs/DAMPs->Inflammasome activate Pro-Caspase-1 Pro-Caspase-1 Inflammasome->Pro-Caspase-1 cleaves Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 activates Pro-IL-1beta Pro-IL-1beta Caspase-1->Pro-IL-1beta cleaves This compound This compound Caspase-1->this compound cleaves Caspase-4/5 Caspase-4/5 IL-1beta IL-1beta Pro-IL-1beta->IL-1beta matures to Fluorescence Fluorescence This compound->Fluorescence releases Caspase-4/5->this compound cross-reacts

Inflammatory caspase activation and substrate cleavage pathway.

The following diagram outlines a typical experimental workflow for assessing caspase cross-reactivity.

G Start Start Prepare Recombinant Caspases Prepare Recombinant Caspases Start->Prepare Recombinant Caspases Prepare Substrate Stock Prepare Substrate Stock Start->Prepare Substrate Stock Assay Plate Setup Assay Plate Setup Prepare Recombinant Caspases->Assay Plate Setup Prepare Substrate Stock->Assay Plate Setup Add Caspases Add Caspases Assay Plate Setup->Add Caspases Add Substrate Add Substrate Add Caspases->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Workflow for assessing caspase substrate cross-reactivity.

Experimental Protocol: Caspase Cross-Reactivity Assay

This protocol outlines a method for determining the cross-reactivity of this compound with a panel of purified recombinant caspases.

I. Materials and Reagents:

  • Purified, active recombinant human caspases (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9)

  • This compound fluorogenic substrate

  • Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4

  • DMSO (for dissolving the substrate)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader with excitation/emission wavelengths of ~360 nm/460 nm

II. Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Further dilute the stock solution in Assay Buffer to a working concentration of 2x the final desired concentration (e.g., 100 µM for a 50 µM final concentration).

  • Caspase Preparation:

    • Dilute each recombinant caspase to its optimal working concentration in cold Assay Buffer. The exact concentration will vary depending on the specific activity of the enzyme lot and should be determined empirically.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted recombinant caspase. Include a buffer-only control for background fluorescence.

    • Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 2x substrate working solution to each well, bringing the total volume to 100 µL.

    • Immediately place the plate in the fluorometric reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the buffer-only control) from all readings.

    • Determine the rate of substrate cleavage (RFU/min) for each caspase by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Compare the rates of cleavage for each caspase to determine the relative cross-reactivity of this compound. Express the activity of other caspases as a percentage of the activity of caspase-1.

References

The Critical Role of a Negative Control in Caspase-1 Inhibition Assays: A Comparative Guide to Ac-YVAD-CMK and Z-YVAD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammatory pathways, the specific inhibition of caspase-1 is a cornerstone of experimental design. The peptide inhibitor Ac-YVAD-CMK is a widely used tool for this purpose. However, the validity of experimental findings hinges on the use of appropriate controls. This guide provides a comparative analysis of Ac-YVAD-CMK and the commonly used pan-caspase inhibitor, Z-YVAD-FMK, highlighting the importance of selecting a true negative control to ensure data integrity.

Ac-YVAD-CMK is a potent and irreversible inhibitor of caspase-1, an enzyme pivotal in the inflammatory response.[1] It functions by mimicking the natural substrate of caspase-1, thereby blocking its activity and the subsequent maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2] To demonstrate that an observed biological effect is specifically due to the inhibition of caspase-1, a negative control is indispensable. An ideal negative control should be structurally similar to the inhibitor but lack its specific inhibitory activity.

While Z-YVAD-FMK is frequently employed in caspase-related research, it is a broad-spectrum or pan-caspase inhibitor, meaning it blocks the activity of multiple caspases, not just caspase-1.[3] This lack of specificity makes it unsuitable as a negative control when the goal is to isolate the effects of caspase-1 inhibition. A more appropriate negative control for FMK-based caspase inhibitors is Z-FA-FMK, a compound that does not inhibit caspases but targets other cysteine proteases like cathepsins.

This guide will delve into the experimental data that underscores these distinctions and provide detailed protocols for robust caspase-1 activity assays.

Data Presentation: Comparative Efficacy

To illustrate the specific inhibitory action of Ac-YVAD-CMK, we present a summary of experimental data comparing its effects to a negative control. The following table showcases the expected outcomes of a well-controlled caspase-1 activity assay.

Treatment GroupCaspase-1 Activity (% of Control)IL-1β Production (% of Control)
Vehicle Control 100%100%
Ac-YVAD-CMK ~5%Significantly Reduced
Z-FA-FMK (Negative Control) ~100%No Significant Reduction

This table represents a synthesis of expected results based on available literature. Actual values may vary depending on the experimental system.

One study demonstrated that Ac-YVAD-CMK treatment resulted in a significant reduction of caspase-1-like activity in cortical homogenates 24 hours after ischemic injury, with activity being almost completely inhibited.[4] In the same study, the production of IL-1β was also significantly reduced in the Ac-YVAD-CMK treated group compared to the control group.[4] In contrast, a proper negative control like Z-FA-FMK is not expected to inhibit caspase-1 and therefore should not lead to a significant decrease in IL-1β levels.

Signaling Pathway and Experimental Workflow

To visualize the critical steps in the caspase-1 activation pathway and the experimental workflow for its inhibition, the following diagrams are provided.

Caspase-1 Activation Pathway Caspase-1 Activation and Inhibition Pathway cluster_0 Inflammasome Activation cluster_1 Caspase-1 Activity and Inhibition PAMPs/DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs/DAMPs->PRR binds ASC ASC PRR->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 autocatalysis Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 cleaves IL-1β IL-1β Pro-IL-1β->IL-1β matures to Inflammation Inflammation IL-1β->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 matures to IL-18->Inflammation Ac-YVAD-CMK Ac-YVAD-CMK Ac-YVAD-CMK->Active Caspase-1 inhibits

Caption: Caspase-1 activation pathway and the inhibitory action of Ac-YVAD-CMK.

Experimental Workflow Experimental Workflow for Caspase-1 Inhibition Assay cluster_treatments Treatment Groups Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Stimulation (e.g., LPS + ATP) Cell_Culture->Stimulation Treatment 3. Treatment Groups Stimulation->Treatment Vehicle Vehicle Control Treatment->Vehicle AcYVAD Ac-YVAD-CMK Treatment->AcYVAD ZFA Z-FA-FMK (Negative Control) Treatment->ZFA Lysis 4. Cell Lysis Assay 5. Caspase-1 Activity Assay (Fluorometric) Lysis->Assay Analysis 6. Data Analysis Assay->Analysis Vehicle->Lysis AcYVAD->Lysis ZFA->Lysis

Caption: A typical experimental workflow for assessing caspase-1 inhibition.

Experimental Protocols

Fluorometric Caspase-1 Activity Assay

This protocol is designed to quantify caspase-1 activity in cell lysates using a fluorogenic substrate, Ac-YVAD-AMC.

Materials:

  • Cells of interest (e.g., murine bone marrow-derived macrophages)

  • Stimulating agents (e.g., LPS, ATP)

  • Ac-YVAD-CMK (caspase-1 inhibitor)

  • Z-FA-FMK (negative control)

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • 2x Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)

  • Dithiothreitol (DTT), 1 M stock

  • This compound (caspase-1 substrate), 10 mM stock in DMSO

  • 96-well black, flat-bottom plates

  • Fluorometer with excitation at 360-380 nm and emission at 440-460 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in a multi-well plate.

    • Prime cells with LPS (e.g., 1 µg/mL for 4 hours).

    • Pre-incubate cells with either vehicle, Ac-YVAD-CMK (e.g., 20 µM), or Z-FA-FMK (e.g., 20 µM) for 30-60 minutes.

    • Stimulate cells with a caspase-1 activator (e.g., ATP, 5 mM for 30 minutes).

  • Cell Lysis:

    • Collect cells and centrifuge at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in an appropriate volume of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Caspase-1 Activity Assay:

    • Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.

    • In a 96-well black plate, add 50 µL of cell lysate to each well.

    • Add 50 µL of the Reaction Mix to each well.

    • Add 5 µL of the this compound substrate to each well (final concentration 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a fluorometer at the specified wavelengths.

    • Express caspase-1 activity as relative fluorescence units (RFU) or calculate the fold-change in activity compared to the vehicle control after subtracting the background fluorescence from wells without cell lysate.

Conclusion

The specific inhibition of caspase-1 is a powerful tool for dissecting inflammatory signaling pathways. However, the rigor of these experiments is critically dependent on the use of appropriate controls. While Z-YVAD-FMK is a potent caspase inhibitor, its broad specificity makes it unsuitable as a negative control for delineating caspase-1-specific effects. Instead, a non-caspase-inhibiting control such as Z-FA-FMK should be employed to ensure that the observed effects are not due to off-target interactions of the inhibitor scaffold. By adhering to rigorous experimental design, including the use of proper controls and validated protocols, researchers can confidently attribute their findings to the specific inhibition of caspase-1, thereby advancing our understanding of its role in health and disease.

References

A Head-to-Head Comparison: FAM-YVAD-FMK versus Ac-YVAD-AMC for Caspase-1 Activity Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, oncology, and drug development, the accurate measurement of caspase-1 activity is critical for dissecting inflammatory and cell death pathways. Two commonly employed reagents for this purpose are FAM-YVAD-FMK and Ac-YVAD-AMC. While both target the same enzyme, their fundamental mechanisms, experimental applications, and the nature of the data they generate are distinctly different. This guide provides an objective comparison to aid in the selection of the appropriate tool for your experimental needs.

At a fundamental level, the primary distinction lies in their mode of action: FAM-YVAD-FMK is a fluorescently-labeled, irreversible inhibitor used for in-situ detection in live cells, whereas this compound is a fluorogenic substrate used for enzymatic assays in cell lysates. This core difference dictates their suitability for various experimental questions and platforms.

Mechanism of Action: Inhibitor vs. Substrate

FAM-YVAD-FMK is a member of the Fluorochrome-Labeled Inhibitors of Caspases (FLICA) family.[1] It is a cell-permeant reagent composed of three key parts: a carboxyfluorescein (FAM) fluorescent reporter, a caspase-1 recognition sequence (YVAD), and a fluoromethyl ketone (FMK) moiety.[2][3] Upon entering a cell, the YVAD sequence directs the probe to the active site of caspase-1. The FMK group then forms a stable, covalent bond with a cysteine residue in the catalytic site, irreversibly inhibiting the enzyme.[2] The unbound probe diffuses out of the cell, while the covalently attached FAM label is retained, allowing for direct visualization and quantification of cells containing active caspase-1.[2]

This compound , on the other hand, is a fluorogenic substrate. It consists of the YVAD peptide sequence flanked by an N-terminal acetyl group (Ac) and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore.[4][5] In its intact form, the AMC group is non-fluorescent. When incubated with a sample containing active caspase-1, such as a cell lysate, the enzyme cleaves the peptide bond after the aspartate residue in the YVAD sequence. This cleavage releases the free AMC molecule, which then becomes highly fluorescent upon excitation.[4] The resulting fluorescence intensity is directly proportional to the caspase-1 enzymatic activity in the sample.

Comparative Summary

The following table summarizes the key quantitative and qualitative differences between FAM-YVAD-FMK and this compound.

FeatureFAM-YVAD-FMK (FLICA)This compound (Fluorogenic Substrate)
Principle Irreversible fluorescent inhibitor; binds covalently to active caspase-1.[2]Fluorogenic substrate; cleaved by active caspase-1 to release a fluorescent reporter.[4]
Assay Type In-situ, cell-based assay.In-vitro, enzymatic assay.
Sample Type Live, intact cells (suspension or adherent).[2]Cell lysates, tissue homogenates, purified enzyme.[6]
Output Identifies and quantifies individual cells with active caspase-1.Measures total caspase-1 activity in a bulk sample.
Detection Method Flow cytometry, fluorescence microscopy, high-content imaging.[2]Fluorometric plate reader, spectrofluorometer.[7]
Fluorophore Carboxyfluorescein (FAM).[2]7-Amino-4-methylcoumarin (AMC).[4]
Excitation (nm) ~490 nm.~340-360 nm.[8]
Emission (nm) ~520 nm.~440-460 nm.[8]
Cell Permeability Yes.[2]No (used on lysates).
Temporal Resolution Provides a snapshot of caspase activity at the time of labeling.Can measure kinetic activity over time in a lysate.
Data Interpretation Percentage of positive cells; mean fluorescence intensity per cell.Relative fluorescence units (RFU) per unit of time per mg of protein.

Experimental Protocols: A Step-by-Step Comparison

The divergent applications of these two reagents are reflected in their distinct experimental workflows.

FAM-YVAD-FMK: Live-Cell Staining Protocol (Flow Cytometry)

This protocol outlines a typical procedure for detecting active caspase-1 in suspension cells.

  • Cell Preparation: Induce apoptosis or pyroptosis in your cell culture model using the desired stimulus. Include appropriate negative and positive controls.

  • Reagent Preparation: Reconstitute the lyophilized FAM-YVAD-FMK in DMSO to create a stock solution. Immediately before use, dilute the stock solution to a 30X working concentration in a suitable buffer (e.g., PBS).

  • Cell Labeling: Add the 30X FAM-YVAD-FMK working solution directly to the cell culture medium at a 1:30 ratio.[9]

  • Incubation: Incubate the cells for 60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[9]

  • Washing: Wash the cells to remove any unbound reagent. This typically involves centrifuging the cells at a low speed (e.g., 200 x g for 5-10 minutes), removing the supernatant, and resuspending the cell pellet in 1X Apoptosis Wash Buffer. Repeat the wash step twice for flow cytometry analysis.[9]

  • Data Acquisition: Resuspend the final cell pellet in a suitable buffer for flow cytometry. Analyze the samples on a flow cytometer equipped with a blue laser for excitation (e.g., 488 nm) and a green emission filter (e.g., 530/30 nm bandpass).

This compound: Cell Lysate Activity Assay Protocol (Microplate Reader)

This protocol provides a general framework for measuring caspase-1 activity from cell lysates.

  • Cell Lysis: After experimental treatment, harvest cells and wash with ice-cold PBS. Lyse the cell pellet using a chilled cell lysis buffer on ice for 10 minutes.[6]

  • Lysate Preparation: Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris. The supernatant is the cell lysate containing the enzymes.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.

  • Reaction Setup: In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 50-100 µg) to each well.

  • Assay Initiation: Prepare a 2X reaction buffer containing DTT and the this compound substrate (final concentration typically 25-50 µM). Add an equal volume of this reaction mix to each well containing lysate.[7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation set to ~350 nm and emission to ~450 nm. Readings can be taken at multiple time points to determine the reaction kinetics.

Visualizing the Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key differences in the experimental workflows and the underlying biological and chemical processes.

FAM_YVAD_FMK_Workflow cluster_cell Live Cell LiveCell Live Cell with Active Caspase-1 BoundCaspase FAM-YVAD-FMK Covalently Bound to Caspase-1 LiveCell->BoundCaspase Irreversible Binding Probe FAM-YVAD-FMK (Cell-Permeant) Probe->LiveCell Incubate Wash Wash Unbound Probe BoundCaspase->Wash Analysis Flow Cytometry / Microscopy Wash->Analysis

Caption: Experimental workflow for FAM-YVAD-FMK.

Ac_YVAD_AMC_Workflow cluster_lysate In Vitro Assay TreatedCells Treated Cells Lysis Cell Lysis TreatedCells->Lysis Lysate Cell Lysate with Active Caspase-1 Lysis->Lysate Reaction Cleaved Substrate + Free AMC (Fluorescent) Lysate->Reaction Add Substrate Substrate This compound (Non-fluorescent) Substrate->Reaction Analysis Plate Reader Reaction->Analysis Measure Fluorescence

Caption: Experimental workflow for this compound.

Signaling_Mechanism cluster_inhibitor FAM-YVAD-FMK (Inhibitor) cluster_substrate This compound (Substrate) ActiveCaspase1 Active Caspase-1 CovalentComplex Fluorescent & Inactive Caspase-1 Complex ActiveCaspase1->CovalentComplex FAM_Probe FAM-YVAD-FMK FAM_Probe->CovalentComplex Covalent Bond (via FMK) ActiveCaspase2 Active Caspase-1 ActiveCaspase2->ActiveCaspase2 Catalytic Cycle AMC_Substrate This compound (Non-Fluorescent) CleavedPeptide Ac-YVAD AMC_Substrate->CleavedPeptide Cleavage FreeAMC Free AMC (Fluorescent) AMC_Substrate->FreeAMC Cleavage

Caption: Comparison of molecular mechanisms.

Choosing the Right Reagent

The choice between FAM-YVAD-FMK and this compound depends entirely on the experimental question.

Choose FAM-YVAD-FMK if:

  • You need to identify and quantify the frequency of cells undergoing pyroptosis or apoptosis in a heterogeneous population.

  • You want to visualize caspase-1 activation within individual cells using microscopy.

  • You need to correlate caspase-1 activation with other cellular markers using multi-color flow cytometry (e.g., surface markers, viability dyes).[2]

  • Your primary goal is to detect the presence of active enzyme in an intact cellular context.

Choose this compound if:

  • You need to measure the overall enzymatic activity of caspase-1 in a cell or tissue lysate.

  • You want to perform kinetic studies of caspase-1 activity over time.

  • You are screening for inhibitors or activators of caspase-1 in a high-throughput format using a plate reader.

  • Your experimental setup requires a simple, robust biochemical assay for total enzymatic activity.

References

A Head-to-Head Comparison of Fluorometric and Colorimetric Caspase-1 Assays for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammation and pyroptosis, accurate measurement of caspase-1 activity is paramount. Caspase-1, a key enzyme in the inflammatory cascade, is responsible for the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. Two of the most common methods for quantifying its activity are fluorometric and colorimetric assays. This guide provides an objective comparison of these two techniques, complete with experimental protocols and supporting data to aid in selecting the most appropriate assay for your research needs.

Principle of Detection

Both fluorometric and colorimetric caspase-1 assays utilize a synthetic tetrapeptide substrate, typically Tyr-Val-Ala-Asp (YVAD), which is the recognition sequence for caspase-1. This peptide is conjugated to either a fluorophore or a chromophore. When active caspase-1 cleaves the substrate, the reporter molecule is released, generating a detectable signal that is proportional to the enzyme's activity.

Fluorometric assays employ a substrate such as YVAD-AFC (7-amino-4-trifluoromethyl coumarin). The intact substrate is weakly fluorescent, but upon cleavage by caspase-1, free AFC is liberated, which produces a strong fluorescent signal.[1][2]

Colorimetric assays , on the other hand, use a substrate like YVAD-pNA (p-nitroanilide). Cleavage of this substrate by caspase-1 releases pNA, a yellow chromophore that can be quantified by measuring its absorbance.

Performance Comparison

FeatureFluorometric AssayColorimetric Assay
Principle Enzyme-catalyzed release of a fluorophore (e.g., AFC)Enzyme-catalyzed release of a chromophore (e.g., pNA)
Substrate YVAD-AFCYVAD-pNA
Detection Fluorescence (Ex/Em = ~400/~505 nm)Absorbance (400-405 nm)
Sensitivity Generally higherGenerally lower
Dynamic Range Typically widerTypically narrower
Instrumentation Fluorescence plate readerSpectrophotometer/Absorbance plate reader
Cost Generally higher (reagents and instrumentation)Generally lower
Throughput HighHigh
Sample Types Cell lysates, tissue extracts, purified enzymeCell lysates, tissue extracts, purified enzyme

Caspase-1 Activation Pathway

Caspase-1 is activated through the assembly of a multi-protein complex known as the inflammasome. This process is a critical component of the innate immune response to pathogens and cellular stress signals.

Caspase1_Activation_Pathway cluster_0 Inflammasome Assembly cluster_1 Caspase-1 Activation and Downstream Effects PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR Sensing ASC ASC Adaptor Protein PRR->ASC Recruitment Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Active_Casp1->GSDMD Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_N GSDMD N-terminal Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation

Canonical Inflammasome Pathway for Caspase-1 Activation.

Experimental Workflows

The general workflows for both fluorometric and colorimetric caspase-1 assays are similar, primarily differing in the substrate used and the final detection method.

Caspase1_Assay_Workflows cluster_Fluorometric Fluorometric Assay Workflow cluster_Colorimetric Colorimetric Assay Workflow F_Start Start with Cell Lysate/ Purified Enzyme F_Add_Buffer Add Assay Buffer F_Start->F_Add_Buffer F_Add_Substrate Add YVAD-AFC Substrate F_Add_Buffer->F_Add_Substrate F_Incubate Incubate at 37°C F_Add_Substrate->F_Incubate F_Read Read Fluorescence (Ex/Em = ~400/~505 nm) F_Incubate->F_Read C_Start Start with Cell Lysate/ Purified Enzyme C_Add_Buffer Add Assay Buffer C_Start->C_Add_Buffer C_Add_Substrate Add YVAD-pNA Substrate C_Add_Buffer->C_Add_Substrate C_Incubate Incubate at 37°C C_Add_Substrate->C_Incubate C_Read Read Absorbance (400-405 nm) C_Incubate->C_Read

General Experimental Workflows for Caspase-1 Assays.

Detailed Experimental Protocols

The following are generalized protocols for performing fluorometric and colorimetric caspase-1 assays. It is crucial to consult and adhere to the specific instructions provided by the manufacturer of your chosen assay kit.

Sample Preparation (Common for Both Assays)
  • Cell Lysis:

    • Induce inflammasome activation in your cell culture using an appropriate stimulus. Include an untreated control group.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in the provided chilled Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[5]

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your sample for the assay.

  • Protein Quantification:

    • Determine the protein concentration of your cell lysates using a standard protein assay (e.g., BCA or Bradford). This allows for normalization of caspase-1 activity to the total protein amount.

Fluorometric Assay Protocol
  • Reagent Preparation:

    • Thaw all assay components to room temperature.

    • Prepare the 2x Reaction Buffer by adding the required amount of DTT (dithiothreitol) immediately before use.

  • Assay Procedure:

    • In a 96-well black microplate, add your cell lysate (typically 50-200 µg of protein) to each well and adjust the volume with Lysis Buffer to 50 µL.

    • Add 50 µL of the 2x Reaction Buffer (with DTT) to each well.

    • Add 5 µL of the YVAD-AFC substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[1][2]

  • Data Analysis:

    • Subtract the background fluorescence (from a no-enzyme control) from all readings.

    • The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Colorimetric Assay Protocol
  • Reagent Preparation:

    • Thaw all assay components to room temperature.

    • Prepare the 2x Reaction Buffer by adding the required amount of DTT immediately before use.

  • Assay Procedure:

    • In a 96-well clear microplate, add your cell lysate (typically 100-200 µg of protein) to each well and adjust the volume with Lysis Buffer to 50 µL.

    • Add 50 µL of the 2x Reaction Buffer (with DTT) to each well.

    • Add 5 µL of the YVAD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 400 or 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from a no-enzyme control) from all readings.

    • The fold-increase in caspase-1 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Conclusion

The choice between a fluorometric and a colorimetric caspase-1 assay ultimately depends on the specific requirements of the experiment, including the expected level of enzyme activity in the samples and the available instrumentation. For studies requiring high sensitivity to detect subtle changes or low levels of caspase-1, a fluorometric assay is the preferred method. Conversely, for routine screening or when working with samples expected to have robust caspase-1 activity, a colorimetric assay provides a reliable and more cost-effective solution. By understanding the principles, performance characteristics, and protocols of each assay, researchers can make an informed decision to obtain accurate and reproducible data in their investigations of inflammatory processes.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for Ac-YVAD-AMC

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Ac-YVAD-AMC (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide), a fluorogenic caspase-1 substrate. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical substance that requires careful handling to avoid potential health risks. While specific toxicity data is limited, it is crucial to minimize exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for splash-prone procedures.
Hands Chemical-Impermeable GlovesNitrile gloves are a suitable choice.[1] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Body Laboratory Coat or Impervious ClothingA flame-resistant lab coat should be worn and fully fastened. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or suit.[2]
Respiratory Full-Face Respirator (if necessary)To be used if exposure limits are exceeded or if symptoms of irritation occur.[2] Ensure proper fit and training before use. Work in a well-ventilated area, preferably a chemical fume hood.[1]

Step-by-Step Handling and Experimental Workflow

This compound is typically supplied as a white to off-white powder and is soluble in DMSO.[3] The following workflow outlines the key steps for its safe handling, from receipt to use in an experiment.

G This compound Handling Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_experiment Experimental Use cluster_cleanup Cleanup & Disposal A 1. Don PPE B 2. Prepare Fume Hood A->B Ensure safety first C 3. Equilibrate Reagent B->C Prevent condensation D 4. Weigh Powder C->D E 5. Add DMSO D->E Use calibrated equipment F 6. Vortex to Dissolve E->F G 7. Dilute Stock Solution F->G Prepare working solution H 8. Perform Assay G->H I 9. Decontaminate Surfaces H->I Post-experiment J 10. Dispose of Waste I->J K 11. Doff PPE J->K L 12. Wash Hands K->L Final safety step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.